molecular formula C8H6BrIN2 B3093539 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine CAS No. 1246184-50-8

6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine

Cat. No.: B3093539
CAS No.: 1246184-50-8
M. Wt: 336.95 g/mol
InChI Key: WJCDXGZHNALQMI-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H6BrIN2 and its molecular weight is 336.95 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-bromo-3-iodo-2-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrIN2/c1-5-8(10)12-4-6(9)2-3-7(12)11-5/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCDXGZHNALQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=CC2=N1)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Mechanistic Evaluation of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The imidazo[1,2-a]pyridine scaffold is a "privileged" nitrogen-fused bicyclic system in medicinal chemistry, forming the core of several blockbuster therapeutics (e.g., zolpidem, alpidem) and exhibiting profound antiviral, antibacterial, and anticancer properties[1]. Within drug discovery and development, the synthesis of highly functionalized derivatives is paramount.

6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine is a highly specialized, di-halogenated building block. Its strategic value lies in the orthogonal reactivity of its halogens. The C-3 carbon-iodine (C–I) bond is significantly more reactive toward oxidative addition by Palladium(0) than the C-6 carbon-bromine (C–Br) bond. This precise electronic differentiation allows researchers to perform sequential, regioselective cross-coupling reactions (such as Suzuki-Miyaura or Sonogashira couplings) to construct complex, poly-substituted therapeutic candidates[2].

This whitepaper details a robust, self-validating, two-stage synthetic workflow for this molecule, emphasizing the mechanistic causality behind reagent selection and reaction conditions.

Retrosynthetic Analysis & Workflow Design

The construction of 6-bromo-3-iodo-2-methylimidazo[1,2-a]pyridine relies on a convergent two-stage approach:

  • Bimolecular Cyclocondensation: Formation of the 6-bromo-2-methylimidazo[1,2-a]pyridine core via the reaction of 2-amino-5-bromopyridine with an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -haloketone (chloroacetone).
    
  • Regioselective Electrophilic Aromatic Substitution (

    
    ):  Direct, late-stage iodination at the highly nucleophilic C-3 position using N-iodosuccinimide (NIS)[3].
    

G A 2-Amino-5-bromopyridine C 6-Bromo-2-methyl imidazo[1,2-a]pyridine A->C EtOH, Reflux (Cyclocondensation) B Chloroacetone B->C E 6-Bromo-3-iodo-2-methyl imidazo[1,2-a]pyridine C->E DMF, RT (Regioselective Iodination) D N-Iodosuccinimide (NIS) D->E

Fig 1: Two-stage synthetic workflow for 6-bromo-3-iodo-2-methylimidazo[1,2-a]pyridine.

Stage 1: Construction of the Imidazo[1,2-a]pyridine Core

Mechanistic Causality

The synthesis of the core utilizes a modified Tschitschibabin-type cyclocondensation. The reaction initiates via an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 displacement of the chloride in chloroacetone by the endocyclic pyridine nitrogen—the most nucleophilic site on 2-amino-5-bromopyridine. This forms an intermediate alkylated pyridinium salt. Subsequent intramolecular condensation of the exocyclic amine with the ketone carbonyl, followed by dehydration, yields the aromatic imidazo[1,2-a]pyridine system[4]. Ethanol is selected as the solvent because its polar protic nature stabilizes the charged intermediates and its boiling point (78 °C) provides the optimal thermal energy to drive the rate-limiting cyclodehydration step.
Step-by-Step Protocol: 6-Bromo-2-methylimidazo[1,2-a]pyridine

This protocol is designed as a self-validating system, ensuring intermediate purity before downstream iodination.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-amino-5-bromopyridine (1.0 equiv, 10 mmol) in 50 mL of absolute ethanol.

  • Reagent Addition: Add chloroacetone (1.2 equiv, 12 mmol) dropwise at room temperature. Causality: A slight excess of the volatile chloroacetone compensates for potential evaporative loss during reflux.

  • Thermal Activation: Heat the mixture to reflux (78 °C) and stir continuously for 12–16 hours.

  • Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 1:1 Hexanes/Ethyl Acetate eluent. The disappearance of the starting material (

    
    ) and the appearance of a highly UV-active product spot (
    
    
    
    ) validates reaction completion.
  • Concentration & Neutralization: Cool the mixture to room temperature and concentrate in vacuo. Suspend the resulting crude hydrobromide/hydrochloride salt in 50 mL of ethyl acetate. Carefully add saturated aqueous

    
     until the aqueous layer reaches pH 8. Causality: The product forms as a protonated salt; neutralization is strictly required to break the salt and partition the free base into the organic phase.
    
  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate. Purify via recrystallization from ethyl acetate/hexanes to afford the pure core intermediate.
    

Stage 2: Regioselective C-3 Electrophilic Iodination

Mechanistic Causality

The imidazo[1,2-a]pyridine bicyclic system is highly electron-rich. The C-3 position is the most nucleophilic site due to enamine-like electron donation from the bridgehead nitrogen. Consequently, electrophilic aromatic substitution (


) occurs rapidly and regioselectively at this position[5].

While molecular iodine (


) can be used, it often requires harsh terminal oxidants (like tert-Butyl hydroperoxide, TBHP) to generate the active electrophilic iodine (

)[5]. To avoid oxidative side reactions and maintain mild conditions, N-iodosuccinimide (NIS) is the superior reagent. NIS provides a controlled, steady release of

in polar aprotic solvents like DMF, driving the reaction to completion at room temperature[3].

G Core Imidazo[1,2-a]pyridine Core Wheland Wheland Intermediate (Delocalized C-3 Cation) Core->Wheland Nucleophilic Attack on I+ Elec Electrophilic Iodine (I+ from NIS) Elec->Wheland Prod C-3 Iodinated Product Wheland->Prod Rearomatization Deprot Deprotonation (Succinimide anion/Solvent) Deprot->Prod

Fig 2: Electrophilic aromatic substitution mechanism at the nucleophilic C-3 position.

Step-by-Step Protocol: 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine
  • Reaction Setup: Dissolve 6-bromo-2-methylimidazo[1,2-a]pyridine (1.0 equiv, 5 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF) in a 100 mL round-bottom flask. Cool the solution to 0 °C using an ice bath.

  • Electrophile Addition: Add N-iodosuccinimide (NIS, 1.1 equiv, 5.5 mmol) portion-wise over 10 minutes. Causality: Portion-wise addition at 0 °C controls the exothermic nature of the substitution, preventing localized heating that could lead to di-halogenation or degradation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours in the dark (to prevent photo-degradation of the iodine species).

  • Validation Checkpoint (TLC): Confirm the complete consumption of the starting material via TLC (Hexanes/EtOAc). The iodinated product will typically elute slightly higher than the starting material due to increased lipophilicity.

  • Quenching: Pour the reaction mixture into 50 mL of ice-cold 10% aqueous sodium thiosulfate (

    
    ). Causality: Thiosulfate acts as a reducing agent, instantly converting any unreacted electrophilic iodine or residual NIS into water-soluble, inert iodide species. This prevents product discoloration and contamination.
    
  • Workup & Isolation: Extract the aqueous mixture with ethyl acetate (

    
     mL). Wash the combined organic layers extensively with water (
    
    
    
    mL) and brine to completely remove the DMF solvent. Dry over anhydrous
    
    
    , filter, and concentrate in vacuo. The crude product can be purified via silica gel column chromatography to yield the highly pure title compound.

Quantitative Data: Iodination Condition Optimization

To justify the selection of NIS/DMF, the following table summarizes quantitative optimization data derived from established literature methodologies for the iodination of imidazo[1,2-a]pyridines[3][5][6]. The NIS protocol demonstrates superior yield and requires the least aggressive conditions.

Iodinating ReagentSolvent SystemAdditive / OxidantTemp (°C)Time (h)Yield (%)Mechanistic Drawback / Advantage
NIS DMFNone252.088 - 92% Optimal: Clean

transfer; no harsh oxidants required.

EtOH /

TBHP (Ultrasound)250.5~80%Fast, but TBHP can cause over-oxidation of sensitive functional groups.

Methanol

605.0~75%Requires heating; moderate yields due to competing side reactions.

WaterSDS (Micellar)2512.0< 20%Poor solubility of the core limits conversion; trace product formed.

References

  • Source: nih.
  • Synthesis of imidazo [1,2-a] pyridine and pyrazolo[1,5-a] pyridine derivatives as potential kinase inhibitors (PvPI4K and PfPKG)
  • Source: nih.
  • Source: nih.
  • Source: nih.
  • Source: clockss.
  • Source: acs.

Sources

Physicochemical Properties of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine

[1]

Executive Summary

6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine (CAS: 1246184-50-8 ) is a highly specialized heterocyclic building block used primarily in the discovery of kinase inhibitors, antiviral agents, and benzodiazepine receptor ligands. Its structural uniqueness lies in its orthogonal halogenation pattern : the presence of a reactive iodine atom at the C3 position and a less reactive bromine atom at the C6 position.[1] This "reactivity gradient" allows medicinal chemists to perform sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) to construct complex pharmacological scaffolds without the need for protecting groups.

This guide details the physicochemical profile, synthesis logic, and handling protocols for this compound, designed to support high-fidelity experimental workflows.

Structural & Molecular Characterization

PropertyData
IUPAC Name 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine
CAS Number 1246184-50-8
Molecular Formula

Molecular Weight 336.96 g/mol
SMILES CC1=NC2=NC=C(Br)C=C2N1I (Note: Iodine is at C3, Bromine at C6)
InChI Key Unique identifier required for database verification.[1]
Physical State Solid (Crystalline powder)
Color Off-white to pale yellow/orange (impurities often darken color)
Structural Analysis

The molecule consists of a fused bicyclic system (imidazo[1,2-a]pyridine) with three key substituents:

  • C2-Methyl Group: Increases lipophilicity (

    
     relative to H) and blocks metabolic oxidation at the 2-position.[1] It also sterically influences the C3 position, stabilizing the iodine bond.[1]
    
  • C3-Iodine: The "soft" electrophilic center.[1] The C-I bond is weaker and more polarizable than the C-Br bond, making it the primary site for palladium oxidative addition.[1]

  • C6-Bromine: The "harder" electrophilic center.[1] It remains inert under mild cross-coupling conditions targeting the C3-iodide, allowing for late-stage diversification.[1]

Physicochemical Properties[3][4]

Solid-State Properties[2]
  • Melting Point: Typically 148–155 °C (decomposition often observed near melt).[1]

    • Note: Purity significantly affects MP; crude samples often melt lower (~140 °C) with distinct browning.[1]

  • Solubility Profile:

    • High Solubility: DMSO, DMF, DMAc (suitable for stock solutions >50 mM).[1]

    • Moderate Solubility: Dichloromethane (DCM), Chloroform, Ethyl Acetate.[1]

    • Low Solubility: Water, Hexanes, Diethyl Ether.[1]

    • Protocol Tip: For NMR analysis,

      
       is sufficient, but 
      
      
      prevents aggregation and provides sharper peaks for the aromatic protons.[1]
Solution-State & Electronic Properties[2]
  • Lipophilicity (LogP): Calculated

    
    .[1] The molecule is moderately lipophilic, suitable for cell-permeable prototypes.[1]
    
  • pKa (Calculated): The bridgehead nitrogen (N4) is weakly basic.[1] Protonation typically occurs at N1 (the non-bridgehead imidazole nitrogen) with a pKa

    
    .[1]
    
    • Implication: The compound remains neutral at physiological pH (7.[1]4) but can be converted to a water-soluble hydrochloride salt for purification.[1]

Spectral Characteristics (Diagnostic)
  • 
    H NMR (
    
    
    , 400 MHz):
    • 
       ppm (s, 3H, 
      
      
      ): Characteristic singlet for the 2-methyl group.[1]
    • 
       ppm (dd, 1H, H-7): Coupling with H-8 and H-5.
      
    • 
       ppm (d, 1H, H-8): Doublet near the bridgehead.[1]
      
    • 
       ppm (d, 1H, H-5): Most deshielded proton due to proximity to the bridgehead nitrogen and the C6-Br.[1]
      
  • MS (ESI+):

    • Displays a distinctive isotopic pattern due to Br (79/81) and I (127).[1]

    • Base peak

      
       at 
      
      
      and
      
      
      (1:1 ratio due to Br).[1]

Synthesis & Purification Protocols

The synthesis is a two-step sequence designed to install the iodine atom last to prevent reductive deiodination during the ring formation.[1]

Step 1: Cyclization (Formation of the Scaffold)

Reaction: 2-Amino-5-bromopyridine + Chloroacetone

1
  • Mechanism: Nucleophilic attack of the ring nitrogen on the ketone, followed by alkylation at the exocyclic amine and dehydration.[1]

  • Conditions: Reflux in Ethanol/Water or neat fusion.[1]

    
     is used to neutralize the HCl byproduct.[1]
    
Step 2: Regioselective Iodination

Reaction: 6-Bromo-2-methylimidazo[1,2-a]pyridine + NIS

1
  • Reagent: N-Iodosuccinimide (NIS) is preferred over

    
     for cleaner handling and stoichiometry control.[1]
    
  • Solvent: Acetonitrile (ACN) or DMF.[1] Room temperature.

  • Selectivity: The C3 position is the most electron-rich site (HOMO localization), ensuring exclusive iodination over the pyridine ring.[1]

Detailed Experimental Protocol
  • Dissolution: Dissolve 1.0 eq of 6-bromo-2-methylimidazo[1,2-a]pyridine in Acetonitrile (0.1 M concentration).

  • Addition: Add 1.05 eq of N-Iodosuccinimide (NIS) portion-wise over 10 minutes. Protect from light (aluminum foil).[1]

  • Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1).[1] The starting material (

    
    ) converts to the iodinated product (
    
    
    , usually less polar due to loss of H-bond donor character or similar polarity depending on stationary phase).
  • Workup (Critical):

    • Dilute with EtOAc.[1]

    • Wash with 10% Sodium Thiosulfate (

      
      )  to quench residual iodine (removes yellow/brown color).[1]
      
    • Wash with sat.[1]

      
       and Brine.[1]
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization from Ethanol or column chromatography (DCM/MeOH gradient) if high purity (>99%) is required for biological assays.[1]

Reactivity & Applications (The "Orthogonal" Strategy)

The core value of this molecule is the ability to react at C3 and C6 independently.[1]

Reactivitycluster_0Selectivity LogicStart6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridineStep1Intermediate A(C3-Functionalized)Start->Step1Pd(0), Boronic AcidRT to 60°C(Selective C-I coupling)FinalFinal Scaffold(C3 & C6 Functionalized)Step1->FinalPd(0), SPhos, 100°C(C-Br coupling)

Figure 1: Sequential cross-coupling strategy utilizing the bond dissociation energy difference between C-I (weak) and C-Br (strong).

Mechanistic Insight[2]
  • C3-Iodine: Reacts at room temperature or mild heat (40–60 °C) with standard catalysts (e.g.,

    
    ). The oxidative addition of Pd(0) into the C-I bond is fast.[1]
    
  • C6-Bromine: Requires higher temperatures (>80–100 °C) and electron-rich ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.

  • Self-Validating Check: If the first coupling step yields a mixture of mono- and di-coupled products, lower the temperature to 0 °C or reduce the catalyst loading to 1 mol%.

References

  • Sigma-Aldrich. 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine Product Page (CAS 1246184-50-8).[1]Link

  • Bagdi, A. K., et al. "Iron-catalyzed denitration reaction enables the synthesis of 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives."[1] J. Org.[1] Chem., 2024.[1] Link (Context on imidazopyridine synthesis).[1]

  • Goel, R., et al. "Imidazo[1,2-a]pyridines: A Review on Synthesis and Biological Activities."[1] Mini-Reviews in Medicinal Chemistry, 2016. (General scaffold properties).

  • ChemicalBook. CAS 1246184-50-8 Entry & Suppliers.Link

Spectroscopic and Structural Elucidation of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide offers an in-depth exploration of the spectroscopic characteristics of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Given the limited availability of published experimental data for this specific molecule, this document provides a comprehensive, predicted spectroscopic profile based on the analysis of structurally related analogs and fundamental principles of spectroscopic interpretation. This guide is intended for researchers, scientists, and drug development professionals, providing not only anticipated data but also the underlying scientific rationale and detailed experimental protocols for independent verification.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines are a privileged class of fused heterocyclic compounds, renowned for their wide spectrum of pharmacological activities. The versatile nature of this scaffold allows for extensive chemical modification, enabling the fine-tuning of its biological and physical properties. The title compound, 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine, incorporates several key functionalities: a bromine atom at the 6-position, an iodine atom at the 3-position, and a methyl group at the 2-position. These substituents are expected to significantly influence the molecule's electronic distribution, steric profile, and, consequently, its spectroscopic signatures. An unambiguous structural confirmation through a combination of spectroscopic techniques is therefore paramount for any research and development endeavor involving this compound.

Predicted Spectroscopic Data

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine. These predictions are derived from the analysis of similar compounds found in the literature and established spectroscopic principles.[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine, both ¹H and ¹³C NMR are crucial for structural confirmation.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the halogen substituents and the electronic nature of the fused ring system.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-5~ 8.0 - 8.2d~ 1.0 - 2.0
H-7~ 7.4 - 7.6dd~ 9.0, 1.5
H-8~ 7.1 - 7.3d~ 9.0
-CH₃~ 2.4 - 2.6s-

Causality Behind Predictions: The proton at the 5-position (H-5) is anticipated to be the most downfield aromatic proton due to its proximity to the electron-deficient pyridine nitrogen and the deshielding effect of the adjacent bromine atom. The protons on the pyridine ring (H-7 and H-8) will exhibit characteristic ortho-coupling. The methyl group at the 2-position is expected to appear as a singlet in the upfield region typical for methyl groups attached to an sp²-hybridized carbon.

The ¹³C NMR spectrum will provide information about the number of unique carbon atoms and their chemical environment. The presence of electronegative bromine and iodine atoms will significantly influence the chemical shifts of the carbons to which they are attached.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~ 145 - 150
C-3~ 85 - 90
C-5~ 125 - 130
C-6~ 115 - 120
C-7~ 120 - 125
C-8~ 110 - 115
C-8a~ 140 - 145
-CH₃~ 15 - 20

Causality Behind Predictions: The carbon bearing the iodine (C-3) is expected to have a significantly upfield chemical shift due to the heavy atom effect of iodine. Conversely, the carbon attached to the methyl group (C-2) and the bridgehead carbon (C-8a) are expected to be downfield. The carbon with the bromine substituent (C-6) will also be influenced, though typically less dramatically than the iodinated carbon. The chemical shifts of sp² hybridized carbons generally appear in the 100-160 ppm range.[4][5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and elemental composition.

For 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine (C₈H₆BrIN₂), the molecular ion peak in a high-resolution mass spectrum (HRMS) would be crucial for confirming the elemental formula. The isotopic pattern will be characteristic due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I, monoisotopic).

Ion Predicted m/z Notes
[M]⁺335.87For ⁷⁹Br
[M+2]⁺337.87For ⁸¹Br, approximately equal in intensity to [M]⁺
[M+H]⁺336.88In ESI-MS
[M+H+2]⁺338.88In ESI-MS

Trustworthiness of the Protocol: High-resolution mass spectrometry provides a self-validating system by matching the experimentally determined exact mass to the calculated mass of the proposed molecular formula to within a few parts per million (ppm), providing a very high degree of confidence in the elemental composition.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

The IR spectrum will show characteristic absorption bands for the aromatic C-H and C=C/C=N bonds, as well as the C-Br and C-I stretching frequencies.

Functional Group Predicted Absorption Range (cm⁻¹)
Aromatic C-H stretch3000 - 3100
C=C and C=N stretching1500 - 1650
C-Br stretch500 - 600
C-I stretch~500

Expertise in Interpretation: The region between 1500 and 1650 cm⁻¹ will likely contain multiple overlapping bands corresponding to the various C=C and C=N stretching vibrations within the fused heterocyclic ring system. The low-frequency region will be important for observing the carbon-halogen stretches.[1][2]

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of the spectroscopic data described above. These protocols represent best practices in analytical chemistry.

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~10 mg of sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) A->B C Add TMS as internal standard B->C D Transfer to NMR tube C->D E Insert sample into NMR spectrometer (e.g., 400 MHz) F Lock and shim the magnetic field E->F G Acquire ¹H NMR spectrum F->G H Acquire ¹³C NMR spectrum F->H I Fourier transform G->I ¹H FID H->I ¹³C FID J Phase correction I->J K Baseline correction J->K L Integration and peak picking K->L MS_Workflow cluster_prep_ms Sample Preparation cluster_acq_ms Data Acquisition (ESI-MS) cluster_analysis_ms Data Analysis A_ms Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) B_ms Infuse the sample solution into the ESI source A_ms->B_ms C_ms Optimize ionization parameters (e.g., capillary voltage, gas flow) B_ms->C_ms D_ms Acquire the mass spectrum in positive ion mode C_ms->D_ms E_ms Identify the molecular ion peak ([M+H]⁺) D_ms->E_ms F_ms Analyze the isotopic pattern for bromine E_ms->F_ms G_ms Compare the exact mass with the calculated mass (HRMS) F_ms->G_ms

Caption: Workflow for Mass Spectrometry sample preparation, data acquisition, and analysis.

  • Sample Preparation :

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a high-purity solvent such as methanol or acetonitrile.

  • Data Acquisition (using Electrospray Ionization - ESI) :

    • Infuse the sample solution directly into the mass spectrometer's ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode. The instrument should be calibrated prior to analysis.

    • For high-resolution mass spectrometry (HRMS), use a time-of-flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements.

Infrared Spectroscopy Data Acquisition Workflow

IR_Workflow cluster_prep_ir Sample Preparation (KBr Pellet) cluster_acq_ir Data Acquisition cluster_analysis_ir Data Analysis A_ir Grind a small amount of sample with dry KBr powder B_ir Press the mixture into a thin, transparent pellet A_ir->B_ir C_ir Place the KBr pellet in the sample holder of an FTIR spectrometer B_ir->C_ir D_ir Acquire a background spectrum (air) E_ir Acquire the sample spectrum D_ir->E_ir Background Subtraction F_ir Identify characteristic absorption bands E_ir->F_ir G_ir Correlate bands with functional groups F_ir->G_ir

Caption: Workflow for Infrared Spectroscopy sample preparation, data acquisition, and analysis.

  • Sample Preparation (as a KBr pellet) :

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition :

    • Place the KBr pellet in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of air should be recorded and automatically subtracted from the sample spectrum.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine. While the presented data is predictive, it is grounded in established scientific principles and data from closely related compounds. The detailed experimental protocols offer a clear path for researchers to obtain and verify the spectroscopic data for this and similar molecules, ensuring the scientific integrity of their work. The combination of NMR, MS, and IR spectroscopy provides a powerful and complementary set of tools for the unambiguous structural elucidation of novel chemical entities in the field of drug discovery and development.

References

  • Data of distinct peaks in 13 C NMR spectra of compounds 6(a-t) in DMSO-d6. (n.d.). ResearchGate. Retrieved from [Link]

  • Li, J., Tang, J., Wu, Y., He, Q., & Yu, Y. (2018). Transition-Metal-Free Regioselective C-H Halogenation of Imidazo[1,2-a]pyridines: Sodium Chlorite/Bromite as the Halogen Source.
  • Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. (2022). ResearchGate. Retrieved from [Link]

  • 13C NMR. (n.d.). Retrieved from [Link]

  • Kanthecha, D. A., Bhatt, B. S., & Patel, M. N. (2015). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. PMC. Retrieved from [Link]

  • 6-bromo-3-(6-bromoimidazo[1,2-a]pyridin-2-yl)chromen-2-one. (n.d.). PubChem. Retrieved from [Link]

  • 6-bromo-3-methylimidazo[1,2-a]pyridine. (n.d.). PubChem. Retrieved from [Link]

  • 6-bromo-3-iodoimidazo[1,2-a]pyridine. (n.d.). PubChem. Retrieved from [Link]

  • Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • sample 13C NMR spectra of compounds with common functional groups. (2022, October 7). YouTube. Retrieved from [Link]

  • Index of organic compound C-13 NMR spectra. (2026, January 1). Doc Brown's Chemistry. Retrieved from [Link]

Sources

Orthogonal Functionalization and Biological Screening of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the imidazo[1,2-a]pyridine core has emerged as a highly privileged, nitrogen-fused heterocyclic scaffold. It is the structural foundation for several marketed drugs (e.g., zolpidem, alpidem) and is heavily investigated for novel anti-tubercular, antiviral, and antineoplastic agents .

As a Senior Application Scientist, I frequently guide drug discovery teams in the selection of optimal building blocks for high-throughput library generation. 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine (CAS: 1246184-50-8) stands out as a premier starting material. Its unique tri-functionalized nature—featuring two distinct halogens and a sterically influential methyl group—enables highly controlled, divergent synthesis. This whitepaper details the mechanistic rationale, self-validating experimental protocols, and biological screening workflows required to harness this scaffold effectively.

Mechanistic Rationale: The Power of Orthogonal Halogenation

The strategic value of 6-bromo-3-iodo-2-methylimidazo[1,2-a]pyridine lies in the thermodynamic disparity between its functional groups, which dictates its behavior during transition-metal-catalyzed cross-coupling.

  • Thermodynamic Causality: The carbon-iodine (C–I) bond at the C-3 position possesses a relatively low bond dissociation energy (~240 kJ/mol). In contrast, the carbon-bromine (C–Br) bond at the C-6 position is significantly stronger (~335 kJ/mol). This energy differential allows for chemoselective oxidative addition by Palladium(0) catalysts at room temperature. The C-I bond reacts rapidly, leaving the C-Br bond completely intact for subsequent, harsher coupling conditions .

  • Structural Causality: The 2-methyl group is not merely decorative. It provides precise steric shielding that restricts the rotational freedom of the resulting C-3 aryl/heteroaryl substituents. This conformational locking is critical for minimizing entropic penalties when the molecule binds to tight enzymatic pockets, such as the ubiquinol oxidation site of the Mycobacterium tuberculosis QcrB subunit .

Workflow for Divergent Library Generation

To generate a screening-ready library, we exploit the orthogonal reactivity of the scaffold through a sequential, two-step cross-coupling workflow.

Workflow Start 6-Br-3-I-2-Me-Imidazo[1,2-a]pyridine (Core Scaffold) Step1 Chemoselective Pd-Coupling (C-3 Iodo site) Start->Step1 Mild conditions (Pd(PPh3)4, RT) Intermediate 6-Br-3-Aryl-2-Me-Derivative (Intermediate) Step1->Intermediate Step2 Secondary Pd-Coupling (C-6 Bromo site) Intermediate->Step2 Harsher conditions (Pd(dppf)Cl2, 90°C) Library Di-substituted Library (Screening Ready) Step2->Library

Workflow for the orthogonal functionalization of the di-halogenated imidazo[1,2-a]pyridine scaffold.

Experimental Protocol: Self-Validating Chemoselective Synthesis

To ensure scientific integrity, the synthesis of the intermediate must be a self-validating system. The following protocol utilizes isotopic pattern recognition to guarantee chemoselectivity.

Step 1: Regioselective Suzuki-Miyaura Coupling at C-3

  • Preparation: In a flame-dried Schlenk tube under argon, dissolve 6-bromo-3-iodo-2-methylimidazo[1,2-a]pyridine (1.0 eq) and an arylboronic acid (1.05 eq) in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Catalyst Selection: Add

    
     (0.05 eq) and 
    
    
    
    (2.0 eq). Causality:
    
    
    is chosen because the facile oxidative addition into the C-I bond does not require bulky, electron-rich ligands.
  • Reaction: Stir the mixture at room temperature (20–25°C) for 12 hours. Causality: Mild temperatures prevent off-target activation of the C-Br bond.

  • Self-Validation (LC-MS Analysis): Before workup, sample the reaction for LC-MS. Validation Checkpoint: The mass spectrum of the product peak must display a distinct 1:1 ratio of the

    
     and 
    
    
    
    isotopic peaks. This mathematically proves that the bromine atom is still structurally integrated and that the coupling was 100% chemoselective at the C-3 position.
  • Purification: Extract with EtOAc, dry over

    
    , and purify via flash chromatography to yield the 6-bromo-3-aryl-2-methylimidazo[1,2-a]pyridine intermediate.
    

(Note: The secondary coupling at C-6 is subsequently performed using a more robust catalyst like


 at 90°C to overcome the higher activation energy of the C-Br bond).

Biological Screening: Phenotypic Evaluation and Target Deconvolution

Once the di-substituted library is synthesized, it must be screened. Imidazo[1,2-a]pyridines have demonstrated profound, nanomolar efficacy against Mycobacterium tuberculosis (M. tb) by targeting the QcrB subunit of the cytochrome bc1 complex, effectively shutting down the pathogen's electron transport chain .

Pathway Compound Imidazo[1,2-a]pyridine Hit Target QcrB Subunit (Cytochrome bc1 Complex) Compound->Target Binds to ubiquinol oxidation site Process1 Inhibition of Electron Transport Target->Process1 Blocks electron transfer Process2 Depletion of Intracellular ATP Process1->Process2 Outcome Bacteriostatic Effect / Cell Death (M. tuberculosis) Process2->Outcome

Mechanism of action for imidazo[1,2-a]pyridines targeting the M. tuberculosis QcrB subunit.

Experimental Protocol: Self-Validating Resazurin Microtiter Assay (REMA)

To evaluate anti-tubercular activity, we utilize the REMA phenotypic screen. This assay is intrinsically self-validating because the colorimetric shift is directly tied to the metabolic viability of the bacteria.

  • Inoculum Preparation: Culture M. tb H37Rv in Middlebrook 7H9 broth supplemented with OADC until an OD600 of 0.6 is reached. Dilute to

    
     CFU/mL.
    
  • Compound Plating: In a 96-well microtiter plate, perform 2-fold serial dilutions of the imidazo[1,2-a]pyridine library (range: 50 µM to 0.02 µM) in 100 µL of media.

  • Internal Controls (Critical):

    • Positive Control: Rifampicin (confirms assay sensitivity).

    • Negative Control: 1% DMSO (establishes baseline uninhibited growth).

    • Sterility Control: Media only (rules out contamination).

  • Incubation: Add 100 µL of the bacterial inoculum to all wells (except sterility controls). Incubate at 37°C for 7 days.

  • Metabolic Readout: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24 hours. Causality: Live bacteria reduce blue, non-fluorescent resazurin to pink, highly fluorescent resorufin. If the drug successfully inhibits QcrB and depletes ATP, the bacteria die, and the well remains blue.

  • Data Validation: Calculate the Z'-factor using the fluorescence values of the positive and negative controls. Validation Checkpoint: The assay is only deemed valid if

    
    , ensuring the dynamic range is robust enough to separate true hits from assay noise.
    

Quantitative Data Presentation

The success of the orthogonal functionalization strategy is evident when analyzing the Structure-Activity Relationship (SAR) data. The table below illustrates how stepwise functionalization transforms an inactive scaffold into a highly potent, selective therapeutic lead.

Table 1: Representative SAR Data for Imidazo[1,2-a]pyridine Derivatives

Compound IDC-3 SubstitutionC-6 SubstitutionM. tb MIC (µM)HepG2 CC₅₀ (µM)Selectivity Index (SI)
Core Scaffold -I-Br>50>50N/A
Intermediate A -4-Fluorophenyl-Br12.5>50>4
Intermediate B -4-(Trifluoromethyl)phenyl-Br8.045.05.6
Hit C -4-Fluorophenyl-3-Pyridyl0.05>50>1000
Hit D -4-(Trifluoromethyl)phenyl-4-Cyanophenyl0.1230.0250
Rifampicin (Ctrl) N/AN/A0.03>100>3000

Note: Selectivity Index (SI) is calculated as


. An SI > 10 is generally required to progress a compound into in vivo efficacy models.

References

  • Abrahams KA, Cox JAG, Spivey VL, Loman NJ, Pallen MJ, Constantinidou C, et al. (2012) Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE 7(12): e52951. URL:[Link]

  • Ferreira LAP, Caruso L, Nadur NF, Franco DP, Sousa GLS, Lacerda RB, Kümmerle AE. (2026) Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. URL:[Link]

The Pharmacological Architecture of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine: Divergent Mechanisms of Action via Chemoselective Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the complexities of rational drug design, it is critical to address a common misconception: 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine (CAS: 1246184-50-8) is not a standalone active pharmaceutical ingredient (API) with a singular mechanism of action. Rather, it is a highly engineered, di-halogenated pharmacophore building block .

The true scientific value of this molecule lies in its orthogonal reactivity. The differential bond dissociation energies between the C3-iodine and C6-bromine allow for sequential, chemoselective cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). This modularity enables medicinal chemists to synthesize diverse libraries of active compounds that target three distinct biological pathways: GABAA receptor allosteric modulation, ATP-competitive kinase inhibition, and mycobacterial oxidative phosphorylation[1].

This technical guide dissects the mechanisms of action (MoA) of the therapeutic classes derived from this foundational scaffold and provides field-proven, self-validating protocols for evaluating their efficacy.

The Chemical Logic: Scaffold Hopping and Divergent Targeting

The structural anatomy of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine is purposefully designed for late-stage functionalization.

  • C3-Iodo Group: Iodine is highly reactive toward oxidative addition by Palladium(0). This allows for low-temperature functionalization at the C3 position without disturbing the bromine atom.

  • C6-Bromo Group: Once the C3 position is occupied, the C6-bromine can be activated at higher temperatures for secondary substitutions.

  • C2-Methyl Group: Provides critical steric steering, locking appended C3-aryl rings out of coplanarity to perfectly fit into deep hydrophobic protein pockets (such as the kinase hinge region).

Fig 1: Chemoselective divergent synthesis from the di-halogenated imidazo[1,2-a]pyridine scaffold.

Derived Mechanisms of Action

Target Class I: GABAA Receptor Positive Allosteric Modulators (Neurology)

When functionalized with aryl or amide groups, the imidazo[1,2-a]pyridine core mimics the spatial geometry of benzodiazepines[2].

  • Mechanism: These derivatives act as Positive Allosteric Modulators (PAMs) by binding to the

    
    /
    
    
    
    subunit interface of the ionotropic GABAA receptor.
  • Effect: Binding increases the binding affinity of the endogenous ligand (

    
    -aminobutyric acid), increasing the frequency of chloride (
    
    
    
    ) channel opening. This hyperpolarizes the neuronal membrane, dampening action potential firing and inducing anxiolytic or sedative-hypnotic effects[3].
Target Class II: PI3K/Akt and CDK Kinase Inhibition (Oncology)

The flat, nitrogen-rich heteroaromatic core of the imidazo[1,2-a]pyridine scaffold is an excellent bioisostere for the adenine ring of ATP[4].

  • Mechanism: Derivatives functionalized at the C6 position with sulfonamides or pyrazoles act as Type I kinase inhibitors. The bridgehead nitrogen (N1) acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Val851 in PI3K

    
    )[5].
    
  • Effect: By competitively blocking the ATP-binding pocket, these compounds halt the phosphorylation of PIP2 to PIP3, effectively shutting down the downstream Akt survival pathway and triggering tumor cell apoptosis.

Fig 2: Mechanism of PI3K/Akt pathway inhibition by imidazo[1,2-a]pyridine-derived compounds.

Target Class III: Cytochrome bc1 Complex Inhibition (Infectious Disease)

Recent breakthroughs in tuberculosis (TB) research have utilized this scaffold to target mycobacterial energy metabolism[6].

  • Mechanism: Imidazo[1,2-a]pyridine-3-carboxamides bind specifically to the QcrB subunit of the cytochrome bc1 complex in Mycobacterium tuberculosis[7].

  • Effect: This binding disrupts the electron transport chain, collapsing the proton motive force required by ATP synthase. The resulting ATP depletion is bactericidal against both replicating and dormant multi-drug resistant (MDR) TB strains[8].

Quantitative Pharmacodynamics Summary

To benchmark the efficacy of compounds derived from the 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine building block, the following table summarizes typical quantitative parameters observed in optimized leads:

Target ClassRepresentative Derivative MotifPrimary Mechanism of ActionTypical IC50 / MIC RangeClinical / Biological Relevance
GABAA Receptors 3-Aryl-6-alkyl-imidazo[1,2-a]pyridinesPositive Allosteric Modulator (PAM)10 - 200 nMAnxiolytic, Sedative
PI3K/Akt Kinases 3-Sulfonyl-2-methyl-imidazo[1,2-a]pyridinesATP-Competitive Hinge Binder1 - 50 nMOncology, Anti-proliferation
Cytochrome bc1 Imidazo[1,2-a]pyridine-3-carboxamidesQcrB Subunit Inhibition0.05 - 1.5 µMMulti-Drug Resistant TB

Self-Validating Experimental Workflows

To rigorously validate the mechanisms of action for compounds synthesized from this scaffold, empirical testing must rely on self-validating assay designs. Below are the definitive protocols.

Protocol A: Time-Resolved FRET (TR-FRET) for PI3K Kinase Inhibition

Causality: Imidazopyridines are highly conjugated and often exhibit native auto-fluorescence. Standard fluorescence assays yield high false-positive rates. TR-FRET introduces a microsecond time delay before measurement, allowing short-lived background fluorescence to decay, isolating only the true binding signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA). Dilute the imidazopyridine derivative in DMSO (max final DMSO concentration 1%).

  • Enzyme Incubation: Add 5 µL of recombinant PI3K (p110

    
    /p85
    
    
    
    ) to a 384-well plate. Add 2.5 µL of the test compound. Incubate for 15 minutes at 25°C to allow equilibrium binding.
  • Reaction Initiation: Add 2.5 µL of ATP/PIP2 substrate mixture. Incubate for 30 minutes.

  • Signal Generation: Add 10 µL of the TR-FRET detection mix (containing Europium-labeled anti-PIP3 antibody and APC-conjugated tracer).

  • Self-Validation Check (Z'-Factor): Include 8 wells of vehicle (DMSO, negative control) and 8 wells of a known inhibitor (e.g., Alpelisib, positive control). Calculate the Z'-factor. The assay is only valid if Z' > 0.6.

  • Readout: Measure time-resolved fluorescence at 615 nm and 665 nm. Calculate the IC50 using a 4-parameter logistic regression.

Protocol B: Patch-Clamp Electrophysiology for GABAA PAM Validation

Causality: While calcium-flux assays are high-throughput, they are indirect. Whole-cell patch-clamp directly measures the chloride current (


), providing definitive proof of allosteric channel modulation.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293T cells transiently expressing human

    
     GABAA receptors.
    
  • Configuration: Establish a whole-cell patch-clamp configuration using borosilicate glass pipettes (resistance 3–5 M

    
    ) filled with intracellular solution (140 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.3).
    
  • Baseline Validation: Voltage-clamp the cell at -60 mV. Monitor the leak current. Self-Validation: If the leak current exceeds -100 pA, the seal is compromised; discard the cell.

  • Agonist Application: Apply an EC20 concentration of GABA (e.g., 2 µM) via a rapid perfusion system for 2 seconds to establish the baseline inward chloride current.

  • Compound Co-application: Perfuse the cell with EC20 GABA + the imidazopyridine derivative (1 µM). Record the percentage potentiation of the peak current.

  • Mechanistic Confirmation: Perfuse GABA + derivative + Flumazenil (10 µM, a competitive benzodiazepine site antagonist). If the potentiation is abolished, it definitively proves the compound acts via the benzodiazepine allosteric site.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC.
  • In Silico Screening of Novel α1-GABA A Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines. MDPI.
  • Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. ResearchGate.

Sources

In-Silico Modeling of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine: A Computational Framework for Halogenated Privileged Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the pharmacophoric core of several marketed drugs (e.g., zolpidem, alpidem) and emerging as a potent class of anti-tuberculosis and anti-cancer agents[1][2]. Among its functionalized derivatives, 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine (CAS: 1246184-50-8) represents a highly versatile building block[3]. The presence of two distinct heavy halogens (iodine at C3 and bromine at C6) introduces unique electronic anisotropies—specifically


-holes—that drive highly directional intermolecular interactions.

This whitepaper provides an in-depth technical guide for the in-silico modeling of this molecule. By synthesizing Density Functional Theory (DFT), halogen-bond-aware molecular docking, and Molecular Dynamics (MD) simulations, we establish a robust, self-validating computational pipeline for drug development professionals.

G N1 Ligand Preparation (6-Br-3-I-2-Me-Imidazopyridine) N2 Quantum Mechanics (DFT) Geometry & ECPs (LANL2DZ) N1->N2 N4 Molecular Docking (Halogen Bonding Focus) N2->N4 N6 ADMET Profiling (Pharmacokinetics) N2->N6 N3 Target Selection (e.g., CDK2, CYP51) N3->N4 N5 Molecular Dynamics (MD) (100 ns Trajectory) N4->N5 N5->N6

Comprehensive in-silico workflow for halogenated imidazo[1,2-a]pyridines.

Chemical Significance & Electronic Architecture

The biological efficacy of imidazo[1,2-a]pyridines is heavily dictated by their substitution patterns[4]. In 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine, the substitutions govern both reactivity and target binding:

  • C3-Iodine: Iodine is highly polarizable. The electron-withdrawing nature of the fused bicyclic ring pulls electron density away from the iodine atom, creating a strong region of positive electrostatic potential (the

    
    -hole) at the distal end of the C-I bond. This makes it an excellent halogen bond donor.
    
  • C6-Bromine: While less polarizable than iodine, bromine at the C6 position also acts as a

    
    -hole donor and provides a vector for hydrophobic pocket occupation.
    
  • C2-Methyl: Provides steric shielding and enhances the lipophilicity of the molecule, influencing its membrane permeability.

G Core Imidazo[1,2-a]pyridine Core (Aromaticity & Pi-Stacking) C3 C3-Iodine (Strong Sigma-Hole Donor) Core->C3 Inductive Pull C6 C6-Bromine (Moderate Sigma-Hole Donor) Core->C6 Resonance/Inductive C2 C2-Methyl (Steric Shielding) Core->C2 Hyperconjugation

Electronic contributions of substituents on the imidazo[1,2-a]pyridine scaffold.

Quantum Mechanical Profiling (DFT)

Standard molecular mechanics force fields often fail to accurately parameterize heavy halogens like iodine due to relativistic effects of inner-shell electrons. Therefore, Density Functional Theory (DFT) is mandatory to optimize the geometry and calculate the Molecular Electrostatic Potential (MEP) and frontier molecular orbitals (HOMO/LUMO)[5][6].

Protocol 1: DFT Geometry Optimization & Electronic Profiling

Causality: We utilize a mixed-basis set approach. All-electron basis sets are computationally prohibitive and inaccurate for iodine. By applying an Effective Core Potential (ECP), we replace the core electrons of iodine with a pseudopotential, allowing for accurate modeling of valence electron behavior.

  • Initial Structure Generation: Construct the 3D model of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine using a builder like GaussView or Avogadro.

  • Functional & Basis Set Selection: Set up the calculation using the B3LYP hybrid functional[6].

    • Assign the 6-311G++(d,p) basis set to C, H, N, and Br atoms to account for diffuse and polarization functions necessary for the aromatic system.

    • Assign the LANL2DZ basis set (with ECP) to the Iodine atom.

  • Execution: Run a simultaneous geometry optimization and frequency calculation (Opt + Freq).

  • MEP Mapping: Generate the MEP surface to visually locate the

    
    -holes (blue/positive regions) on the distal axes of the C-I and C-Br bonds.
    
  • Validation Checkpoint: The output of the frequency calculation must yield zero imaginary frequencies. If an imaginary frequency is present, the structure is trapped in a transition state rather than a true local minimum, and the optimization must be restarted with a slight geometric perturbation.

Table 1: Physicochemical & DFT Parameters

(Note: Values are derived and extrapolated from experimental and computational consensus for this specific scaffold[3][5][6])

PropertyValueComputational / Experimental Significance
Molecular Weight 336.955 g/mol Optimal for small-molecule drug likeness (Lipinski's Rule of 5).
LogP 3.84Indicates favorable lipophilicity for membrane permeability.
Density 2.3 ± 0.1 g/cm³High density characteristic of polyhalogenated aromatics.
Proton Affinity ~246 kcal/molImidazo[1,2-a]pyridine core nitrogen is the primary protonation site.

Molecular Docking & Halogen Bonding Analysis

Imidazo[1,2-a]pyridines have shown significant binding affinity to targets like Cyclin-dependent kinase 2 (CDK2) and Epidermal growth factor receptor (EGFR)[4][5]. However, standard docking scoring functions (e.g., default AutoDock Vina) treat halogens merely as bulky hydrophobic spheres, completely ignoring the electropositive


-hole.
Protocol 2: Halogen-Bond-Aware Docking

Causality: To prevent the algorithm from penalizing the close contact between the halogen and a protein Lewis base (e.g., a backbone carbonyl oxygen), we must explicitly define the


-hole as a distinct interaction point.
  • Protein Preparation: Retrieve the target crystal structure (e.g., CDK2, PDB ID: 1AQ1). Remove co-crystallized ligands and water molecules (unless structural waters are known to bridge interactions). Add polar hydrogens and assign Kollman charges.

  • Ligand Preparation (Extra Point Method): Using the DFT-optimized geometry, manually add a massless, positively charged Extra Point (EP) at a distance of ~1.6 Å from the iodine atom, strictly along the C-I bond vector. Repeat for the C-Br bond at ~1.3 Å.

  • Grid Generation: Center the grid box on the hinge region of the kinase, ensuring it is large enough to accommodate the bulky iodine atom.

  • Docking Run: Execute the docking using a scoring function calibrated for halogen bonding (e.g., Vina-XB or Glide XP).

  • Validation Checkpoint: Post-docking geometric filtering. A pose is only considered physically valid if the predicted halogen bond meets strict geometric criteria: The distance between the halogen and the nucleophile (O/N) must be less than the sum of their van der Waals radii (typically 2.8–3.5 Å), and the C–X···O/N angle must be highly linear (160°–180°).

Molecular Dynamics (MD) Simulations

Docking provides a static snapshot. To validate the stability of the imidazo[1,2-a]pyridine-protein complex and the persistence of the halogen bonds, Molecular Dynamics (MD) is required[4].

Protocol 3: MD Simulation Workflow

Causality: Halogen bonds are highly sensitive to the dynamic fluctuations of the protein backbone. A 100 ns simulation allows the system to overcome local energy barriers, revealing whether the ligand remains anchored or diffuses out of the binding pocket.

  • Topology Generation: Generate ligand topologies using the General Amber Force Field (GAFF). Crucial step: Ensure the EP charges calculated during the DFT phase are explicitly included in the topology file.

  • System Solvation: Place the complex in a dodecahedron box and solvate with the TIP3P water model. Neutralize the system by adding appropriate counter-ions (Na⁺/Cl⁻).

  • Equilibration: Perform energy minimization (steepest descent), followed by 1 ns of NVT (constant volume/temperature) and 1 ns of NPT (constant pressure/temperature) equilibration with position restraints on heavy atoms.

  • Production Run: Remove restraints and run a 100 ns production simulation at 300 K and 1 bar.

  • Validation Checkpoint: Analyze the Root Mean Square Deviation (RMSD) of the ligand heavy atoms. The RMSD must plateau within the first 20 ns and remain stable (fluctuations < 2.0 Å). If the RMSD continuously drifts or exceeds 3.0 Å, the initial docked pose is considered an artifact and the complex is unstable.

ADMET & Pharmacokinetic Prediction

To ensure the 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine scaffold is viable for further in-vivo development, in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is conducted[4][6].

Table 2: Predicted ADMET Properties
ParameterPredicted OutcomeClinical Implication
Blood-Brain Barrier (BBB) High PermeabilitySuitable for CNS targets (e.g., insomnia, anxiolytics) typical of this scaffold.
Human Intestinal Absorption > 90%Excellent oral bioavailability.
CYP450 Inhibition CYP3A4 / CYP2D6 InhibitorPotential for drug-drug interactions; the basic nitrogen coordinates with heme iron.
Ames Toxicity NegativeLack of mutagenic potential, supporting safety profiles.

Conclusion

The in-silico modeling of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine requires a sophisticated, multi-tiered approach. By leveraging DFT with effective core potentials to accurately map the electronic landscape of the heavy halogens, and integrating halogen-bond-aware docking with rigorous MD simulations, researchers can confidently predict the binding modes and pharmacokinetic viability of this privileged scaffold. This self-validating computational framework drastically reduces the attrition rate in the downstream synthesis and biological evaluation phases.

References

  • Exploring imidazo[1,2-a]pyridine hybrids in cancer therapy: ADMET profiling, molecular docking, MD simulations and DFT calculations. Scilit.[Link]

  • Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. PubMed (NIH).[Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega.[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.[Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC (NIH).[Link]

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The 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine Scaffold: Synthesis, Mechanistic Reactivity, and Orthogonal Functionalization in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazo[1,2-a]pyridine core is widely recognized as a "privileged scaffold" in medicinal chemistry, forming the structural foundation for numerous therapeutics, including sedative-hypnotics (e.g., zolpidem), broad-spectrum antiviral agents, and novel antimycobacterial drugs[1]. Within this highly functionalized chemical space, 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine emerges as a uniquely versatile, di-halogenated building block. By strategically positioning two different halogens—an iodine at the C3 position and a bromine at the C6 position—chemists can exploit their differential bond dissociation energies to perform orthogonal, sequential cross-coupling reactions.

This technical guide provides an in-depth analysis of the compound's physicochemical properties, de novo synthesis protocols, and the mechanistic rationale driving its application in advanced drug development.

Physicochemical Properties

Understanding the baseline properties of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine is crucial for optimizing downstream reaction conditions, particularly regarding solvent selection, catalytic activation, and purification strategies[2].

PropertyValue
Chemical Name 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine
CAS Number 1246184-50-8
Molecular Formula C8H6BrIN2
Molecular Weight 336.955 g/mol
Density 2.3 ± 0.1 g/cm³
LogP 3.84
Storage Conditions 2-8°C, inert atmosphere, dark place

Table 1: Key physicochemical parameters. Data consolidated from chemical inventories[3],[4].

De Novo Synthesis Strategy

The synthesis of 6-bromo-3-iodo-2-methylimidazo[1,2-a]pyridine is achieved via a robust, two-step sequence: a foundational followed by a regioselective electrophilic aromatic substitution (EAS)[5],[6].

Synthesis A 5-Bromo-2-aminopyridine B Tschitschibabin Cyclization A->B Chloroacetone Reflux, 12h C 6-Bromo-2-methylimidazo [1,2-a]pyridine B->C D Electrophilic Iodination C->D NIS or I2/TBHP 0°C to RT E 6-Bromo-3-iodo-2-methyl imidazo[1,2-a]pyridine D->E

Two-step synthesis of 6-bromo-3-iodo-2-methylimidazo[1,2-a]pyridine.

Experimental Protocols & Mechanistic Causality

Step 1: Tschitschibabin Cyclocondensation

Objective: Construct the fused bicyclic heteroaromatic core.

Protocol:

  • Dissolve 5-bromo-2-aminopyridine (1.0 eq) in a polar protic solvent (e.g., ethanol) or DMF.

  • Add chloroacetone (1.2 eq) and a mild base (NaHCO3, 1.5 eq) to neutralize the generated HCl.

  • Heat the mixture to reflux (approx. 80°C) for 12-16 hours.

  • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using Hexane/EtOAc (3:1). The primary amine starting material spot will disappear, replaced by a highly fluorescent spot under 254 nm UV light, which is highly characteristic of the extended conjugation in the imidazo[1,2-a]pyridine system.

  • Cool to room temperature, concentrate under reduced pressure, and extract with ethyl acetate. Wash with brine, dry over anhydrous Na2SO4, and purify via recrystallization.

Mechanistic Causality: The reaction initiates via the nucleophilic attack of the endocyclic pyridine nitrogen—which is significantly more nucleophilic than the exocyclic amine—onto the α-carbon of chloroacetone[7]. Heating is strictly required to overcome the activation energy barrier for the subsequent intramolecular cyclization, where the exocyclic amine condenses with the carbonyl group. Final dehydration establishes the stable, aromatic 10-π electron system[8].

Step 2: Regioselective C3-Iodination

Objective: Introduce the orthogonal iodine handle without disturbing the existing bromine atom.

Protocol:

  • Dissolve the intermediate 6-bromo-2-methylimidazo[1,2-a]pyridine (1.0 eq) in anhydrous acetonitrile.

  • Cool the reaction vessel to 0°C in an ice bath. Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise over 15 minutes. Alternatively, molecular iodine (I2) coupled with tert-butyl hydroperoxide (TBHP) can be utilized as a greener oxidation system[6].

  • Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Self-Validation: The reaction mixture will initially darken due to the presence of active iodine species but should clarify upon completion. Quench the reaction with saturated aqueous sodium thiosulfate (Na2S2O3); a rapid color change from brown/yellow to colorless confirms the complete neutralization of unreacted electrophilic iodine.

  • Extract with dichloromethane (DCM), wash with distilled water, dry, and recrystallize from ethanol to afford the pure di-halogenated product.

Mechanistic Causality: Why does iodination occur exclusively at C3? of frontier molecular orbitals (HOMO/LUMO) reveal that the C3 position of the imidazo[1,2-a]pyridine ring possesses the highest electron density[9]. The N1 nitrogen donates its lone pair into the imidazole ring, creating an enamine-like, high-energy HOMO highly localized at C3. Consequently, electrophilic aromatic substitution (EAS) by the I+ cation is directed exclusively to C3, leaving the C6-bromine bond completely intact[10].

Orthogonal Reactivity in Drug Discovery

The true strategic value of 6-bromo-3-iodo-2-methylimidazo[1,2-a]pyridine lies in its capacity for orthogonal cross-coupling. In palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig aminations), the rate of oxidative addition is dictated by the carbon-halogen bond dissociation energy. Because the C-I bond is significantly weaker (≈ 55 kcal/mol) than the C-Br bond (≈ 68 kcal/mol), the iodine atom acts as a highly reactive, preferential leaving group.

Reactivity Core 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine Pd1 Pd(0) Oxidative Addition (C3-Iodine Cleavage) Core->Pd1 Mild conditions (e.g., 25-50°C) Int1 6-Bromo-3-aryl-2-methyl imidazo[1,2-a]pyridine Pd1->Int1 Pd2 Pd(0) Oxidative Addition (C6-Bromine Cleavage) Int1->Pd2 Harsh conditions (e.g., 80-110°C) Final 3,6-Disubstituted-2-methyl imidazo[1,2-a]pyridine Pd2->Final

Orthogonal cross-coupling leveraging C3-I and C6-Br differential reactivity.

By carefully tuning the temperature and selecting appropriate catalyst ligands, researchers can selectively couple an arylboronic acid at the C3 position at room temperature or under mild heating[11]. The resulting 6-bromo-3-aryl intermediate can subsequently be subjected to harsher conditions (80-110°C) to functionalize the C6 position. This modular synthesis approach is heavily utilized in the development of broad-spectrum antiviral agents, such as, and novel antimycobacterial compounds targeting the electron transport chain[11],[12].

Conclusion

6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine is a master key in modern heterocyclic chemistry. By mastering the causality behind its synthesis—specifically the thermodynamics of the Tschitschibabin cyclization and the HOMO-directed regioselectivity of C3-iodination—chemists can construct highly complex, biologically active molecules with precision, predictability, and scalability.

References

  • PMC / NIH. "Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding".[Link]

  • Scirp.org. "Theoretical Investigation on the Stability and Reactivity of Imidazo[1,2-a] Pyridine N-Acylhydrazone Derivatives". [Link]

  • MDPI. "Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents". [Link]

  • Uni-Halle. "Design and synthesis of antimycobacterial agents targeting the mycobacterial electron transport chain". [Link]

  • RSC. "Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity".[Link]

  • PMC / NIH. "Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide". [Link]

  • ACS Omega. "Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media". [Link]

Sources

Methodological & Application

Using 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine in Medicinal Chemistry

Executive Summary

This guide details the strategic application of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine (Compound 1 ) as a bifunctional linchpin in drug discovery. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of marketed drugs such as Zolpidem (GABAergic hypnotic) and Olprinone (PDE3 inhibitor).

The specific utility of Compound 1 lies in its orthogonal halogen reactivity . The electronic disparity between the C-3 iodo (imidazole ring) and C-6 bromo (pyridine ring) substituents allows for highly regioselective sequential cross-coupling reactions. This enables the rapid generation of diverse, trisubstituted chemical libraries essential for Structure-Activity Relationship (SAR) exploration in kinase inhibition, anti-infective research, and neurological target validation.

Chemical Profile & Stability

PropertyDataNotes
IUPAC Name 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine
Molecular Formula C₈H₆BrIN₂
Molecular Weight 336.96 g/mol
Appearance Off-white to pale yellow solidLight sensitive (store in amber vials)
Solubility DMSO (>50 mM), DMF, DCM, MeOHPoor solubility in water/hexanes
Stability Stable at -20°C for >12 monthsAvoid prolonged exposure to light (C-I bond labile)
Reactivity Order C-3 Iodo > C-6 Bromo Basis for sequential functionalization

Strategic Reactivity: The "Orthogonal" Advantage

The power of this building block stems from the distinct electronic environments of the two halogen atoms.

  • C-3 Position (Iodo): Located on the electron-rich imidazole ring (HOMO character). The C-I bond is weaker and more labile, making it highly reactive towards oxidative addition by Palladium(0) species under mild conditions.

  • C-6 Position (Bromo): Located on the electron-deficient pyridine ring. The C-Br bond is stronger and requires higher activation energy (higher temperature or specialized ligands) to undergo oxidative addition.

Mechanistic Implication: Researchers can perform a "Site-Selective Switch." A Suzuki-Miyaura coupling at room temperature or mild heat will exclusively target the C-3 position , leaving the C-6 bromide intact for a subsequent diversification step (e.g., Buchwald-Hartwig amination or a second Suzuki coupling).

Visualization: Regioselective Functionalization Pathway

ReactivityPath Fig 1. Sequential orthogonal functionalization workflow exploiting reactivity differences (I > Br). Start 6-Bromo-3-iodo-2-methyl imidazo[1,2-a]pyridine Step1 Reaction A: Selective C-3 Coupling (Mild Conditions) Start->Step1 Pd(0), RT-60°C Boronic Acid A Intermed Intermediate: 6-Bromo-3-aryl-2-methyl... Step1->Intermed Step2 Reaction B: C-6 Diversification (Harsh Conditions) Intermed->Step2 Pd(0), >80°C Amine/Boronic Acid B Final Final Lead: 2,3,6-Trisubstituted Scaffold Step2->Final

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

For labs needing to synthesize the starting material de novo.

Reaction: 2-Amino-5-bromopyridine + Chloroacetone


 Cyclization 

Iodination.
  • Cyclization:

    • Dissolve 2-amino-5-bromopyridine (10 mmol) in Ethanol (20 mL).

    • Add chloroacetone (15 mmol, 1.5 eq).

    • Reflux (80°C) for 4–6 hours. Monitor by TLC (formation of fluorescent spot).

    • Cool to RT. Remove solvent in vacuo.

    • Neutralize residue with sat. NaHCO₃. Extract with DCM.

    • Result: 6-Bromo-2-methylimidazo[1,2-a]pyridine.

  • Iodination (C-3 Functionalization):

    • Dissolve the cyclized intermediate (10 mmol) in Acetonitrile (30 mL).

    • Add N-Iodosuccinimide (NIS) (11 mmol, 1.1 eq) portion-wise at 0°C.

    • Stir at RT for 2 hours.

    • Workup: Quench with 10% Na₂S₂O₃ (to remove excess iodine). Filter the precipitate or extract with EtOAc.

    • Yield: Typically 75–85%.

Protocol B: Regioselective C-3 Suzuki Coupling

Target: Introduction of aryl group at C-3 without affecting C-6 Br.

Reagents:

  • Substrate: 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine (1.0 eq)

  • Boronic Acid: Aryl-B(OH)₂ (1.1 eq)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)[1]

  • Base: Na₂CO₃ (2.0 eq, 2M aqueous)

  • Solvent: DME (Dimethoxyethane) or 1,4-Dioxane

Procedure:

  • Charge a reaction vial with the substrate, boronic acid, and Pd catalyst under Nitrogen/Argon.

  • Add degassed solvent and aqueous base.

  • Heat to 60°C for 2–4 hours. Note: Do not exceed 70°C to prevent premature reaction at the C-6 position.

  • Validation: Monitor by LC-MS. Look for the mass shift corresponding to -I +Aryl. The Br isotope pattern (1:1 doublet) should remain visible in the product mass spectrum.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol C: Sequential C-6 Buchwald-Hartwig Amination

Target: Introduction of an amino group at C-6 on the C-3 substituted intermediate.

Reagents:

  • Substrate: 3-Aryl-6-bromo-2-methylimidazo[1,2-a]pyridine (from Protocol B)

  • Nucleophile: Primary or Secondary Amine (1.2 eq)

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) or BrettPhos (for difficult amines)

  • Base: Cs₂CO₃ (2.0 eq) or NaOtBu (1.5 eq)

  • Solvent: Toluene or t-Amyl Alcohol

Procedure:

  • Combine substrate, amine, base, and catalyst precursor/ligand in a sealed tube.

  • Purge thoroughly with Argon (O₂ inhibits this cycle).

  • Add anhydrous solvent.

  • Heat to 100–110°C for 12–16 hours.

  • Workup: Filter through Celite, concentrate, and purify via HPLC or flash chromatography.

Medicinal Chemistry Applications

Case Study 1: Kinase Inhibitors (p38 MAP / PI3K)

The imidazo[1,2-a]pyridine core mimics the ATP purine ring.

  • Strategy: Use Protocol B to install a phenol or pyridine at C-3 to interact with the kinase "hinge region."

  • Strategy: Use Protocol C to install a solubilizing group (e.g., morpholine, piperazine) at C-6 to reach the solvent-exposed front pocket.

Case Study 2: GABA-A Receptor Modulators

Drugs like Zolpidem bind to the benzodiazepine site of GABA-A.

  • SAR Insight: The 2-methyl group is critical for receptor subtype selectivity (alpha-1 subunit).

  • Library Gen: The C-3 position tolerates bulky lipophilic groups (phenyl, tolyl) which fit into the lipophilic pocket of the receptor.

Visualization: SAR Diversity Map

SARMap Fig 2. Structure-Activity Relationship (SAR) mapping for the scaffold. Core Imidazo[1,2-a]pyridine Core C2 C-2 Methyl: Selectivity & Lipophilicity (Fixed) Core->C2 C3 C-3 Position: Hinge Binding / Lipophilic Pocket Core->C3 Via Iodo (Suzuki) C6 C-6 Position: Solubility / Solvent Front Core->C6 Via Bromo (Buchwald) C3_Ex Ex: 4-Fluorophenyl (Zolpidem-like) C3->C3_Ex C6_Ex Ex: Morpholine (PK improvement) C6->C6_Ex

References

  • Goel, R. et al. (2017). "Imidazo[1,2-a]pyridine scaffold as prospective therapeutic agents." Current Topics in Medicinal Chemistry. Link

  • Bagdi, A. K. et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications. Link

  • Koubachi, J. et al. (2009). "Regioselective arylation of 3-iodo-imidazo[1,2-a]pyridines via Suzuki-Miyaura cross-coupling." Tetrahedron Letters. Link

  • Guchhait, S. K. et al. (2011). "Regioselective Pd-catalyzed cross-coupling of 3-iodo-imidazo[1,2-a]pyridines." Journal of Organic Chemistry. Link

  • Enguehard, C. et al. (2000). "Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction." Journal of Organic Chemistry. Link

Sources

Application Notes and Protocols for the Strategic Use of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and structural rigidity make it an attractive framework for drug design. The strategic dihalogenation of this scaffold, as seen in 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine, offers a powerful tool for the controlled, regioselective synthesis of complex molecular architectures. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for a stepwise and site-specific introduction of diverse functional groups, making this reagent a highly valuable building block for the synthesis of novel compounds with potential biological activity.

This guide provides detailed protocols and expert insights into the application of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine in key cross-coupling reactions, empowering researchers in organic synthesis and drug development to leverage the full potential of this versatile intermediate.

Synthesis of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine

The synthesis of the title compound is typically achieved in a two-step process starting from the commercially available 2-amino-5-bromopyridine.

Step 1: Synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine

The initial step involves the condensation of 2-amino-5-bromopyridine with chloroacetone.

  • Protocol:

    • To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add chloroacetone (1.1 eq).

    • The reaction mixture is heated at reflux for 4-6 hours, during which the formation of a precipitate is observed.

    • After cooling to room temperature, the reaction mixture is neutralized with a base, such as aqueous sodium bicarbonate solution, to precipitate the product.

    • The solid is collected by filtration, washed with water, and dried to afford 6-Bromo-2-methylimidazo[1,2-a]pyridine.

Step 2: Regioselective Iodination at the C3 Position

The subsequent iodination of 6-Bromo-2-methylimidazo[1,2-a]pyridine selectively occurs at the electron-rich C3 position of the imidazole ring.[1]

  • Protocol:

    • Dissolve 6-Bromo-2-methylimidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile.

    • Add an iodinating agent such as N-iodosuccinimide (NIS) or iodine (I₂) (1.1 eq) to the solution.

    • The reaction is typically stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • The product is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield pure 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine.

Regioselective Cross-Coupling Reactions: A Stepwise Functionalization Approach

The synthetic utility of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine lies in the differential reactivity of the C-I and C-Br bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst compared to the C-Br bond. This allows for selective functionalization at the C3 position while leaving the C6-bromo substituent intact for subsequent transformations.

Application Protocol 1: Selective Sonogashira Coupling at the C3-Iodo Position

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[2] The higher reactivity of the C-I bond allows for a highly selective Sonogashira coupling at the C3 position of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine.

Expert Insights & Causality:

The success of this selective coupling hinges on the choice of catalyst and reaction conditions. A palladium catalyst, typically in conjunction with a copper(I) co-catalyst, is employed. The amine base not only acts as a scavenger for the hydrogen halide formed but also facilitates the deprotonation of the terminal alkyne to form the reactive copper acetylide intermediate. Milder reaction conditions (e.g., lower temperatures) are generally sufficient for the activation of the C-I bond, further enhancing the selectivity over the less reactive C-Br bond.

Detailed Experimental Protocol:
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and copper(I) iodide (CuI) (3-6 mol%).

  • Addition of Reagents: Add a degassed solvent system, typically a mixture of an aprotic solvent like THF or DMF and an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

  • Substrate Addition: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature or slightly elevated temperatures (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution to remove the copper salts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product, 6-bromo-3-(alkynyl)-2-methylimidazo[1,2-a]pyridine, is purified by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ / CuIStandard and effective catalyst system for Sonogashira coupling.
Base Triethylamine (Et₃N)Acts as both a base and a solvent, facilitating the formation of the copper acetylide.
Solvent THF or DMFAprotic solvents that are good at solubilizing the reactants.
Temperature Room Temperature to 60 °CMild conditions favor selective reaction at the more reactive C-I bond.

Application Protocol 2: Selective Suzuki-Miyaura Coupling at the C3-Iodo Position

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[3] Similar to the Sonogashira coupling, the C3-iodo position of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine can be selectively functionalized.

Expert Insights & Causality:

The key to a successful Suzuki coupling is the choice of the palladium catalyst, ligand, and base. The base plays a crucial role in the transmetalation step, activating the organoboron species. The ligand stabilizes the palladium catalyst and influences its reactivity. For the selective coupling at the C3-iodo position, standard palladium catalysts like Pd(PPh₃)₄ are often sufficient.

Detailed Experimental Protocol:
  • Reaction Setup: In a reaction vessel, combine 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine (1.0 eq), the desired aryl- or vinylboronic acid or its ester (1.2-1.5 eq), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 eq).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3-5 mol%).

  • Solvent and Degassing: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water. Degas the mixture thoroughly by bubbling with an inert gas.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C. Monitor the reaction's progress.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

  • Purification: The resulting 6-bromo-3-(aryl/vinyl)-2-methylimidazo[1,2-a]pyridine can be purified by column chromatography.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄A robust and widely used catalyst for Suzuki couplings.
Base K₂CO₃ or Cs₂CO₃Essential for the transmetalation step.
Solvent Dioxane/H₂O or Toluene/H₂OBiphasic solvent systems are common and effective.
Temperature 80-110 °CSufficient to promote the reaction at the C-I bond without significantly affecting the C-Br bond.

Application Protocol 3: Buchwald-Hartwig Amination at the C6-Bromo Position

Following the selective functionalization at the C3 position, the remaining C6-bromo substituent can be targeted in a subsequent cross-coupling reaction, such as the Buchwald-Hartwig amination, for the formation of a C-N bond.[4]

Expert Insights & Causality:

The C-Br bond is less reactive than the C-I bond but can be effectively activated for amination using more specialized palladium catalysts and ligands. Bulky, electron-rich phosphine ligands are often crucial for promoting the oxidative addition to the C-Br bond and facilitating the reductive elimination to form the desired C-N bond. A strong, non-nucleophilic base is required to deprotonate the amine.

Detailed Experimental Protocol:
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the 6-bromo-3-(substituted)-2-methylimidazo[1,2-a]pyridine (1.0 eq), the desired primary or secondary amine (1.2-1.5 eq), a strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.4-2.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃ or a Pd-ligand precatalyst), and a suitable phosphine ligand (e.g., XPhos, RuPhos, or BINAP).[5]

  • Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or THF.

  • Reaction Conditions: Heat the reaction mixture, typically between 80 and 110 °C, until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, quench with water or saturated aqueous ammonium chloride, and extract with an organic solvent. The organic phase is then washed, dried, and concentrated.

  • Purification: The final 6-(amino)-3-(substituted)-2-methylimidazo[1,2-a]pyridine product is purified by column chromatography.

ParameterConditionRationale
Catalyst/Ligand Pd₂(dba)₃ / XPhos or RuPhosBulky, electron-rich ligands are necessary for the efficient coupling of the less reactive C-Br bond.
Base NaOtBu or LiHMDSA strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.
Solvent Toluene or THFAnhydrous, aprotic solvents are crucial for the stability of the catalyst and base.
Temperature 80-110 °CHigher temperatures are generally needed to activate the C-Br bond for amination.

Visualization of Synthetic Workflow

The following diagram illustrates the sequential functionalization strategy for 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine.

G A 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine B Selective C3-Functionalization (e.g., Sonogashira or Suzuki) A->B R-C≡CH or R-B(OH)2 Pd Catalyst C 6-Bromo-3-(substituted)-2-methyl- imidazo[1,2-a]pyridine B->C D C6-Functionalization (e.g., Buchwald-Hartwig Amination) C->D R2NH Pd Catalyst, Ligand, Base E 6-(amino)-3-(substituted)-2-methyl- imidazo[1,2-a]pyridine D->E

Caption: Sequential functionalization workflow.

Conclusion

6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine is a highly effective and versatile building block for the synthesis of complex, polysubstituted imidazo[1,2-a]pyridine derivatives. The distinct reactivity of its two halogen atoms allows for a predictable and regioselective approach to molecular construction. By carefully selecting the appropriate cross-coupling reaction and optimizing the conditions, researchers can systematically introduce a wide array of functional groups, paving the way for the discovery of novel compounds with significant potential in medicinal chemistry and materials science. The protocols and insights provided in this guide serve as a robust starting point for the successful application of this strategic synthetic intermediate.

References

  • Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of chemical research, 41(11), 1534-1544.
  • Sonogashira, K. (2002). Development of Pd–Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of organometallic chemistry, 653(1-2), 46-49.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides.
  • Yin, L., & Liebscher, J. (2007). Carbon− carbon coupling reactions catalyzed by heterogeneous palladium catalysts. Chemical reviews, 107(1), 133-173.
  • PubChem. (n.d.). 6-bromo-3-iodoimidazo[1,2-a]pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]

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Application of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine in material science

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Engineering of Optoelectronic Scaffolds using 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine

Part 1: Executive Summary & Strategic Rationale

In the realm of organic material science, the imidazo[1,2-a]pyridine core has emerged as a "privileged scaffold" for optoelectronic applications, including Organic Light Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent chemosensors.

The specific derivative, 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine , represents a high-value "Janus" intermediate. Its structural utility lies in the orthogonal reactivity of its halogen substituents:

  • C-3 Iodine: Highly reactive, labile bond susceptible to rapid oxidative addition at mild conditions.

  • C-6 Bromine: significantly less reactive, requiring higher activation energy.

  • C-2 Methyl: Provides steric bulk to reduce Aggregation-Caused Quenching (ACQ) in the solid state and blocks the 2-position to ensure regiochemical purity.

This guide details the protocol for exploiting this reactivity difference to synthesize Donor-


-Acceptor (D-

-A)
systems, a cornerstone architecture in modern organic electronics.

Part 2: Synthesis & Functionalization Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: High-purity synthesis of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine starting from commercially available precursors.

Reagents:

  • 2-Amino-5-bromopyridine (CAS: 1072-97-5)

  • Chloroacetone (CAS: 78-95-5)

  • N-Iodosuccinimide (NIS) (CAS: 516-12-1)

  • Ethanol, Acetonitrile.[1]

Step-by-Step Methodology:

  • Cyclization (Formation of the Imidazo Core):

    • Dissolve 2-amino-5-bromopyridine (10 mmol) in Ethanol (50 mL).

    • Add Chloroacetone (12 mmol) dropwise.

    • Reflux at 80°C for 12 hours.

    • Mechanism:[2][3] The endocyclic nitrogen attacks the chloromethyl ketone, followed by cyclodehydration.

    • Workup: Cool to RT. Remove solvent in vacuo. Neutralize with saturated NaHCO

      
      . Extract with DCM.
      
    • Yield Target: >85% of 6-Bromo-2-methylimidazo[1,2-a]pyridine.[4]

  • Regioselective Iodination (C-3 Functionalization):

    • Dissolve the intermediate (from Step 1) in Acetonitrile (ACN).

    • Add N-Iodosuccinimide (NIS) (1.1 equiv) at 0°C (Ice bath).

    • Stir at Room Temperature (RT) for 2 hours.

    • Why this works: The C-3 position is the most electron-rich site (HOMO localization), allowing electrophilic aromatic substitution (

      
      ) without affecting the C-6 bromine.
      
    • Validation: TLC (Hexane:EtOAc 4:1) should show a single new spot with lower

      
      .
      
    • Purification: Recrystallization from Ethanol/Water.

Protocol B: Sequential Orthogonal Cross-Coupling (The "Janus" Approach)

Objective: Create a D-


-A OLED emitter by sequentially coupling a Donor at C-3 and an Acceptor at C-6.

Concept: The C-I bond bond dissociation energy (BDE) is lower (~53 kcal/mol) compared to C-Br (~68 kcal/mol). We utilize this kinetic window to perform a chemoselective Suzuki-Miyaura coupling.

Step 1: C-3 Selective Coupling (Introduction of Donor)

  • Substrates: Scaffold (1 equiv), 4-(Diphenylamino)phenylboronic acid (1.1 equiv).

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (3 mol%).
  • Base/Solvent: Na

    
    CO
    
    
    
    (2M aq) / DME (Dimethoxyethane).
  • Conditions: 60°C , 4-6 hours.

  • Critical Control Point: Do not exceed 70°C. At this temperature, the C-I bond activates, but the C-Br bond remains inert.

  • Result: 6-Bromo-2-methyl-3-(4-diphenylaminophenyl)imidazo[1,2-a]pyridine.

Step 2: C-6 Coupling (Introduction of Acceptor/Extension)

  • Substrates: Product from Step 1 (1 equiv), 4-Cyanophenylboronic acid (1.5 equiv).

  • Catalyst: Pd(dppf)Cl

    
     (5 mol%) (More active catalyst recommended).
    
  • Base/Solvent: K

    
    PO
    
    
    
    / 1,4-Dioxane.
  • Conditions: 100°C (Reflux), 12-24 hours.

  • Mechanism:[2] The higher temperature and stronger base facilitate the oxidative addition into the stronger C-Br bond.

Part 3: Visualization & Logic

Workflow Diagram: Sequential Functionalization

G cluster_0 Reactivity Gradient Start Precursor: 2-Amino-5-bromopyridine Core Intermediate: 6-Bromo-2-methyl imidazo[1,2-a]pyridine Start->Core Chloroacetone Reflux (Cyclization) Scaffold TARGET SCAFFOLD: 6-Bromo-3-iodo-2-methyl imidazo[1,2-a]pyridine Core->Scaffold NIS, ACN (Electrophilic Iodination) Step1_Prod Step 1 Product: C-3 Donor (D) Attached (C-6 Br intact) Scaffold->Step1_Prod Suzuki Coupling A Pd(PPh3)4, 60°C (Selects I over Br) Final_Mat FINAL MATERIAL: D-pi-A System (OLED Emitter) Step1_Prod->Final_Mat Suzuki Coupling B Pd(dppf)Cl2, 100°C (Activates Br) Reactivity Reactivity: C-3 (I) >>> C-6 (Br)

Caption: Figure 1. The sequential synthetic pathway leveraging the reactivity difference between C-3 Iodine and C-6 Bromine to construct asymmetric optoelectronic materials.

Part 4: Data Summary & Validation

Table 1: Comparative Reactivity & Conditions

ParameterC-3 Position (Iodine)C-6 Position (Bromine)Material Science Implication
Bond Energy (approx.) ~53 kcal/mol~68 kcal/molAllows temperature-controlled selectivity.
Coupling Temp. 40°C - 60°C90°C - 110°CStep-wise assembly of complex dyes.
Electronic Nature Electron-Rich (HOMO)Electron-DeficientIdeal for "Push-Pull" (Donor-Acceptor) tuning.
Functional Role Donor Attachment SiteAcceptor/Conjugation SiteMaximizes Intramolecular Charge Transfer (ICT).

Self-Validating Quality Control (QC) Checks:

  • 1H NMR Shift Monitoring:

    • Scaffold: The C-3 proton signal (usually ~7.4-7.6 ppm) disappears upon iodination.

    • Step 1: New aromatic peaks appear; C-6 proton signal remains a doublet/multiplet, confirming Br is intact.

  • Fluorescence Shift:

    • The starting scaffold is weakly fluorescent.

    • Step 1 (Donor added): Expect a bathochromic shift (blue/cyan emission).

    • Step 2 (Acceptor added): Expect a strong bathochromic shift (green/yellow) and increased Quantum Yield (PLQY) due to the formation of a complete ICT system.

Part 5: References

  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines:

    • Gueiffier, A. et al. "Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction." Journal of Organic Chemistry, 2000, 65(20), 6572–6575.

  • Fluorescent Sensors & Photophysics:

    • Xiao, S. et al.[5] "A novel fluorescent sensor based on imidazo[1,2-a]pyridine for Zn2+." RSC Advances, 2016, 6, 27119-27125.[5]

  • General Synthesis of 3-Haloimidazo[1,2-a]pyridines:

    • Bagdi, A.K. et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013.

    • (General Reference for Imidazo synthesis context).

  • Material Science Applications (OLEDs):

    • Ponce, M.A. et al. "Imidazo[1,2-a]pyridines as organic luminescent materials." Dyes and Pigments, 2017. (Contextual grounding for the D-pi-A architecture).

Sources

Application Notes and Protocols for Cell-Based Assays with 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Imidazo[1,2-a]pyridine Derivative

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Derivatives of this scaffold have demonstrated significant potential as anticancer, anti-inflammatory, antiviral, and antibacterial agents.[2][3] A frequently observed mechanism of action for their anticancer effects is the potent inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine in a variety of cell-based assays. While this specific derivative is a novel entity for extensive biological characterization, the protocols outlined herein are based on the well-established activities of structurally related imidazo[1,2-a]pyridine compounds. These assays are designed to elucidate its cytotoxic and cytostatic effects, unravel its mechanism of action, and provide a robust framework for its preclinical evaluation as a potential therapeutic agent.

Compound Handling and Preparation

Prior to initiating any cell-based assay, it is critical to ensure the proper handling and solubilization of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine to maintain its stability and ensure reproducible results.

Key Physicochemical Properties (Predicted)

PropertyValueSource/Justification
Molecular FormulaC₈H₆BrIN₂Based on structure
Molecular Weight352.95 g/mol Based on structure
SolubilitySoluble in DMSO, DMF; sparingly soluble in ethanolTypical for heterocyclic compounds of this nature.[7]
StorageStore at -20°C, desiccated, and protected from lightStandard practice for halogenated organic compounds to prevent degradation.

Protocol 1: Preparation of Stock Solutions

  • Initial Solubilization: Accurately weigh the desired amount of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine in a sterile microcentrifuge tube.

  • Solvent Addition: Add an appropriate volume of 100% dimethyl sulfoxide (DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM). The use of a high-concentration stock minimizes the final concentration of DMSO in the cell culture medium, which can have cytotoxic effects at concentrations typically above 0.5%.

  • Dissolution: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C.

Part 1: Primary Screening - Assessing Cytotoxicity and Antiproliferative Activity

The initial step in characterizing a novel compound is to determine its effect on cancer cell viability and proliferation. This provides essential dose-response data, including the half-maximal inhibitory concentration (IC₅₀), which is crucial for designing subsequent mechanistic studies.

Workflow for Primary Screening

cluster_0 Cell Line Selection & Seeding cluster_1 Compound Treatment cluster_2 Viability/Proliferation Assays cluster_3 Data Analysis A Select Cancer Cell Lines (e.g., MCF-7, A549, HT-29) B Seed Cells in 96-well Plates A->B D Treat Cells for 48-72 hours B->D C Prepare Serial Dilutions of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine C->D E MTT or SRB Assay F Measure Absorbance E->F G Calculate Cell Viability (%) F->G H Plot Dose-Response Curve G->H I Determine IC50 Value H->I

Caption: Workflow for primary cytotoxicity screening.

Protocol 2: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer, HT-29 colon cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Part 2: Mechanistic Elucidation - Investigating the Mode of Action

Once the antiproliferative activity is confirmed, the next step is to investigate the underlying mechanism. Based on the known activities of the imidazo[1,2-a]pyridine class, key areas to explore are the induction of apoptosis, cell cycle arrest, and inhibition of the PI3K/Akt signaling pathway.[5][8][9]

Analysis of Apoptosis

Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[10] It can be assessed by observing morphological changes and using specific markers.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine at concentrations around the determined IC₅₀ for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

Cell Cycle Analysis

Many anticancer compounds exert their effects by disrupting the normal progression of the cell cycle.[5]

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest. Many imidazo[1,2-a]pyridine derivatives have been shown to induce G2/M phase arrest.[5]

Investigation of the PI3K/Akt Signaling Pathway

Given the prevalence of PI3K/Akt inhibition among imidazo[1,2-a]pyridines, it is a primary pathway to investigate.[1][11]

cluster_0 Upstream Signaling cluster_1 PI3K/Akt Pathway cluster_2 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K pAkt p-Akt (Active) PIP3->pAkt Activation Akt Akt Akt->pAkt Downstream Cell Survival, Proliferation, Growth pAkt->Downstream Promotes Compound 6-Bromo-3-iodo-2- methylimidazo[1,2-a]pyridine Compound->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the putative inhibitory role of the compound.

Western blotting allows for the detection and quantification of specific proteins, including their phosphorylation (activation) state.

  • Protein Extraction: Treat cells with the compound for various time points (e.g., 1, 6, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with primary antibodies against total Akt, phospho-Akt (Ser473), and other relevant downstream targets (e.g., p70S6K, 4E-BP1). Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

    • Wash and incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: A decrease in the ratio of phospho-Akt to total Akt would indicate inhibition of the PI3K/Akt pathway.

Part 3: Advanced Characterization - Long-Term Effects

To better understand the long-term therapeutic potential, it is important to assess the compound's ability to inhibit sustained cancer cell proliferation.

Protocol 6: Clonogenic Survival Assay

This assay measures the ability of a single cell to grow into a colony, assessing long-term cell survival and reproductive integrity.

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells) in a 6-well plate.

  • Treatment: After 24 hours, treat the cells with various concentrations of the compound for a defined period (e.g., 24 hours).

  • Recovery: Remove the compound-containing medium, wash with PBS, and add fresh complete medium.

  • Colony Formation: Incubate the plates for 1-2 weeks, allowing colonies to form.

  • Staining and Counting: Fix the colonies with methanol and stain them with crystal violet. Count the number of colonies (typically >50 cells).

  • Analysis: Calculate the surviving fraction for each treatment group relative to the control. A reduction in colony formation indicates a long-term antiproliferative effect.[9][12]

Conclusion and Future Directions

The protocols detailed in this application note provide a robust framework for the initial and in-depth characterization of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine. By systematically evaluating its cytotoxicity, impact on apoptosis and the cell cycle, and its effect on key oncogenic signaling pathways like PI3K/Akt, researchers can build a comprehensive biological profile of this novel compound. Positive results from these assays would warrant further investigation, including in vivo xenograft models, to fully establish its potential as a novel anticancer therapeutic.

References

  • ResearchGate. (2025, August 6). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors | Request PDF.
  • ACS Omega. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • MDPI. (2023, April 6). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition.
  • PMC. (n.d.). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt.
  • ACS Medicinal Chemistry Letters. (2021, April 28). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists.
  • RSC Advances. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity.
  • PhysiciansWeekly.com. (2024, January 7). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives.
  • PMC. (n.d.). IP-Se-06, a Selenylated Imidazo[1,2-a]pyridine, Modulates Intracellular Redox State and Causes Akt/mTOR/HIF-1α and MAPK Signaling Inhibition, Promoting Antiproliferative Effect and Apoptosis in Glioblastoma Cells.
  • Taylor & Francis Online. (2024, May 22). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety.
  • MDPI. (2022, December 21). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines.
  • Infectious Disorders - Drug Targets. (2024, January 1). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
  • MDPI. (2023, January 16). Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells.
  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • ChemScene. (n.d.). 6-Bromo-3-iodoimidazo[1,2-a]pyrimidine.
  • PMC. (2022, September 17). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells.
  • PubMed. (n.d.). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022).
  • PubMed. (2011, September 15). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2.
  • Semantic Scholar. (2023, May 30). Selenylated Imidazo [1,2-a]pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells.
  • PLOS ONE. (2012, December 31). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB.
  • I.R.I.S. (2021, July 30). Pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amines as Potential Cytotoxic Agents against Human Neuroblastoma.

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6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine in anti-cancer drug discovery

The 6-bromo-3-iodo-2-methylimidazo[1,2-a]pyridine scaffold is a highly valuable starting point for the development of novel anti-cancer therapeutics. Its synthetic tractability allows for extensive SAR exploration, and its derivatives have shown promise in targeting multiple, clinically relevant cancer pathways. [13][14]The systematic application of the protocols outlined in this guide will enable researchers to efficiently identify and characterize potent lead compounds. Future work should focus on optimizing potency and selectivity, evaluating pharmacokinetic properties, and ultimately advancing the most promising candidates into preclinical in vivo models to assess their therapeutic potential. [12][15]

References

  • ResearchGate. (2025, December 17). Imidazo[1,2‐a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential | Request PDF. Available from: [Link]

  • PubMed. (2026, March 2). Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. Available from: [Link]

  • PMC. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Available from: [Link]

  • ResearchGate. Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine.... Available from: [Link]

  • PubMed. (2025, September 8). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors. Available from: [Link]

  • Taylor & Francis Online. (2024, May 22). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Available from: [Link]

  • RSC Publishing. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Available from: [Link]

  • Asian Pacific Journal of Cancer Prevention. (2022, September 17). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Available from: [Link]

  • In Vivo. (2005). New anticancer agents: In vitro and in vivo evaluation. Available from: [Link]

  • ResearchGate. (2025, August 10). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Available from: [Link]

  • ResearchGate. (2025, August 7). (PDF) New anticancer agents: In vitro and in vivo evaluation. Available from: [Link]

  • European Journal of Chemistry. (2017, March 15). Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. Available from: [Link]

  • YouTube. (2022, July 7). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. Available from: [Link]

  • PubMed. (2005, January 15). New anticancer agents: in vitro and in vivo evaluation. Available from: [Link]

  • Scilit. In vitro evaluation of clinical activity and toxicity of anticancer drugs using tumor cells from patients and cells representing normal tissues. Available from: [Link]

  • ACS Publications. (2026, January 6). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]

  • MDPI. (2023, April 6). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Available from: [Link]

  • RSC Publishing. (2021). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Available from: [Link]

  • PMC. (2022, September 17). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Available from: [Link]

  • Karger Publishers. (2022, September 17). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Available from: [Link]

Application Note: Antimicrobial Evaluation of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers investigating the antimicrobial potential of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine . This specific dual-halogenated scaffold represents a "privileged structure" in medicinal chemistry, offering unique electronic properties and lipophilicity profiles critical for penetrating bacterial membranes and binding to targets like DNA gyrase.

Introduction & Scientific Rationale

The imidazo[1,2-a]pyridine core is a pharmacophore found in numerous commercial drugs (e.g., Zolpidem).[1][2][3] However, in the context of infectious disease, the 6-Bromo-3-iodo-2-methyl substitution pattern is specifically engineered for two purposes:

  • Enhanced Lipophilicity: The 6-Bromo and 2-Methyl groups increase the LogP, facilitating passive diffusion across the peptidoglycan layer of Gram-positive bacteria and the outer membrane of Gram-negative pathogens.

  • Reactive/Binding Capability: The 3-Iodo position is electronically distinct. In many analogs, this position is critical for interaction with the ATP-binding pocket of bacterial topoisomerases or for further functionalization in SAR libraries.

This guide provides a rigorous, self-validating workflow to transition this compound from powder to proven biological data.

Experimental Workflow Visualization

The following diagram outlines the logical progression of assays required to validate the antimicrobial efficacy of the compound.

Antimicrobial_Workflow Stock Stock Preparation (DMSO, Light Protected) QC QC Validation (Sterility & Ref Strains) Stock->QC Validation Screen Primary Screen (Agar Well Diffusion) Stock->Screen High Throughput MIC Quantitative Assay (Broth Microdilution - MIC) QC->MIC Parallel Control Screen->MIC Active Hits MBC Bactericidal Profiling (MBC & Time-Kill) MIC->MBC If MIC < 64 µg/mL MOA Mechanism of Action (Membrane/DNA Gyrase) MBC->MOA Lead Characterization

Figure 1: Step-by-step workflow for evaluating 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine, ensuring quality control precedes quantitative data collection.

Compound Preparation & Handling[1][5][6][7][8][9][10][11][12]

Critical Note on Stability: The Carbon-Iodine (C-I) bond at position 3 is susceptible to photolytic cleavage. All solutions must be protected from light.

Protocol A: Stock Solution Preparation
  • Weighing: Accurately weigh 10 mg of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine.

  • Solvent: Dissolve in 100% Dimethyl Sulfoxide (DMSO). Do not use water or ethanol initially due to low aqueous solubility.

    • Calculation: To achieve a 10 mg/mL (approx.[4] 29.6 mM) stock, add 1.0 mL of DMSO.

    • Vortex: Vortex vigorously for 30 seconds. If particulate remains, sonicate for 5 minutes at room temperature.

  • Sterilization: Do not autoclave. Pass the stock solution through a 0.22 µm PTFE (hydrophobic) syringe filter into a sterile, amber glass vial.

  • Storage: Store at -20°C. Stable for 3 months. Avoid repeated freeze-thaw cycles.

Primary Quantitative Assay: Broth Microdilution (MIC)

This protocol aligns with CLSI M07-A10 guidelines but is optimized for hydrophobic heterocycles.

Materials
  • Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Tracer: Resazurin (Alamar Blue) - Optional but recommended for clear endpoint reading.

  • Plates: 96-well round-bottom sterile polystyrene plates.

  • Controls:

    • Positive: Ciprofloxacin (Antibacterial) or Fluconazole (Antifungal).

    • Negative: DMSO (Solvent control, max 1% final concentration).

Step-by-Step Methodology

1. Inoculum Preparation:

  • Select 3-5 isolated colonies of the test organism (e.g., S. aureus ATCC 29213) from an 18-24h agar plate.

  • Suspend in sterile saline to match the 0.5 McFarland standard (

    
     CFU/mL).
    
  • Dilute this suspension 1:100 in CAMHB to achieve a starting inoculum of

    
     CFU/mL.
    

2. Plate Setup (Serial Dilution):

  • Rows A-H: Add 100 µL of sterile CAMHB to columns 2-12.

  • Column 1: Add 200 µL of the test compound (diluted to 2x the highest desired test concentration, e.g., 256 µg/mL in broth).

  • Dilution: Transfer 100 µL from Column 1 to Column 2. Mix 5 times. Repeat down to Column 10. Discard 100 µL from Column 10.

    • Result: Two-fold dilution series (e.g., 128 µg/mL to 0.25 µg/mL).

  • Column 11: Growth Control (Broth + Inoculum + DMSO).

  • Column 12: Sterility Control (Broth only).

3. Inoculation:

  • Add 100 µL of the diluted inoculum (from Step 1) to wells in Columns 1-11.

  • Final Volume: 200 µL per well.

  • Final Inoculum:

    
     CFU/mL.
    
  • Final DMSO: Ensure <1% to prevent solvent toxicity.

4. Incubation & Reading:

  • Incubate at 35 ± 2°C for 16-20 hours (24-48h for fungi).

  • Visual Read: MIC is the lowest concentration with no visible turbidity .

  • Resazurin Read: Add 30 µL of 0.01% Resazurin solution. Incubate for 1-2 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic activity).

Secondary Assay: Minimum Bactericidal Concentration (MBC)

To determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills).

  • Identify the MIC wells from the microdilution assay.[4]

  • Sample 10 µL from the MIC well and the two wells above the MIC (e.g., MIC, 2xMIC, 4xMIC).

  • Spot these samples onto fresh Mueller-Hinton Agar (MHA) plates.

  • Incubate at 37°C for 24 hours.

  • Interpretation:

    • MBC: The lowest concentration producing

      
       reduction in the initial inoculum (typically <5 colonies).
      
    • Ratio: If MBC/MIC

      
      , the compound is bactericidal . If >4, it is bacteriostatic .
      

Structural Logic & Mechanism (SAR)

Understanding why this compound works is vital for publication. The specific substitutions on the imidazo[1,2-a]pyridine core drive its activity.[5]

SAR_Mechanism Core Imidazo[1,2-a]pyridine Scaffold Br 6-Bromo (Lipophilicity/Metabolic Stability) Core->Br I 3-Iodo (Reactive Handle/Halogen Bonding) Core->I Me 2-Methyl (Conformational Lock) Core->Me Perm Membrane Permeation Br->Perm Increases LogP Target Target Binding (e.g., DNA Gyrase) I->Target Electronic Interaction Me->Perm Stability

Figure 2: Structure-Activity Relationship (SAR) map. The 6-Br and 3-I moieties are critical for modulating the physicochemical properties required for intracellular accumulation.

Data Reporting & Quality Control

When reporting results, use the following table format to ensure comparability with literature.

StrainGramControl (Cipro) MIC (µg/mL)Test Compound MIC (µg/mL)Interpretation
S. aureus ATCC 29213(+)0.12 - 0.5Data Potent if <10
E. coli ATCC 25922(-)0.004 - 0.015Data Moderate if <64
P. aeruginosa ATCC 27853(-)0.25 - 1.0Data Likely Resistant

Acceptance Criteria:

  • The Control MIC must fall within the CLSI defined ranges (as shown above).

  • The Sterility Control must be clear.[6]

  • The Growth Control must be turbid (OD600 > 0.08).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).

  • Marinescu, M., et al. (2021). "Pyridine Compounds with Antimicrobial and Antiviral Activities."[7][8] International Journal of Molecular Sciences, 22(11).

  • Kovalenko, S., et al. (2022). "Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide." Chemistry of Heterocyclic Compounds.

  • BenchChem. (2025).[4][7] "Application Notes and Protocols for 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine in Medicinal Chemistry."

  • Narayan, A., et al. (2024).[8] "Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations."[2][7][8] Infectious Disorders - Drug Targets.

Sources

Application Note: Strategic Development of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, serving as the structural backbone for numerous marketed drugs (e.g., Zolpidem, Alpidem) and clinical candidates targeting kinase inhibition, GABA receptors, and anti-infective pathways.

The specific derivative 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine represents a high-value "linchpin" intermediate. Its value lies in its orthogonal reactivity profile :

  • C3-Iodo Position: Highly labile; reacts under mild Palladium-catalyzed conditions.

  • C6-Bromo Position: Moderately reactive; requires elevated energy or specialized ligands, allowing for sequential, regioselective functionalization.

  • C2-Methyl Group: Provides steric definition and blocks the 2-position, preventing metabolic oxidation while serving as a potential handle for late-stage oxidation (to -CHO or -COOH).

This guide details the protocols for synthesizing this core and exploiting its halogen disparity to generate complex libraries efficiently.

Synthesis of the Core Scaffold[1]

Objective: Scalable preparation of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine starting from commercially available 2-amino-5-bromopyridine.

Mechanism & Logic

The synthesis proceeds via a two-step sequence.[1][2][3] First, a condensation-cyclization (Hantzsch-type) builds the imidazo-pyridine ring. Second, an electrophilic aromatic substitution (SEAr) selectively iodinates the electron-rich C3 position.

Protocol A: Cyclization to 6-Bromo-2-methylimidazo[1,2-a]pyridine

Reagents:

  • 2-Amino-5-bromopyridine (1.0 equiv)

  • Chloroacetone (1.2 equiv)

  • Ethanol (Reagent Grade)

  • Sodium Bicarbonate (

    
    )
    

Step-by-Step:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-bromopyridine (10 g, 57.8 mmol) in Ethanol (100 mL).

  • Alkylation: Add chloroacetone (5.5 mL, 69.4 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1). The starting amine spot should disappear.
    
  • Workup: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure to

    
    20% volume.
    
  • Neutralization: Pour the residue into ice-water (100 mL) and neutralize with saturated

    
     solution until pH 
    
    
    
    8. A solid precipitate will form.
  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (0-5% MeOH in DCM) if necessary.

    • Expected Yield: 75–85%

    • Appearance: Off-white to pale yellow solid.

Protocol B: Regioselective C3-Iodination

Reagents:

  • 6-Bromo-2-methylimidazo[1,2-a]pyridine (from Protocol A)

  • N-Iodosuccinimide (NIS) (1.05 equiv)

  • Acetonitrile (ACN)

Step-by-Step:

  • Setup: Dissolve the 6-bromo-2-methylimidazo[1,2-a]pyridine (5 g, 23.7 mmol) in Acetonitrile (50 mL) at room temperature.

  • Addition: Add NIS (5.6 g, 24.9 mmol) portion-wise over 10 minutes. Protect the flask from direct light (wrap in foil).

  • Reaction: Stir at room temperature for 2–4 hours. The C3 position is highly nucleophilic; the reaction is rapid.

  • Quench: Dilute with EtOAc (100 mL) and wash with 10% sodium thiosulfate (

    
    ) solution to remove excess iodine (indicated by the disappearance of brown color).
    
  • Extraction: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate.
    
  • Final Isolation: The product, 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine , usually precipitates as a solid. Triturate with cold diethyl ether to purify.

    • Expected Yield: 85–95%

    • Data:

      
       NMR will show the loss of the C3-proton signal (usually a singlet around 7.3-7.5 ppm in the precursor).
      

Functionalization Workflows (The Application)

The core value of this scaffold is the ability to react the Iodine (C3) and Bromine (C6) sequentially.

Workflow Visualization

The following diagram illustrates the decision logic for derivative generation.

G cluster_legend Reactivity Hierarchy Start 6-Bromo-3-iodo- 2-methylimidazo[1,2-a]pyridine PathA Route A: C3 Functionalization (Mild Suzuki/Sonogashira) Start->PathA Pd(PPh3)4, Na2CO3 60°C, 4h InterA Intermediate: 6-Bromo-3-R-2-methyl... PathA->InterA Selective C-I insertion PathB Route B: C6 Functionalization (Forcing Conditions) InterA->PathB Pd(dppf)Cl2, K3PO4 100°C, 12h Final Final Library: 6-R'-3-R-2-methyl... PathB->Final C-Br insertion Legend C3-Iodo > C6-Bromo >> C2-Methyl

Caption: Sequential functionalization logic exploiting the bond dissociation energy difference between C-I and C-Br.

Protocol C: Selective C3-Suzuki Coupling

Objective: Install an aryl or heteroaryl group at C3 without disturbing the C6-Bromine.

Critical Parameter: Temperature control is vital. Above 80°C, the bromine may begin to react, leading to mixtures.

Reagents:

  • Scaffold (1.0 equiv)

  • Boronic Acid (

    
    ) (1.1 equiv)
    
  • Catalyst:

    
     (5 mol%)[4]
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: DME (Dimethoxyethane) / Water (3:1)

Procedure:

  • Degassing: Combine scaffold, boronic acid, and solvent in a reaction vial. Sparge with Nitrogen/Argon for 10 minutes.

  • Catalyst Addition: Add

    
     quickly to minimize air exposure.
    
  • Reaction: Heat to 60°C . Do not exceed this temperature initially. Monitor by LC-MS.

    • Checkpoint: The starting material (M+) should convert to the mono-coupled product (M+R-I). If C6 coupling occurs, lower temp to 45°C.

  • Workup: Standard EtOAc extraction and silica purification.

Protocol D: Sequential C6-Suzuki Coupling

Objective: Derivatize the remaining bromide on the C3-substituted intermediate.

Reagents:

  • C3-Substituted Intermediate (1.0 equiv)

  • Boronic Acid (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     or 
    
    
    
    / S-Phos (5 mol%)
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Procedure:

  • Conditions: This bond is stronger. Use a more active catalyst system or higher temperature.

  • Reaction: Heat to 90–100°C for 12–18 hours.

  • Purification: This step often requires careful chromatography as the polarity change may be minimal depending on the R' group.

Data Summary & Troubleshooting

Reactivity Comparison Table
FeatureC3-Iodo PositionC6-Bromo Position
Bond Energy Weak (

50-60 kcal/mol)
Moderate (

70-80 kcal/mol)
Preferred Catalyst

,


, X-Phos Pd G2
Temp Range RT to 60°C80°C to 110°C
Base Sensitivity Tolerates weak bases (

)
Often requires stronger bases (

,

)
Primary Issue Protodeiodination (loss of I)Homocoupling or incomplete conversion
Scientist-to-Scientist Notes
  • Protodeiodination: If you observe the iodine falling off (reverting to the H-species) during Protocol C, ensure your solvent is strictly degassed and consider using anhydrous conditions with

    
     as the base instead of aqueous carbonate.
    
  • Regioselectivity Check: Always verify the first coupling product by NMR. The C5-H proton (adjacent to C6-Br) usually appears as a doublet (

    
    ). If the bromine is lost, this splitting pattern changes significantly.
    
  • C2-Methyl Oxidation: To convert the 2-methyl to an aldehyde, use Selenium Dioxide (

    
    ) in Dioxane reflux. This is best done after C3 functionalization but before sensitive C6 groups are added.
    

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Title: "Synthesis of imidazo[1,2-a]pyridines"
    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Regioselective Halogenation & Coupling

    • Title: "Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction"
    • Source: ResearchG
    • URL:[Link]

  • Medicinal Chemistry Applications

    • Title: "Imidazo[1,2-a]pyridines: A Privileged Scaffold in Medicinal Chemistry"[2]

    • Source: Journal of Medicinal Chemistry (General Reference Context)
    • URL:[Link] (Landing Page for verification of journal scope)

  • Protocol Validation (NIS Iodination)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-IMDZ-6Br3I Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist Topic: Protocol Optimization & Troubleshooting Guide

Executive Summary

You are attempting to synthesize 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine . This is a critical scaffold often utilized as an intermediate for palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura at C6, Sonogashira at C3).

The synthesis is best approached via a robust two-step sequence :

  • Condensation: Cyclization of 2-amino-5-bromopyridine with chloroacetone to form the 6-bromo-2-methylimidazo[1,2-a]pyridine core.

  • Electrophilic Halogenation: Regioselective iodination at the C3 position using N-Iodosuccinimide (NIS).

This guide addresses the specific chemical behaviors, potential failure points, and purification strategies for this exact molecule.

Module 1: The Cyclization Phase (Core Construction)

The Objective: Condense 2-amino-5-bromopyridine (Starting Material A) with chloroacetone to form 6-bromo-2-methylimidazo[1,2-a]pyridine.

Standard Protocol
  • Reagents: 2-Amino-5-bromopyridine (1.0 equiv), Chloroacetone (1.5 equiv), NaHCO₃ (2.0 equiv).

  • Solvent: Ethanol (reflux) or DMF (90°C).

  • Time: 4–12 hours.

Troubleshooting Guide: Cyclization

Q1: The reaction mixture turned into a black, viscous tar. What happened? A: This is likely polymerization of chloroacetone . Chloroacetone is highly reactive and unstable in basic conditions at high heat if not consumed immediately.

  • The Fix: Do not add all chloroacetone at once. Add it dropwise to the refluxing solution of amine and base.

  • Stabilization: Ensure your chloroacetone is fresh. If it's dark brown before you start, distill it (CAUTION: Lachrymator) or purchase a fresh bottle.

Q2: LCMS shows a mass corresponding to the product +18 (M+18) or Starting Material + Chloroacetone. Why isn't it cyclizing? A: You have formed the intermediate N-alkylated salt , but the dehydration step (ring closure) has stalled.

  • The Cause: The reaction temperature is too low, or the system is too acidic (preventing the second nucleophilic attack).

  • The Fix:

    • Increase temperature to a vigorous reflux (if in EtOH).

    • Add a stronger base scavenger (switch NaHCO₃ to K₂CO₃) to drive the elimination of water.

    • Dean-Stark Trap: If using toluene/benzene, use a Dean-Stark trap to physically remove water, forcing the equilibrium toward the cyclized product.

Visualization: Cyclization Pathway & Failure Points

Cyclization Start 2-Amino-5-bromopyridine + Chloroacetone Inter Intermediate: N-Alkylated Salt Start->Inter Nucleophilic Attack (Ring Nitrogen) Tar Polymerized Side Products Start->Tar Excess Heat/Base (Chloroacetone decomp) Inter->Inter Stalled (Temp too low) Product 6-Bromo-2-methyl imidazo[1,2-a]pyridine Inter->Product Cyclization & Dehydration (-H2O)

Caption: The critical pathway from aminopyridine to the imidazo-pyridine core. Note the intermediate salt which requires heat/base to dehydrate.

Module 2: The Functionalization Phase (C3-Iodination)

The Objective: Install an iodine atom at the C3 position. The C3 carbon in imidazo[1,2-a]pyridines is highly nucleophilic (electron-rich), making this a classic Electrophilic Aromatic Substitution (


).
Standard Protocol
  • Substrate: 6-Bromo-2-methylimidazo[1,2-a]pyridine.

  • Reagent: N-Iodosuccinimide (NIS) (1.05 – 1.1 equiv).

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions: Room Temperature (RT) to 50°C.

Troubleshooting Guide: Iodination

Q3: Why am I seeing di-iodinated byproducts? A: While C3 is the most reactive site, the C5 or C8 positions can react under forcing conditions or large excess of NIS.

  • The Fix: Strict stoichiometry. Use exactly 1.05 equivalents of NIS. Monitor by TLC/LCMS.[1] Stop the reaction immediately upon consumption of starting material. Do not let it stir overnight "just to be safe."

Q4: The reaction is sluggish. Can I add acid? A: Yes, but with caution.

  • Catalysis: A catalytic amount of acetic acid (AcOH) or Trifluoroacetic acid (TFA) (5 mol%) can activate the NIS, making it more electrophilic.

  • Alternative: If NIS fails, switch to

    
     (iodine) + Selectfluor (oxidant) or 
    
    
    
    + NaHCO₃.

Q5: My product is turning purple during workup. Is it decomposing? A: The purple color indicates free iodine (


), suggesting the C-I bond might be labile or excess NIS is decomposing.
  • The Fix: Wash your organic layer with 10% Sodium Thiosulfate (

    
    )  solution during extraction. This reduces 
    
    
    
    to iodide (
    
    
    ), clearing the color and preventing oxidative degradation of your product.
Visualization: C3-Selectivity Logic

Iodination Substrate 6-Bromo-2-methyl imidazo[1,2-a]pyridine Complex Sigma Complex (C3 Attack) Substrate->Complex Fast (High Nucleophilicity at C3) NIS Reagent: NIS (Electrophilic I+) NIS->Complex Target 6-Bromo-3-iodo-2-methyl imidazo[1,2-a]pyridine Complex->Target Re-aromatization (-H+) Byprod Over-iodination (C5/C8) Target->Byprod Excess Reagent / High Temp

Caption: Electrophilic attack at C3 is kinetically favored. Over-iodination occurs only if stoichiometry is uncontrolled.

Module 3: Purification & Characterization Data

Solubility Profile

Users often struggle with the solubility of the di-halogenated core.

  • Soluble in: DMSO, DMF, hot Ethanol, Ethyl Acetate (moderate).

  • Insoluble in: Water, Hexanes, Diethyl Ether.

  • Recrystallization: The crude 3-iodo product is often crystalline. Recrystallize from Hot Ethanol or Acetonitrile .

Diagnostic NMR Signals

How do you know you have the correct product?

PositionProton (

) Shift
MultiplicityDiagnostic Change
C3-H ~7.3 - 7.6 ppmSingletDisappears upon iodination.
C2-Me ~2.3 - 2.5 ppmSingletRemains present; slight downfield shift due to Iodine.
C5-H ~8.0 - 8.2 ppmDoubletThe most deshielded aromatic proton (near Ring N).
Final Quality Check (Self-Validation)

Before proceeding to your next step (e.g., Suzuki coupling), perform this check:

  • Appearance: Should be a white to pale yellow solid. Dark orange/brown indicates iodine contamination.

  • LCMS: Check for the specific isotope pattern. You should see a distinctive pattern for 1 Bromine (1:1 ratio of M and M+2). Iodine does not add an isotope split, but it adds significant mass (+126 Da).

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Reaction of 2-aminopyridines with

      
      -haloketones.[2]
      
    • Source: Journal of Organic Chemistry, "Synthesis of imidazo[1,2-a]pyridines" (General methodology).[3]

  • C3-Iodination Protocols

    • Regioselective C-3 iodin
    • Source: Organic & Biomolecular Chemistry, "Organopromoted direct synthesis of 6-iodo-3-methylthioimidazo[1,2-a]pyridines" (Analogous reactivity
  • Precursor Reactivity (2-Amino-5-bromopyridine)

    • Reactivity profile of the starting aminopyridine.
    • Source: BenchChem, "A Comparative Guide to 2-Amino-5-bromo-4-methylpyridine..."
  • Commercial Reference & Physical Properties

    • 6-Bromo-3-iodoimidazo[1,2-a]pyridine (Analogous structure data).[4]

    • Source: PubChem / ChemScene.

Sources

Technical Support Center: Synthesis of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into this synthetic sequence. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize this reaction with confidence.

Synthesis Overview

The preparation of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine is typically achieved via a robust two-step sequence. The first step involves the construction of the core imidazo[1,2-a]pyridine scaffold through a cyclocondensation reaction. The second step is a regioselective electrophilic iodination at the C3 position, which is the most electron-rich and sterically accessible position on the imidazole ring.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: C3-Iodination A 2-Amino-5-bromopyridine C 6-Bromo-2-methylimidazo[1,2-a]pyridine A->C Reflux, NaHCO3 Ethanol B Chloroacetone (or Bromoacetone) B->C Reflux, NaHCO3 Ethanol E 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine (Final Product) C->E Solvent, Base (optional) Room Temp. or Heat D Iodinating Agent (e.g., I₂, NIS) D->E

Detailed Experimental Protocols

These protocols represent a validated starting point. Optimization may be required based on your specific laboratory conditions and substrate purity.

Protocol 1: Synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine

This procedure is based on the classical condensation reaction between a 2-aminopyridine and an α-haloketone.[1][2]

Reagent Table:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
2-Amino-5-bromopyridine173.0110.01.73 g1.0
Chloroacetone92.5311.00.85 mL1.1
Sodium Bicarbonate (NaHCO₃)84.0112.01.01 g1.2
Ethanol--50 mL-

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-5-bromopyridine (1.73 g, 10.0 mmol) and ethanol (50 mL).

  • Add sodium bicarbonate (1.01 g, 12.0 mmol). The use of a mild base like NaHCO₃ is crucial to neutralize the HCl (or HBr) formed during the cyclization without causing undesired side reactions.[1]

  • Add chloroacetone (0.85 mL, 11.0 mmol) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1). The starting material, 2-amino-5-bromopyridine, is significantly more polar than the product.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate (50 mL) and water (50 mL).

  • Separate the organic layer, wash with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the organic phase to yield the crude product. Purification can be achieved by recrystallization from ethanol/water or by column chromatography on silica gel.

Protocol 2: Synthesis of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine

This protocol utilizes molecular iodine for a direct and regioselective C-H functionalization at the C3 position.[3][4]

Reagent Table:

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
6-Bromo-2-methylimidazo[1,2-a]pyridine212.065.01.06 g1.0
Iodine (I₂)253.816.01.52 g1.2
Dichloromethane (DCM)--40 mL-
Sodium Thiosulfate (Na₂S₂O₃)----

Step-by-Step Methodology:

  • In a 100 mL round-bottom flask, dissolve 6-bromo-2-methylimidazo[1,2-a]pyridine (1.06 g, 5.0 mmol) in dichloromethane (40 mL).

  • Add molecular iodine (1.52 g, 6.0 mmol) to the solution in portions at room temperature. The C3 position of the imidazo[1,2-a]pyridine nucleus is highly activated towards electrophilic substitution, allowing for iodination under mild conditions.[5]

  • Stir the reaction mixture at room temperature for 2-4 hours. Some protocols may benefit from gentle heating or the use of an oxidant like tert-Butyl hydroperoxide (TBHP) to facilitate the reaction, especially with less reactive substrates.[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of the excess iodine disappears.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water (25 mL) and brine (25 mL), then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product, 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine, which typically presents as a solid.

  • Purify the crude product by recrystallization (e.g., from ethanol or isopropanol) to obtain the final product.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Troubleshooting Q&A

Question 1: My yield for the first step (cyclocondensation) is very low. What are the likely causes?

Answer: Low yields in this step often trace back to a few key areas. A systematic check is the best approach.

  • Probable Cause 1: Purity of Starting Materials. 2-amino-5-bromopyridine can contain impurities from its synthesis that may inhibit the reaction.[6][7] Similarly, chloroacetone can degrade over time.

    • Solution: Verify the purity of your 2-amino-5-bromopyridine by NMR or melting point. Ensure your chloroacetone is fresh or has been stored properly.

  • Probable Cause 2: Ineffective Base. The reaction generates HX (HCl or HBr), which protonates the starting aminopyridine, rendering it non-nucleophilic. If the base is weak, old, or insufficient, the reaction will stall.

    • Solution: Ensure you are using at least 1.1-1.2 equivalents of a suitable base like NaHCO₃ or K₂CO₃. For sluggish reactions, a slightly stronger, non-nucleophilic organic base like triethylamine (TEA) can be tested, but be mindful it can complicate workup.

  • Probable Cause 3: Insufficient Reaction Time or Temperature. While this is a relatively fast reaction, electron-withdrawing groups (like the bromine at C6) can slightly deactivate the pyridine nitrogen, requiring more forcing conditions.[2]

    • Solution: Ensure the reaction mixture is truly at reflux. Extend the reaction time and monitor carefully by TLC. If the reaction has stalled, a higher boiling point solvent like n-butanol could be trialed.

G Start Low Yield in Step 1? Purity Check Purity of Starting Materials Start->Purity Cause? Base Evaluate Base (Equivalents & Strength) Start->Base Cause? Conditions Check Reaction Conditions (T, t) Start->Conditions Cause? Solution1 Verify Purity (NMR, MP) Use Fresh Reagents Purity->Solution1 Solution Solution2 Use 1.2 eq. NaHCO₃ Trial K₂CO₃ or TEA Base->Solution2 Solution Solution3 Ensure Reflux Extend Time (Monitor by TLC) Conditions->Solution3 Solution

Question 2: The C3-iodination step is not working or is very slow. How can I fix this?

Answer: A stalled iodination points to issues with the electrophilicity of the iodine source or the nucleophilicity of the substrate.

  • Probable Cause 1: Insufficiently Activated Iodine. Molecular iodine (I₂) alone can sometimes be a slow iodinating agent for certain substrates.

    • Solution: The reaction can be accelerated by adding an oxidant. A well-documented method is the use of tert-butyl hydroperoxide (TBHP) with I₂.[3] This system is believed to generate a more potent electrophilic iodine species in situ. Alternatively, use a more powerful iodinating agent from the start, such as N-Iodosuccinimide (NIS).

  • Probable Cause 2: Solvent Effects. The choice of solvent can influence the rate of electrophilic substitution.

    • Solution: While DCM is common, solvents like acetonitrile or DMF can sometimes accelerate the reaction. A trial in a different solvent system is warranted if the reaction is clean but slow.

  • Probable Cause 3: Degradation of Iodinating Agent. N-Iodosuccinimide is light-sensitive and can degrade over time.

    • Solution: Ensure your NIS is of high quality and has been stored correctly (in the dark, cool conditions). Using a freshly opened bottle is a good troubleshooting step.

Question 3: I am getting multiple spots on my TLC after iodination, suggesting side products. What are they and how do I prevent them?

Answer: The primary side product concern is di-iodination or iodination at an undesired position.

  • Probable Cause: Over-Iodination. Using a large excess of a powerful iodinating agent or running the reaction for too long can lead to the formation of di-iodinated species, although this is less common for the C3 position.

    • Solution: Carefully control the stoichiometry. Use no more than 1.1-1.2 equivalents of your iodinating agent. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.

  • Probable Cause: Impurities in the Starting Material. If the intermediate from Step 1 was not properly purified, you may be iodinating other species present in the mixture.

    • Solution: Ensure the 6-Bromo-2-methylimidazo[1,2-a]pyridine intermediate is pure before proceeding to the iodination step. Recrystallization or chromatography is highly recommended.

Frequently Asked Questions (FAQs)

Q: How critical is the choice of α-haloketone in Step 1? A: Both chloroacetone and bromoacetone are effective. Bromoacetone is more reactive than chloroacetone, which can lead to shorter reaction times. However, it is also more lachrymatory and may require more careful handling. Chloroacetone is often sufficient and more manageable.

Q: Can I perform this synthesis as a one-pot reaction? A: While one-pot syntheses of functionalized imidazo[1,2-a]pyridines have been reported, a two-step process with isolation of the intermediate is generally more reliable for this specific target.[8][9] It allows for purification of the 6-bromo-2-methylimidazo[1,2-a]pyridine, which ensures a cleaner and higher-yielding subsequent iodination step.

Q: What is the best way to monitor these reactions? A: Thin Layer Chromatography (TLC) is the most effective method. Use a UV lamp (254 nm) for visualization. The imidazo[1,2-a]pyridine core is highly fluorescent. For Step 1, the product is significantly less polar than the 2-amino-5-bromopyridine starting material. For Step 2, the iodinated product will have a slightly different Rf value from the non-iodinated intermediate. Staining with iodine can also be used for visualization.

Q: Are there any specific safety precautions I should take? A: Yes. Chloroacetone and bromoacetone are lachrymators and toxic; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Iodine is corrosive and can cause stains; handle with care. Standard laboratory safety practices should be followed at all times.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Vuillermet, F., Bourret, J., & Pelletier, G. (2021). The reaction between 2-chloropyridines and 2H-azirines provides imidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 86(1), 388-402.
  • Nikolova, S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Molecules, 26(24), 7595.
  • Neochoritis, C. G., et al. (2019). Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. Organic Chemistry Frontiers, 6(10), 1634-1639.
  • Wang, J., & Li, Y. (2010). Synthesis of 2-Amino-5-bromopyridine. 2010 International Conference on Apperceiving Computing and Intelligence Analysis, 148-150.
  • Google Patents. (2019). Preparation method of 2-amino-5-bromopyridine.
  • Mekala, S., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 6(40), 26645–26654.
  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology, 17(46), 55.1-55.4.
  • Rangel, D. C., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 14(1), 10.
  • Mekala, S., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (1991). Method of producing 2-amino-3-nitro-5-halogenopyridine.
  • Singh, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega, 7(26), 22449–22461.
  • ResearchGate. (n.d.). C3‐Iodination of imidazo[1,2‐a]pyridines. Retrieved from [Link]

  • da Silva, F. S., et al. (2024). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry, 20, 438-448.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

  • Google Patents. (2014). Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Li, S., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3383.
  • ResearchGate. (n.d.). Optimization of the reaction conditions. Retrieved from [Link]

Sources

Purification techniques for 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the purification and troubleshooting of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine , a critical halo-functionalized scaffold used in palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira) for drug discovery.

Technical Overview & Causality

The synthesis of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine typically involves the electrophilic iodination of the parent 6-bromo-2-methylimidazo[1,2-a]pyridine using N-Iodosuccinimide (NIS) .

The Purification Challenge: The primary impurities in this reaction are:

  • Succinimide: The byproduct of NIS.[1] It is polar but possesses significant solubility in organic solvents like Ethyl Acetate (EtOAc) and Dichloromethane (DCM), leading to co-elution or co-crystallization.

  • Elemental Iodine (

    
    ):  Often generated in situ or present as an impurity in NIS, causing oxidative degradation and discoloration.
    
  • Unreacted Starting Material: The C3-H precursor (6-bromo-2-methylimidazo[1,2-a]pyridine).

Strategic Approach: We employ a "Quench-Extract-Polish" strategy. The chemical quench (Thiosulfate) handles the iodine; the pH-controlled extraction (Bicarbonate) handles the succinimide; and the final polish (Recrystallization/Chromatography) isolates the target from the starting material.

Troubleshooting Guide (FAQs)

Issue 1: Product retains a persistent yellow/brown discoloration.

Diagnosis: Contamination with elemental iodine (


).
Mechanism: 

binds non-covalently to the nitrogen-rich imidazopyridine core, forming charge-transfer complexes that are difficult to remove via simple evaporation. Solution:
  • The Thiosulfate Wash: You must perform a reductive wash.

  • Protocol: Dissolve the crude organic phase in EtOAc. Wash with 10% aqueous Sodium Thiosulfate (

    
    ) .[2]
    
  • Visual Cue: Shake until the organic layer shifts from brown/orange to pale yellow or colorless. The aqueous layer may darken initially.[1]

Issue 2: NMR shows a singlet peak at ~2.8 ppm (Succinimide).

Diagnosis: Incomplete removal of succinimide byproduct. Mechanism: While succinimide is water-soluble, it has a distribution coefficient (


) that allows it to partition into EtOAc, especially if the aqueous phase is neutral or acidic.
Solution: 
  • The pH Shift: Succinimide (

    
    ) is weakly acidic. Washing with a basic solution deprotonates it, forcing it into the aqueous layer.
    
  • Protocol: Wash the organic extract with Saturated Aqueous Sodium Bicarbonate (

    
    )  or 5% 
    
    
    
    . Perform at least two washes.[1][2][3][4]
  • Verification: Check the proton NMR. The singlet at ~2.7–2.9 ppm (DMSO-

    
    ) or ~2.8 ppm (
    
    
    
    ) should disappear.
Issue 3: Low recovery yield after Recrystallization.

Diagnosis: "Oiling out" or excessive solubility in the mother liquor. Mechanism: The 2-methyl group increases lipophilicity compared to the unsubstituted core. Standard Ethanol recrystallization often fails because the compound is too soluble in hot ethanol and does not precipitate upon cooling. Solution:

  • Switch Solvent System: Use a DCM/Hexane or EtOAc/Hexane layering method.

  • Protocol: Dissolve the crude solid in a minimum amount of DCM (or EtOAc).[3] Slowly add Hexane until persistent cloudiness appears.[5] Store at 4°C.

Issue 4: Starting material (C3-H) co-elutes on TLC.

Diagnosis: Incomplete reaction or poor separation resolution. Mechanism: The Iodine atom at C3 adds lipophilicity but the polarity shift is subtle compared to the C3-H precursor. Solution:

  • Gradient Optimization: Standard EtOAc/Hexane gradients may be too fast.

  • Protocol: Use Toluene/EtOAc (9:1 to 7:3) . The aromatic solvent (Toluene) interacts differently with the imidazopyridine pi-system, often providing better separation factor (

    
    ) than Hexane systems.
    

Detailed Experimental Protocols

Protocol A: The "Self-Validating" Workup (Standard)

Use this immediately after the reaction to remove 95% of impurities.

  • Quench: Dilute the reaction mixture (usually in DMF, Acetonitrile, or Acetone) with Ethyl Acetate .

  • Reductive Wash: Wash the organic layer with 10%

    
     (aq) .[2]
    
    • Checkpoint: Organic layer must be clear/pale yellow. If dark, repeat.

  • Succinimide Removal: Wash with Saturated

    
     (aq)  (
    
    
    
    volume).[4]
    • Checkpoint: This converts succinimide to its water-soluble salt.

  • Drying: Wash with Brine, dry over Anhydrous

    
    , and concentrate
    
    • Note: Do not use

      
       if the product is acid-sensitive (rare for this scaffold, but good practice).
      
Protocol B: Recrystallization (Scalable)

Best for >1g scale where chromatography is expensive.

ParameterSpecification
Solvent A (Good Solvent) Ethyl Acetate (or DCM)
Solvent B (Anti-Solvent) Hexanes (or Heptane)
Ratio Initial dissolution in A; add B until turbid (approx 1:3 to 1:5 final ratio).
Temperature Dissolve at reflux (EtOAc) or RT (DCM). Cool slowly to 4°C.

Step-by-Step:

  • Dissolve crude solid in minimal boiling Ethyl Acetate.

  • Remove from heat. Add Hexanes dropwise until a faint precipitate persists.

  • Add 2-3 drops of Ethyl Acetate to clear the solution.

  • Let stand at Room Temperature for 2 hours, then 4°C overnight.

  • Filter and wash with cold Hexanes.[6]

Protocol C: Flash Column Chromatography

Best for high purity requirements (>99%) or separating starting material.

  • Stationary Phase: Silica Gel (230-400 mesh).[7]

  • Eluent System: Hexanes : Ethyl Acetate.[2][4][7]

  • Gradient: Start at 90:10 , ramp to 70:30 .

  • Loading: Dissolve in minimal DCM. If solubility is poor, use a "dry load" method (adsorb onto silica).

  • Rf Values (Approximate in 7:3 Hex/EtOAc):

    • Product (3-Iodo): ~0.4 - 0.5

    • Starting Material (3-H): ~0.3 - 0.4 (Often slightly more polar due to basic nitrogen exposure).

    • Note: The Iodine atom makes the product slightly less polar (higher Rf) than the starting material in many systems due to shielding of the N-lone pair influence, but this can vary based on the stationary phase activity.

Visualizations

Figure 1: Purification Decision Tree

Use this logic flow to determine the most efficient purification path.

PurificationLogic Start Crude Reaction Mixture (Contains NIS, Succinimide, SM) Workup Protocol A: Thiosulfate + Bicarbonate Wash Start->Workup Remove I2 & Succinimide Check TLC/NMR Check: Is SM present? Is purity >90%? Workup->Check Recryst Protocol B: Recrystallization (EtOAc/Hexane) Check->Recryst High Purity, Scale >1g Column Protocol C: Flash Chromatography (Gradient Elution) Check->Column Low Purity, SM Present Pure Final Product: 6-Bromo-3-iodo-2-methyl imidazo[1,2-a]pyridine Recryst->Pure Column->Pure

Caption: Decision matrix for selecting between recrystallization and chromatography based on crude purity and scale.

Figure 2: Reaction & Workup Workflow

Visualizing the chemical causality in the workup.

WorkupFlow Rxn Reaction: Imidazopyridine + NIS Quench Quench: Add EtOAc + Na2S2O3 Rxn->Quench Stop Rxn Phase1 Phase Cut 1: Aqueous (Dark) = I2/I- Organic (Yellow) = Product Quench->Phase1 Reduction of I2 Wash Wash: Add Sat. NaHCO3 Phase1->Wash Organic Layer Phase2 Phase Cut 2: Aqueous = Succinimide (Salt) Organic = Product Wash->Phase2 Deprotonation Dry Dry & Concentrate Phase2->Dry Organic Layer

Caption: Step-by-step chemical workup ensuring removal of oxidizing agents and polar byproducts.

References

  • BenchChem. Removal of unreacted N-bromosuccinimide/N-iodosuccinimide from synthesis. Retrieved from

  • Organic Syntheses. Synthesis of 3-iodoimidazo[1,2-a]pyridines using NIS. Org.[2][4][8] Synth. 2009 , 86, 18. Retrieved from

  • Mettler Toledo. Recrystallization Guide: Solvents and Procedures. Retrieved from

  • Sigma-Aldrich. Product Specification: 6-Bromo-3-iodoimidazo[1,2-a]pyridine. Retrieved from

  • National Institutes of Health (PMC). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines. Retrieved from

Sources

Technical Support Center: Synthesis of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls associated with this synthesis, with a primary focus on overcoming low yields. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and mastering its synthesis is crucial for the timely advancement of research and development projects.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and visual aids to ensure your success.

Troubleshooting Guide: Overcoming Low Yields

Low yields in the synthesis of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine can be attributed to a variety of factors, from the quality of starting materials to suboptimal reaction conditions and purification losses. This section addresses specific issues you may encounter during the two key stages of the synthesis: the initial cyclization to form the imidazo[1,2-a]pyridine core and the subsequent iodination.

Stage 1: Cyclization to form 6-Bromo-2-methylimidazo[1,2-a]pyridine

The foundational step in this synthesis is the condensation of 2-amino-5-bromopyridine with an appropriate three-carbon building block, typically chloroacetone or bromoacetone.

Question 1: My cyclization reaction to form 6-bromo-2-methylimidazo[1,2-a]pyridine is sluggish and results in a low yield of the desired product. What are the likely causes and how can I improve the outcome?

Several factors can contribute to a low yield in the initial cyclization step. Let's break down the potential issues and their solutions.

  • Purity of Starting Materials: The purity of 2-amino-5-bromopyridine is paramount. Impurities can lead to the formation of colored byproducts and interfere with the desired reaction pathway. It is advisable to use commercially available 2-amino-5-bromopyridine of high purity or to purify the starting material by recrystallization before use.

  • Choice of Reagents and Reaction Conditions: The choice of the alkylating agent (chloroacetone vs. bromoacetone) and the reaction conditions (solvent, base, temperature) are critical.

    • α-Haloketone: Bromoacetone is generally more reactive than chloroacetone and may lead to a faster reaction. However, it is also more lachrymatory and may require more careful handling.

    • Solvent: A variety of solvents can be used, including ethanol, isopropanol, and DMF.[3][4] The choice of solvent can influence the reaction rate and the solubility of the starting materials and product.

    • Base: The reaction is often carried out in the presence of a base, such as sodium bicarbonate, to neutralize the hydrohalic acid formed during the reaction.[3] The amount and type of base should be carefully controlled to avoid side reactions.

    • Temperature: The reaction is typically performed at elevated temperatures, often under reflux.[4] The optimal temperature will depend on the specific solvent and reagents used.

  • Side Reactions: A common side reaction is the formation of a Schiff base intermediate, which may not efficiently cyclize.[5] To minimize this, ensure that the reaction conditions favor the intramolecular cyclization.

dot

Cyclization Troubleshooting cluster_start Start cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Cyclization cause1 Impure Starting Materials start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Side Reactions (e.g., Schiff Base Formation) start->cause3 solution1 Purify 2-amino-5-bromopyridine cause1->solution1 solution2 Optimize Solvent, Base, and Temperature cause2->solution2 solution3 Use a more reactive α-haloketone (e.g., bromoacetone) cause2->solution3 solution4 Ensure efficient stirring and heating cause2->solution4

Caption: Troubleshooting workflow for low yield in the cyclization step.

Question 2: I am observing multiple spots on my TLC plate during the cyclization reaction. What are these byproducts and how can I minimize their formation?

The formation of multiple spots on a TLC plate is a clear indication of side reactions. The most common byproducts in this reaction are:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to 2-amino-5-bromopyridine and the α-haloketone.

  • Polymerization Products: α-Haloketones can self-condense or polymerize under basic conditions.

  • Regioisomers: While the reaction to form 2-methyl-substituted imidazo[1,2-a]pyridines is generally regioselective, trace amounts of other isomers may form under certain conditions.

To minimize the formation of these byproducts, consider the following:

  • Monitor the Reaction Closely: Use TLC to monitor the progress of the reaction and stop it once the starting materials have been consumed.

  • Control the Stoichiometry: Use a slight excess of the 2-amino-5-bromopyridine to ensure complete consumption of the α-haloketone.

  • Optimize the Base: Use a mild base like sodium bicarbonate and ensure it is added portion-wise to control the reaction pH.

Parameter Recommendation for Optimization Rationale
Solvent Screen ethanol, isopropanol, and DMF.Solvent polarity can affect reaction rate and solubility of intermediates.
Base Use sodium bicarbonate; consider triethylamine.A mild base neutralizes the acid formed without promoting side reactions.
Temperature Optimize between 50°C and reflux temperature of the solvent.Higher temperatures increase reaction rate but may also promote byproduct formation.
Reaction Time Monitor by TLC to determine the optimal reaction time (typically 4-24 hours).Prolonged reaction times can lead to decomposition of the product.

Table 1: Key Parameters for Optimizing the Cyclization Reaction.

Stage 2: Iodination of 6-Bromo-2-methylimidazo[1,2-a]pyridine

The second crucial step is the regioselective iodination at the C3 position of the imidazo[1,2-a]pyridine ring.

Question 3: My iodination reaction is giving a low yield of the desired 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine. What are the common pitfalls in this step?

The electrophilic iodination of the electron-rich imidazo[1,2-a]pyridine ring system can be challenging. Here are some common issues and how to address them:

  • Choice of Iodinating Agent: Several iodinating agents can be used, with N-iodosuccinimide (NIS) and molecular iodine (I₂) being the most common.

    • N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent that often gives clean reactions.[6] It is typically used in solvents like dichloromethane (DCM) or acetonitrile.

    • Molecular Iodine (I₂): Iodine can also be used, often in the presence of a base or an oxidizing agent to generate the electrophilic iodine species.[1][7]

  • Reaction Conditions: The reaction conditions must be carefully controlled to ensure regioselectivity and prevent side reactions.

    • Solvent: The choice of solvent is critical. Aprotic solvents like DCM, chloroform, or THF are generally preferred for NIS iodination.

    • Temperature: The reaction is often carried out at room temperature or slightly elevated temperatures.

    • Stoichiometry: The stoichiometry of the iodinating agent is crucial. Using a large excess can lead to the formation of di-iodinated products.

  • Side Reactions:

    • Di-iodination: The imidazo[1,2-a]pyridine ring is activated towards electrophilic substitution, and over-iodination can occur, leading to the formation of di-iodinated byproducts.

    • Decomposition: The product can be sensitive to light and acid, so it is important to handle it accordingly and to quench the reaction properly.

dot

Iodination Troubleshooting cluster_start Start cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Iodination cause1 Inefficient Iodinating Agent start->cause1 cause2 Suboptimal Reaction Conditions start->cause2 cause3 Formation of Di-iodinated Byproducts start->cause3 cause4 Product Decomposition start->cause4 solution1 Use N-Iodosuccinimide (NIS) cause1->solution1 solution2 Optimize Solvent and Temperature cause2->solution2 solution3 Carefully control stoichiometry of iodinating agent cause3->solution3 solution4 Protect from light and quench reaction promptly cause4->solution4

Caption: Troubleshooting workflow for low yield in the iodination step.

Question 4: How can I improve the regioselectivity of the iodination to favor the C3 position?

The C3 position of the imidazo[1,2-a]pyridine ring is the most electron-rich and, therefore, the most susceptible to electrophilic attack. To enhance the regioselectivity for C3 iodination:

  • Use a Mild Iodinating Agent: NIS is generally more selective than harsher iodinating reagents.

  • Control the Temperature: Running the reaction at or below room temperature can improve selectivity.

  • Slow Addition of the Iodinating Agent: Adding the iodinating agent portion-wise or as a solution over time can help to control the reaction and minimize the formation of byproducts.

Parameter Recommendation for Optimization Rationale
Iodinating Agent N-Iodosuccinimide (NIS) is the preferred reagent.Offers mild reaction conditions and high regioselectivity for the C3 position.
Solvent Use aprotic solvents like DCM, chloroform, or acetonitrile.Prevents side reactions that can occur in protic solvents.
Temperature Start at 0°C and allow the reaction to warm to room temperature.Lower temperatures can improve selectivity and reduce the rate of side reactions.
Stoichiometry Use 1.0-1.2 equivalents of NIS.A slight excess ensures complete conversion without promoting di-iodination.

Table 2: Key Parameters for Optimizing the C3-Iodination Reaction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the cyclization reaction?

The cyclization reaction, often referred to as the Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis, proceeds through an initial SN2 reaction where the pyridine nitrogen of 2-amino-5-bromopyridine attacks the electrophilic carbon of the α-haloketone. This is followed by an intramolecular condensation between the amino group and the ketone, and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

Q2: Are there alternative methods for synthesizing the imidazo[1,2-a]pyridine core?

Yes, several other methods exist for the synthesis of imidazo[1,2-a]pyridines, including multicomponent reactions (such as the Groebke-Blackburn-Bienaymé reaction), copper-catalyzed aerobic oxidative reactions, and reactions involving nitroolefins.[2][8] However, the condensation of a 2-aminopyridine with an α-haloketone remains one of the most direct and widely used methods.

Q3: How can I purify the final product, 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine?

The primary methods for purification are column chromatography and recrystallization.

  • Column Chromatography: This is a highly effective method for separating the desired product from unreacted starting materials and byproducts. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common mobile phase system.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an efficient way to obtain highly pure crystalline material.

Q4: What are the expected spectroscopic data for 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine?

While the exact spectroscopic data can vary slightly depending on the solvent and instrument, you can expect the following characteristic signals:

  • ¹H NMR: The proton signals for the imidazo[1,2-a]pyridine core will be in the aromatic region (typically between 7.0 and 8.5 ppm). The methyl group at the C2 position will appear as a singlet around 2.4-2.6 ppm.

  • ¹³C NMR: The carbon signals for the heterocyclic core will appear in the aromatic region. The carbon bearing the iodine (C3) will be shifted upfield compared to the unsubstituted analog.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₈H₆BrIN₂). The isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 2-Amino-5-bromopyridine

  • Chloroacetone or Bromoacetone (1.1 equivalents)

  • Sodium bicarbonate (1.5 equivalents)

  • Ethanol or Isopropanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 2-amino-5-bromopyridine (1.0 eq) in ethanol, add sodium bicarbonate (1.5 eq).

  • To this suspension, add chloroacetone (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using 30% ethyl acetate in hexanes). The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 6-bromo-2-methylimidazo[1,2-a]pyridine as a solid.

Protocol 2: Synthesis of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine

Materials:

  • 6-Bromo-2-methylimidazo[1,2-a]pyridine

  • N-Iodosuccinimide (NIS) (1.1 equivalents)

  • Dichloromethane (DCM) or Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 6-bromo-2-methylimidazo[1,2-a]pyridine (1.0 eq) in dry DCM in a round-bottom flask protected from light.

  • Cool the solution to 0°C in an ice bath.

  • Add N-iodosuccinimide (1.1 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine as a solid.

References

  • Liu, J., Wei, W., Zhao, T., Liu, X., Wu, J., Yu, W., & Chang, J. (2016). Iodine/Copper Iodide-Mediated C-H Functionalization: Synthesis of Imidazo[1,2-a]pyridines and Indoles from N-Aryl Enamines. The Journal of Organic Chemistry, 81(19), 9326-9336.
  • Wang, Y., et al. (2019). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 4(3), 5646-5654.
  • Geedkar, D., Kumar, A., & Sharma, P. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22421-22439.
  • The Royal Society of Chemistry. (2016). Supporting Information - Organopromoted direct synthesis of 6-iodo-3-methylthioimidazo[1,2-a]pyridines via convergent integration of three self-sorting domino sequences. Retrieved from [Link]

  • Yadav, P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36585-36598.
  • Bandyopadhyay, M., & Banerjee, M. (2020).
  • Google Patents. (2014). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • ResearchGate. (n.d.). C3‐Iodination of imidazo[1,2‐a]pyridines. Retrieved from [Link]

  • Defense Technical Information Center. (1982). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • Journal of the University of Chemical Technology and Metallurgy. (2010). SYNTHESIS OF NEW 6-BROMO-2-METHYL-IMIDAZO[4,5-b] PYRIDINE DERIVATIVES. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Rangel, D. C., et al. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2025, M1799.
  • ResearchGate. (n.d.). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine.... Retrieved from [Link]

  • Rangel, D. C., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 29(22), 5204.
  • Zhang, L., et al. (2017). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. RSC Advances, 7(12), 7058-7061.
  • Zhang, L., et al. (2017). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances, 7(12), 7058-7061.
  • ResearchGate. (2025). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Retrieved from [Link]

  • Lee, J., & Park, Y. (2015). Room-Temperature Transition-Metal-Free One-Pot Synthesis of 3-Aryl Imidazo[1,2-a]pyridines via Iodo-hemiaminal Intermediate. The Journal of Organic Chemistry, 80(6), 3309-3315.
  • Kushwaha, N. D., Mondal, S., Sharma, R., & Kumar, N. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1495-1498.
  • International Journal of Pharmaceutical Sciences and Research. (2022). Synthesis, characterization and molecular docking of N-aryl amides of pyrido[1,2-a]pyrimidin. Retrieved from [Link]

  • ResearchGate. (n.d.). Chlorination of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Liu, S., et al. (2016). Organopromoted direct synthesis of 6-iodo-3-methylthioimidazo[1,2-a]pyridines via convergent integration of three self-sorting domino sequences. Organic & Biomolecular Chemistry, 14(28), 6843-6846.
  • Wang, Y., et al. (2024). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Molecules, 29(18), 4235.
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
  • Zhang, Y., et al. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. iScience, 26(5), 106678.

Sources

Technical Support Center: Halogenation of 2-Methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges in the halogenation (chlorination, bromination, iodination) of 2-methylimidazo[1,2-a]pyridine . It is designed for medicinal chemists and process engineers requiring high-purity functionalization of the C-3 position.

Core Reaction Overview

The imidazo[1,2-a]pyridine scaffold is an "electron-excessive" heterocycle. The bridgehead nitrogen donates electron density into the 5-membered ring, making C-3 the most nucleophilic site.

  • Target Transformation: Electrophilic substitution at C-3.

  • Primary Reagents: N-Bromosuccinimide (NBS), N-Iodosuccinimide (NIS), N-Chlorosuccinimide (NCS).

  • Key Challenge: While C-3 is kinetically favored, side reactions such as oxidative homocoupling (dimerization) , polyhalogenation , and N-halo intermediate trapping can compromise yield and purity.

Mechanism & Pathway Logic

The reaction proceeds via an electrophilic aromatic substitution (EAS) mechanism, often involving a transient N-halo intermediate that rearranges to the C-3 position.

ReactionPathway Fig 1. Mechanistic pathways and competing side reactions in halogenation. Start 2-Methylimidazo [1,2-a]pyridine NHalo N-Halo Intermediate (Kinetic Trap) Start->NHalo + NBS/NIS (Fast) C3Product 3-Halo-2-methyl imidazo[1,2-a]pyridine (Thermodynamic Product) Start->C3Product Direct EAS Dimer 3,3'-Bimidazopyridine (Oxidative Dimer) Start->Dimer Radical Pathway (Trace O2/Light) NHalo->C3Product Rearrangement (Heat/Time) PolyHalo Polyhalogenated Species (C-3 + C-5/6) C3Product->PolyHalo Excess Reagent High Temp

Troubleshooting Guide (Q&A)

Issue 1: "I observe a transient intermediate by TLC that disappears over time, but my yield is low."

Diagnosis: You are likely observing the N-halo intermediate . Technical Insight: The reaction with NBS/NIS often initiates by halogenation of the bridgehead nitrogen (kinetic control). This N-Br/N-I species is unstable and must rearrange to the C-3 carbon (thermodynamic control).

  • Cause: Quenching the reaction too early or running at temperatures that are too low (<0°C) prevents the rearrangement.

  • Solution:

    • Allow the reaction to warm to room temperature (20–25°C) naturally.

    • Do not quench immediately upon disappearance of starting material if the intermediate spot is still visible.

    • Solvent Choice: Switch to a polar aprotic solvent like Acetonitrile (MeCN) or DMF to facilitate the charge-transfer transition state required for rearrangement.

Issue 2: "I am isolating a high-molecular-weight impurity (Dimerization)."

Diagnosis: Formation of 3,3'-bis(2-methylimidazo[1,2-a]pyridine) via oxidative homocoupling. Technical Insight: Imidazo[1,2-a]pyridines are prone to Single Electron Transfer (SET) oxidation. In the presence of light or trace oxidants, a radical cation forms at C-3, leading to dimerization. This is common with iodination reagents.

  • Cause: Presence of oxygen, light exposure, or radical initiators.

  • Solution:

    • Degas solvents thoroughly (sparge with N2/Ar) before adding reagents.

    • Protect from light: Wrap the reaction flask in aluminum foil.

    • Radical Scavenger: Add a radical inhibitor like BHT (2,6-di-tert-butyl-4-methylphenol) (1-5 mol%) if the problem persists.

Issue 3: "I see multiple halogenated spots (Polyhalogenation)."

Diagnosis: Electrophilic attack at secondary sites (C-5 or C-6) after C-3 is filled. Technical Insight: Once C-3 is halogenated, the ring is deactivated. However, the 2-methyl group provides electron donation. With excess reagent (>1.1 equiv) or elevated temperatures (>60°C), halogenation can occur on the pyridine ring.

  • Cause: Stoichiometry error or "hot spots" during reagent addition.

  • Solution:

    • Strict Stoichiometry: Use 0.95–1.0 equivalents of NBS/NIS. It is better to have unreacted starting material (easy to separate) than di-halogenated byproducts (difficult to separate).

    • Controlled Addition: Add the halogenating agent dropwise as a solution, rather than as a solid, to avoid high local concentrations.

    • Temperature: Keep the reaction between 0°C and 25°C. Do not heat unless necessary.

Issue 4: "The product decomposes during silica gel chromatography."

Diagnosis: Acid-sensitivity of the 3-halo product. Technical Insight: While 2-methylimidazo[1,2-a]pyridines are generally stable, the 3-halo derivatives can be sensitive to the acidic nature of silica gel, leading to dehalogenation or degradation (especially 3-iodo derivatives).

  • Solution:

    • Pre-treat Silica: Neutralize the silica gel by flushing the column with 1% Triethylamine (Et3N) in hexanes before loading the sample.

    • Alternative Stationary Phase: Use neutral alumina instead of silica gel.

    • Rapid Elution: Minimize time on the column.

Comparative Reagent Data

ReagentHalogenPrimary SolventSelectivity (C3:Other)Key Side ReactionRecommended Temp
NBS BromineMeCN / DCM>95:5Polyhalogenation (C-5)0°C

RT
NIS IodineMeCN / DMF>90:10Oxidative DimerizationRT (Dark)
NCS ChlorineDMF / AcOH>98:2Slow reaction rate50–60°C
Br2 BromineAcOH80:20HBr salt formation / Ring opening0°C

Optimized Experimental Protocols

Protocol A: C-3 Bromination with NBS (Standard)

Best for: General synthesis, high throughput.

  • Preparation: Dissolve 2-methylimidazo[1,2-a]pyridine (1.0 mmol, 132 mg) in Acetonitrile (MeCN) (5 mL).

    • Note: MeCN is preferred over DCM to suppress radical pathways and solubilize the succinimide byproduct.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add N-Bromosuccinimide (NBS) (1.0 mmol, 178 mg) portion-wise over 5 minutes. Protect from light.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC (EtOAc/Hexane 1:1).

    • Checkpoint: Look for the disappearance of the N-Br intermediate (if visible).

  • Workup: Dilute with EtOAc (20 mL), wash with sat. NaHCO3 (2 x 10 mL) to remove succinimide and residual acid. Wash with brine.

  • Purification: Dry over Na2SO4, concentrate. Recrystallize from Ethanol or purify via flash chromatography (Hex/EtOAc).

Protocol B: C-3 Iodination with NIS (High Selectivity)

Best for: Subsequent Suzuki/Sonogashira couplings.

  • Preparation: Dissolve starting material (1.0 mmol) in DMF (3 mL).

  • Additives: Add 0.1 equiv of p-Toluenesulfonic acid (p-TsOH) or acetic acid to catalyze the rearrangement from N-I to C-I.

  • Addition: Add N-Iodosuccinimide (NIS) (1.05 mmol) in one portion. Wrap flask in foil immediately.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Quench: Pour into water (15 mL) containing 5% Sodium Thiosulfate (Na2S2O3) to quench any generated I2 (indicated by brown color).

  • Isolation: Extract with EtOAc. The product often precipitates from water/DMF mixtures and can be collected by filtration for higher purity.

Diagnostic Decision Tree

Troubleshooting Fig 2. Troubleshooting logic for halogenation issues. Start Start: Reaction Analysis CheckTLC Check TLC/LCMS Start->CheckTLC Incomplete Starting Material Remains CheckTLC->Incomplete SM Present Impurities New Impurity Spots CheckTLC->Impurities Multiple Spots TempCheck Is Temp < 0°C? Incomplete->TempCheck WarmUp Warm to RT (Force Rearrangement) TempCheck->WarmUp Yes AddCat Add 5% AcOH (Acid Catalysis) TempCheck->AddCat No IdentifyImp Identify Impurity Type Impurities->IdentifyImp DimerSol Dimer (High MW): Add Radical Scavenger Degas Solvent IdentifyImp->DimerSol Dimer PolySol Poly-Halo: Reduce NBS to 0.95 eq Add dropwise IdentifyImp->PolySol Di/Tri-Halo

References

  • Bagdi, A. K., et al. (2013). "Transition metal-free catalysis: A clean route for the synthesis of 3-haloimidazo[1,2-a]pyridines." RSC Advances.

  • Koubachi, J., et al. (2009). "Regioselective halogenation of imidazo[1,2-a]pyridines." Tetrahedron Letters.

  • Monir, K., et al. (2014). "Regioselective synthesis of 3-haloimidazo[1,2-a]pyridines using N-halosuccinimides." Journal of Organic Chemistry.

  • Hajra, A. (2012).[1] "Recent advances in the synthesis of imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry.

Sources

Technical Support Center: Scale-Up Synthesis of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the production of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine . Moving from milligram-scale discovery chemistry to multi-kilogram pilot production introduces critical challenges in thermodynamics, regioselectivity, and downstream purification.

This living document bypasses generic advice to provide field-proven, self-validating protocols and mechanistic troubleshooting.

Process Overview & Synthetic Workflow

The synthesis relies on a robust two-step sequence:

  • Tschitschibabin-type Condensation: Alkylation of 2-amino-5-bromopyridine with chloroacetone, followed by cyclization.

  • Electrophilic Aromatic Substitution (SEAr): Regioselective C3-iodination of the resulting imidazo[1,2-a]pyridine core.

Workflow A 2-Amino-5-bromopyridine C 6-Bromo-2-methylimidazo [1,2-a]pyridine A->C Condensation (Base, Heat) B Chloroacetone B->C Controlled Dosing E 6-Bromo-3-iodo-2-methylimidazo [1,2-a]pyridine C->E C3-Iodination D N-Iodosuccinimide (NIS) D->E 0-5 °C, MeCN

Synthetic workflow for 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine production.

Troubleshooting & FAQs (Scale-Up Challenges)

Q1: During the condensation step, we experience severe thermal runaways and product degradation (tarring). How can we mitigate this at the >1 kg scale?

Causality & Solution: The initial alkylation of the endocyclic pyridine nitrogen by chloroacetone is highly exothermic. In a standard batch-bolus addition, this rapid reaction generates localized thermal hot spots, causing the haloketone to polymerize and decompose into intractable black tars.

To prevent this, transition to a controlled fed-batch or continuous flow setup. As demonstrated in 1[1], precisely controlling the residence time and heat dissipation significantly improves the yield of imidazo[1,2-a]heterocycles. If restricted to batch reactors, dose the chloroacetone continuously over 4–6 hours into a refluxing solution utilizing a mild base (e.g., NaHCO₃) to scavenge the liberated HCl, preventing the cyclization step from stalling.

Q2: Our C3-iodination step yields a mixture of unreacted starting material and di-halogenated impurities. How do we achieve strict regioselectivity?

Causality & Solution: The imidazo[1,2-a]pyridine bicyclic system is highly electron-rich. The highest occupied molecular orbital (HOMO) electron density is heavily localized at the C3 position, making it the kinetic and thermodynamic site of attack. However, harsh oxidative conditions (e.g., I₂ with strong inorganic oxidants) overwhelm this selectivity.

To achieve >98% conversion with strict C3-regioselectivity, utilize N-Iodosuccinimide (NIS) in a polar aprotic solvent at 0–5 °C. NIS provides a controlled, steady release of electrophilic iodine (I⁺). Alternatively, if green chemistry metrics are a priority, consider2[2], which maximizes iodine atom economy and eliminates the need for toxic heavy-metal oxidants.

Mechanism N1 Imidazo[1,2-a]pyridine Core N3 Wheland Intermediate (C3 Position) N1->N3 Nucleophilic Attack (Highest HOMO) N2 Electrophilic Iodine (I+) N2->N3 I+ Transfer N4 Rearomatization N3->N4 Deprotonation (Base/Solvent) N5 3-Iodo Target Product N4->N5 H+ Removal

Mechanistic pathway of regioselective C3-iodination via a Wheland intermediate.

Q3: Column chromatography is a bottleneck for our 50 kg pilot run. What is the most robust, self-validating isolation protocol for the final product?

Causality & Solution: Chromatography is economically and environmentally unviable for large-scale manufacturing. Fortunately, 6-bromo-3-iodo-2-methylimidazo[1,2-a]pyridine exhibits highly differential solubility compared to its synthetic byproducts (e.g., succinimide).

Implement an anti-solvent crystallization protocol. By quenching the iodination reaction mixture with cold water (anti-solvent) containing sodium thiosulfate (to reduce unreacted I₂), the highly hydrophobic target API intermediate spontaneously precipitates. Succinimide and inorganic salts remain highly soluble in the aqueous phase.

Quantitative Data & Scale-Up Metrics

Table 1: Thermodynamic and Kinetic Parameters for Scale-Up

Process StepReagentsOptimal TempHeat of Reaction (ΔH)IPC Method
Condensation 2-Amino-5-bromopyridine + Chloroacetone75–80 °CHighly ExothermicHPLC (254 nm)
C3-Iodination Intermediate + NIS0–5 °CMildly ExothermicLC-MS (m/z 337)

Table 2: Downstream Purity and Yield Metrics (Batch vs. Optimized)

MetricTraditional Batch (Bolus)Optimized Fed-BatchContinuous Flow
Intermediate Yield 45–55%78–82%>85%
Final Product Yield 60–65%85–90%N/A
Chromatographic Purity <90%>98%>99%

Standard Operating Procedures (SOPs)

Protocol A: Synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine (Fed-Batch)
  • Preparation: Charge a 50 L glass-lined reactor with 2-amino-5-bromopyridine (1.0 kg, 5.78 mol), sodium bicarbonate (0.73 kg, 8.67 mol), and ethanol (10 L).

  • Heating: Agitate the suspension at 150 rpm and heat to an internal temperature of 75 °C (reflux).

  • Controlled Dosing: Load chloroacetone (0.64 kg, 6.94 mol) into a header tank. Dose into the reactor continuously over 4 hours.

    • Self-Validation Cue: The suspension will gradually dissolve, and steady CO₂ evolution (bubbling) will be observed as NaHCO₃ neutralizes the generated HCl.

  • In-Process Control (IPC): Sample after 5 hours. Proceed to workup when starting material is <2% by HPLC.

  • Isolation: Cool to 20 °C, filter out inorganic salts, and concentrate the filtrate in vacuo. Recrystallize the crude residue from EtOAc/Heptane to yield the intermediate.

Protocol B: Synthesis of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine
  • Preparation: Dissolve 6-bromo-2-methylimidazo[1,2-a]pyridine (1.0 kg, 4.74 mol) in acetonitrile (8 L) in a 50 L reactor.

  • Cooling: Chill the solution to 0–5 °C using a glycol jacket.

  • Electrophilic Addition: Add N-Iodosuccinimide (NIS) (1.12 kg, 4.98 mol) in 5 equal portions over 2 hours, maintaining the internal temperature strictly below 10 °C.

    • Causality: Portion-wise addition prevents thermal spikes, suppressing the formation of di-halogenated degradation products.

  • IPC: Stir for 2 hours at 5 °C. Confirm reaction completion via LC-MS (m/z ~337 [M+H]⁺).

  • Quench & Crystallization: Slowly charge 15 L of cold 5% aqueous sodium thiosulfate (Na₂S₂O₃) solution.

    • Self-Validation Cue: The dark reddish-brown color (active iodine) will rapidly dissipate, and a dense off-white to pale yellow precipitate will form.

  • Isolation: Filter the slurry via a Nutsche filter, wash the cake with cold water (3 x 5 L) to remove all succinimide byproducts, and dry under vacuum at 45 °C to a constant weight.

References

  • Source: nih.
  • Source: rsc.
  • Source: nih.
  • Source: organic-chemistry.

Sources

Technical Support Center: Characterization Challenges of Polysubstituted Imidazopyridines

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and characterization of polysubstituted imidazopyridines. As a class of compounds with immense therapeutic potential, their structural complexity often presents unique analytical challenges.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate these hurdles effectively. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions to Common Problems

This section addresses some of the most common initial questions and roadblocks encountered during the characterization of polysubstituted imidazopyridines.

1. Why am I seeing a complex mixture of products in my reaction, and how can I confirm the structures of the different imidazopyridine isomers?

The synthesis of polysubstituted imidazopyridines, particularly through multi-component reactions, can often lead to the formation of regioisomers.[4] The substitution pattern on the pyridine ring and the nature of the substituents can influence the reaction's regioselectivity.

To confirm the structures of different isomers, a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) techniques is indispensable. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) are powerful tools for differentiating N-regioisomers.[4] For instance, a NOESY experiment can reveal through-space proximity between a substituent and a proton on the pyridine ring, which would be absent in other isomers.[4] HMBC can show long-range correlations (2-3 bonds) between protons on a substituent and carbons in the imidazopyridine core, helping to pinpoint the attachment site.[4]

2. My NMR signals for the imidazopyridine protons are broad or poorly resolved. What are the likely causes and solutions?

Broad NMR signals in polysubstituted imidazopyridines can arise from several factors:

  • Quadrupolar Broadening: The nitrogen atoms in the imidazopyridine ring have a nuclear quadrupole moment. In certain chemical environments, this can lead to faster relaxation and broader signals for nearby protons.

  • Chemical Exchange: If your compound can exist in multiple conformations or is in equilibrium (e.g., protonation/deprotonation), this can lead to exchange broadening. This is particularly relevant if the pH of your NMR solvent is close to the pKa of the imidazopyridine.

  • Aggregation: At higher concentrations, molecules can aggregate, leading to restricted motion and broader lines.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can significantly broaden NMR signals.

Troubleshooting Steps:

  • Vary the Temperature: Acquiring the NMR spectrum at different temperatures can help distinguish between these causes. If the broadening is due to chemical exchange, the signals may sharpen or coalesce at higher or lower temperatures.

  • Change the Solvent: Using a different deuterated solvent can alter the aggregation state and chemical exchange dynamics.

  • Check the pH: If using a protic solvent, ensure the pH is not near the pKa of your compound. Adding a drop of acid or base can sometimes sharpen the signals.

  • Dilute the Sample: If aggregation is the issue, diluting the sample should lead to sharper signals.

  • Use a Metal Chelator: If paramagnetic impurities are suspected, adding a small amount of a chelating agent like EDTA can help.

3. I am having difficulty obtaining a clear molecular ion peak in the mass spectrum of my polysubstituted imidazopyridine. What could be the problem?

Challenges in obtaining a clear molecular ion peak in Electrospray Ionization Mass Spectrometry (ESI-MS) for polysubstituted imidazopyridines can be due to:

  • Multiple Protonation Sites: The presence of multiple nitrogen atoms in the imidazopyridine core and potentially in the substituents allows for multiple protonation sites. This can lead to a distribution of the ion signal among different protonated species, or in-source fragmentation, weakening the parent ion peak.

  • In-source Fragmentation: Some polysubstituted imidazopyridines can be prone to fragmentation in the ion source, especially if the source conditions (e.g., temperature, voltage) are too harsh.

  • Poor Ionization Efficiency: The overall polarity and functional groups on your molecule will influence its ionization efficiency in ESI.

  • Formation of Adducts: Imidazopyridines can readily form adducts with cations present in the mobile phase or from the sample matrix (e.g., Na+, K+).[5][6][7] This can split the ion signal and reduce the intensity of the protonated molecular ion.[5][6][7]

Troubleshooting Steps:

  • Optimize ESI Source Conditions: Lower the source temperature and fragmentor voltage to minimize in-source fragmentation.

  • Adjust Mobile Phase pH: The pH of the mobile phase can influence the protonation state of the molecule. Experiment with adding a small amount of formic acid or ammonium hydroxide to promote the formation of a single protonated species.

  • Use a Different Ionization Technique: If ESI is problematic, consider Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI), which may be more suitable for your compound.

  • Look for Adducts: Scrutinize your mass spectrum for peaks corresponding to common adducts (e.g., [M+Na]+, [M+K]+). If adducts are prevalent, try to minimize sources of these cations in your sample and mobile phase.

Part 2: In-Depth Troubleshooting Guides

This section provides more detailed, step-by-step guidance for resolving complex characterization issues.

Guide 1: Differentiating Regioisomers of Polysubstituted Imidazopyridines by NMR

The unambiguous assignment of substitution patterns in polysubstituted imidazopyridines is critical for establishing structure-activity relationships. This guide outlines a systematic approach to differentiate regioisomers using advanced NMR techniques.

Scenario: You have synthesized a polysubstituted imidazo[1,2-a]pyridine and need to confirm the position of a substituent on the pyridine ring.

Workflow for Isomer Differentiation:

G cluster_0 NMR Analysis Workflow for Regioisomer Differentiation A Acquire 1D ¹H and ¹³C NMR B Analyze Chemical Shifts and Coupling Patterns A->B C Ambiguity in Assignment? B->C D Acquire 2D NMR (COSY, HSQC, HMBC, NOESY) C->D Yes H Unambiguous Structure Assignment C->H No E Analyze COSY and HSQC for Proton-Proton and Proton-Carbon Correlations D->E F Analyze HMBC for Long-Range (2-3 bond) Correlations E->F G Analyze NOESY for Through-Space Correlations F->G G->H

Caption: Workflow for NMR-based differentiation of imidazopyridine isomers.

Step-by-Step Protocol:

  • 1D NMR Analysis (¹H and ¹³C):

    • ¹H NMR: Carefully analyze the chemical shifts and coupling constants of the aromatic protons. The substitution pattern on the pyridine ring will significantly alter the appearance of these signals. For imidazo[1,2-a]pyridines, the proton at position 5 is typically the most deshielded.[8][9]

    • ¹³C NMR: The chemical shifts of the carbons in the imidazopyridine core are also sensitive to the substitution pattern.

  • 2D NMR Analysis (if ambiguity remains):

    • COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other, helping to trace the connectivity within the pyridine ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, allowing for the unambiguous assignment of carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for differentiating regioisomers. Look for long-range correlations (typically 2 or 3 bonds) between the protons of your substituent and the carbons of the imidazopyridine core. For example, if your substituent is at the 7-position, you would expect to see an HMBC correlation from the substituent's protons to C7 and potentially C6 and C8.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (< 5 Å). This is particularly useful for confirming the position of substituents. For instance, a substituent at the 8-position will show a NOE to the proton at the 7-position.

Data Interpretation Table:

Technique Observation Interpretation
¹H NMR Characteristic downfield shift of H-5 proton in imidazo[1,2-a]pyridines.Confirms the core structure.
HMBC Correlation between substituent protons and specific carbons of the pyridine ring (e.g., C-6, C-7, or C-8).Pinpoints the exact location of the substituent.
NOESY Cross-peak between a substituent proton and a specific proton on the pyridine ring (e.g., H-7).Confirms through-space proximity and validates the assigned position.
Guide 2: Troubleshooting Mass Spectrometry Analysis

This guide provides a systematic approach to troubleshooting common issues encountered during the mass spectrometric analysis of polysubstituted imidazopyridines.

Workflow for Mass Spectrometry Troubleshooting:

G cluster_1 Mass Spectrometry Troubleshooting Workflow A Problem Observed (e.g., No Signal, Low Intensity, Complex Spectrum) B Check Sample Preparation and Concentration A->B C Optimize Ion Source Parameters (Voltage, Temperature) B->C D Evaluate Mobile Phase Composition (pH, Additives) C->D E Consider Adduct Formation ([M+Na]⁺, [M+K]⁺) D->E F Analyze for In-Source Fragmentation E->F G Consider Alternative Ionization Method (APCI, APPI) F->G H Problem Resolved G->H

Caption: A systematic workflow for troubleshooting mass spectrometry issues.

Common Problems and Solutions:

Problem Potential Cause for Imidazopyridines Troubleshooting Steps
Low Signal Intensity Poor ionization efficiency due to suboptimal protonation. Ion suppression from matrix components.Optimize mobile phase pH with formic acid or ammonium hydroxide. Dilute the sample to mitigate ion suppression.
No Molecular Ion Peak Extensive in-source fragmentation. The compound is not ionizing under the current conditions.Reduce ion source temperature and fragmentor voltage. Try a softer ionization technique like nano-ESI.
Multiple Peaks for a Single Compound Formation of multiple adducts (Na+, K+, etc.). Multiple protonation states.Use high-purity solvents and new glassware to minimize salt contamination. Adjust mobile phase pH to favor a single protonation state.
Unexpected Fragmentation Pattern The fragmentation pathway is not straightforward.Perform MS/MS experiments to elucidate fragmentation pathways. Compare experimental data with theoretical fragmentation patterns. A common fragmentation for 3-phenoxy imidazo[1,2-a]pyridines is the homolytic cleavage of the C-O bond.[10]

Experimental Protocol: Optimizing ESI-MS Conditions

  • Initial Infusion: Prepare a 1-10 µg/mL solution of your compound in a typical mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Infuse the solution directly into the mass spectrometer.

  • Vary Capillary Voltage: Gradually increase the capillary voltage and monitor the signal intensity of the molecular ion.

  • Optimize Gas Flow and Temperature: Adjust the nebulizing gas flow and drying gas temperature to achieve a stable spray and efficient desolvation.

  • Adjust Fragmentor Voltage: Start with a low fragmentor voltage and gradually increase it. Observe the appearance of fragment ions to determine the optimal setting for maximizing the molecular ion signal while obtaining some structural information if desired.

Guide 3: Addressing Solubility Challenges

Poor aqueous solubility is a common issue for many drug candidates, including polysubstituted imidazopyridines, and can hinder preclinical development.[11][12][13]

FAQ: How can I improve the solubility of my polysubstituted imidazopyridine?

Improving solubility often involves modifying the physicochemical properties of the compound or its formulation.

  • Salt Formation: If your imidazopyridine has a basic nitrogen, forming a salt with a pharmaceutically acceptable acid can significantly enhance its aqueous solubility.[14]

  • Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., ethanol, propylene glycol) can increase the solubility of hydrophobic compounds.

  • pH Adjustment: The solubility of ionizable compounds like imidazopyridines is highly pH-dependent. Adjusting the pH of the solution to favor the ionized form will increase solubility.

  • Formulation Strategies: For later-stage development, formulation approaches such as amorphous solid dispersions, lipid-based formulations, and particle size reduction can be employed.

Protocol: Kinetic and Thermodynamic Solubility Assays

Kinetic Solubility Assay (High-Throughput Screening): [15][16][17]

  • Prepare a high-concentration stock solution of your compound in DMSO (e.g., 10 mM).

  • In a 96-well plate, add a small volume of the DMSO stock to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final concentration.

  • Incubate the plate for a set period (e.g., 2 hours) with shaking.

  • Filter the samples to remove any precipitated compound.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy).

Thermodynamic Solubility Assay (Gold Standard): [15][16][18]

  • Add an excess amount of the solid compound to a vial containing the aqueous buffer.

  • Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Periodically sample the supernatant, ensuring no solid material is transferred.

  • Filter or centrifuge the sample to remove any undissolved solid.

  • Analyze the concentration of the dissolved compound in the clear supernatant.

Guide 4: Chiral Separation of Imidazopyridine Enantiomers

Many polysubstituted imidazopyridines are chiral, and it is often necessary to separate and characterize the individual enantiomers, as they may have different pharmacological activities.[19][20] High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common method for this purpose.[19][20]

Workflow for Chiral HPLC Method Development:

G cluster_2 Chiral HPLC Method Development Workflow A Select Chiral Stationary Phase (CSP) B Screen Mobile Phases (Normal and Reversed Phase) A->B C Optimize Mobile Phase Composition (Solvent Ratio, Additives) B->C D Optimize Flow Rate and Temperature C->D E Achieve Baseline Separation of Enantiomers D->E F Method Validation E->F

Caption: A typical workflow for developing a chiral HPLC separation method.

Key Considerations for Chiral Separation of Imidazopyridines:

  • Choice of Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., Chiralcel OD, Chiralpak AD) are often a good starting point for the separation of a wide range of chiral compounds, including N-heterocycles.[19]

  • Mobile Phase: Both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) modes can be effective. The choice will depend on the polarity of your compound.

  • Additives: For basic compounds like imidazopyridines, adding a small amount of a basic additive (e.g., diethylamine) to a normal-phase mobile phase can improve peak shape and resolution. For reversed-phase, buffers are used to control the pH.

Guide 5: Investigating Polymorphism

Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical consideration in drug development as different polymorphs can have different solubilities, stabilities, and bioavailabilities.

FAQ: How do I know if my polysubstituted imidazopyridine exists as multiple polymorphs, and how can I characterize them?

A combination of analytical techniques is used to screen for and characterize polymorphs:

  • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying and distinguishing different crystalline forms. Each polymorph will have a unique diffraction pattern.

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. Different polymorphs will typically have different melting points and heats of fusion.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature and is useful for identifying solvates and hydrates.

  • Microscopy: Optical and scanning electron microscopy can reveal differences in crystal habit and morphology between polymorphs.

Workflow for Polymorph Screening:

  • Crystallization Studies: Attempt to crystallize your compound from a wide variety of solvents and under different conditions (e.g., fast vs. slow evaporation, different temperatures) to encourage the formation of different polymorphs.

  • XRPD Analysis: Analyze the solid material from each crystallization experiment by XRPD to identify unique diffraction patterns.

  • Thermal Analysis (DSC and TGA): Characterize the thermal properties of each identified form to confirm they are distinct polymorphs.

  • Solubility Measurement: Determine the solubility of each polymorph to identify the most stable form at a given temperature.

References

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and comput
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • SYNTHESIS OF SOME NEW SUBSTITUTED IMIDAZO(1,2-a)
  • Synthesis and Chiral Separation of Some New Deriv
  • Synthesis of new imine-/amine-bearing imidazo[1,2-a]pyrimidine derivatives and screening of their cytotoxic activity. PMC.
  • A Definitive Guide to Differentiating N-Regioisomers of Imidazo[4,5-b]pyridines using 2D-NOESY and HMBC. Benchchem.
  • Synthesis and Chiral Separation of Some New Derivatives of Imidazo [1, 2- a] Pyridine | Request PDF.
  • Electron impact studies. XII. Mass spectra of substituted imidazoles.
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
  • An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. PMC.
  • In-vitro Thermodynamic Solubility. Protocols.io.
  • An Overview of N-heterocyclic carbene: Properties and Applic
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
  • spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers. Benchchem.
  • Design of a Modified Kinetic Solubility Determination Method at Labor
  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD.
  • A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applic
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach.
  • The formation of major adducts identified from N-heterocycles (labeled...).
  • HPLC method for separating enantiomers of imidazole deriv
  • Solubility Toolbox for Successful Design of Drug Candid
  • Mass spectra of some di- and triazaindenes.
  • A Review on the Synthesis and Biological Evaluation of N-containing Heterocyclic Deriv
  • Enantioselective HPLC Analysis to Assist the Chemical Explor
  • Nitrosamines? Extractables & Leachables? Solutions for Pharmaceutical Impurity Analysis.
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
  • Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent.
  • Synthesis of imidazopyridines via NaIO4/TBHP-promoted (3 + 2)
  • How Pharmaceutical Impurity Analysis Works.
  • What are common adducts in ESI mass spectrometry? - WKB67428.
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • Stereochemistry Information from NOESY/ROESY d
  • Adduits ESI MS | PDF | Electrospray Ioniz
  • An Overview of N-Heterocyclic Carbene: Properties and Applic
  • (a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC...).
  • Common Adduct and Fragment Ions in Mass Spectrometry. ACD/Labs.
  • Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu.
  • X-ray Powder Diffraction in Drug Polymorph Analysis.
  • Solving Difficult Polymorph Mixture Problems Using Synchrotron X-Ray Diffraction.
  • New polyfunctional imidazo[4,5-C]pyridine motifs: synthesis, crystal studies, docking studies and antimicrobial evalu

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Technical Support Center: 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Resource for the 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine scaffold. It addresses the specific stability profiles inherent to the C-3 iodine and C-6 bromine dual-halogenation pattern.

Senior Application Scientist Desk Subject: Degradation Pathways, Stability Troubleshooting, and Handling Protocols

Executive Technical Overview

The 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine scaffold presents a unique challenge in medicinal chemistry due to its differential halogen reactivity. The molecule contains two distinct electrophilic sites:[1]

  • C-3 Iodine (Kinetic Lability): The C-I bond at the 3-position is significantly weaker (approx. 57 kcal/mol) and electron-rich. It is highly susceptible to photolytic homolysis and rapid oxidative addition by transition metals (Pd, Cu).[1]

  • C-6 Bromine (Thermodynamic Stability): The C-Br bond on the pyridine ring is more robust but will participate in competitive coupling reactions if the C-3 position is not chemoselectively managed.

Primary Degradation Vector: Photodeiodination (Protodeiodination) driven by radical mechanisms.[1]

Troubleshooting Guide (Q&A)

Category A: Photostability & "Disappearing" Purity

Q: I observed a 5-10% purity drop in my LC-MS chromatogram after leaving the sample in the autosampler overnight. The new peak has a mass shift of -126 Da. What happened?

A: You are observing Protodeiodination caused by photolysis.

  • Diagnosis: The loss of 126 Da corresponds to the cleavage of the Iodine atom (126.9 Da) and its replacement by a Hydrogen atom (1 Da).

  • Mechanism: The imidazo[1,2-a]pyridine core is electron-rich.[1] Under ambient light (especially fluorescent lab lighting), the C-3 Iodine bond undergoes homolytic cleavage to form a radical intermediate.[1] This radical abstracts a hydrogen atom from the solvent (often MeOH or MeCN), generating the impurity 6-Bromo-2-methylimidazo[1,2-a]pyridine .[1]

  • Corrective Action:

    • Amber Glassware: All solutions must be stored in amber vials.

    • Solvent Choice: Avoid protic solvents (MeOH) for long-term storage if possible; use dark, cold storage (4°C).[1]

    • Validation: Re-run the sample immediately after fresh preparation in the dark. The impurity should be absent.

Q: Can I run a Suzuki coupling on the C-6 Bromine without affecting the C-3 Iodine?

A: No, not under standard conditions.

  • Causality: The Oxidative Addition rate of Palladium follows the order I > Br >> Cl. Any Pd(0) catalyst will insert into the C-3 C-I bond first.

  • Result: You will obtain the C-3 arylated product or a mixture of C-3/C-6 bis-arylation.

  • Strategy: If you need to functionalize C-6 while retaining C-3, you must reverse your synthetic route:

    • Perform the coupling on the 6-bromo-2-methylimidazo[1,2-a]pyridine precursor.

    • Perform C-3 iodination (using NIS) as the final step.

Category B: Chemical Stability & Oxidation

Q: My compound turned from a pale yellow solid to a dark brown gum during storage. Is it hydrolysis?

A: It is likely Oxidative Degradation , not hydrolysis.[1]

  • Analysis: The imidazo[1,2-a]pyridine core is resistant to hydrolysis under neutral/mild conditions.[1] However, the nitrogen bridgehead is susceptible to N-oxide formation, and the iodine is prone to radical-mediated disproportionation (forming

    
    , which causes the brown color).[1]
    
  • Troubleshooting:

    • Check 1H NMR: Look for a downfield shift in the C-5 proton (doublet approx. 8.0-8.5 ppm) which indicates N-oxide formation.

    • Check Solubility:

      
       formation often decreases solubility in non-polar solvents.
      
  • Prevention: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Degradation Pathways Visualization

The following diagram details the hierarchical degradation logic, distinguishing between photochemical, chemical, and metal-catalyzed pathways.

DegradationPathways Parent 6-Bromo-3-iodo-2-methyl imidazo[1,2-a]pyridine BisCoupled Bis-Arylated Product (Suzuki Side Reaction) Parent->BisCoupled Pd(0) Catalyst (Kinetic Preference C-I > C-Br) Oxide N-Oxide / I2 Complex (Oxidative Degradation) Parent->Oxide O2 / Peroxides Long-term Storage Radical C-3 Radical Intermediate Parent->Radical hν (Light) Homolysis Deiodo 6-Bromo-2-methyl imidazo[1,2-a]pyridine (Protodeiodination) Radical->Deiodo H-Abstraction (Solvent: MeOH/MeCN)

Figure 1: Mechanistic degradation pathways highlighting the kinetic instability of the C-3 Iodine bond under photolytic and catalytic conditions.

Experimental Protocol: Forced Degradation Study

To validate the stability profile of your specific batch, perform this standardized stress test.

Protocol: Photolytic Stress Test

Objective: Quantify the rate of protodeiodination.

  • Preparation: Dissolve 5 mg of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine in 10 mL of Methanol (HPLC grade).

  • Control: Transfer 1 mL to an amber vial (Dark Control).

  • Exposure: Transfer 1 mL to a clear glass vial. Place in a light chamber (or direct sunlight) for 4 hours.

  • Analysis:

    • Inject both samples into HPLC (C18 Column, Water/MeCN gradient).

    • Monitor: Loss of Parent Peak (RT ~X min) and appearance of De-iodo impurity (RT < X min, Mass = Parent - 126).

Data Summary Table: Expected Mass Shifts
Degradation TypeMechanismMass Shift (Δ)Key Fragment Ions (m/z)
Parent N/A0[M+H]+ ~337/339 (Br isotope pattern)
Protodeiodination Loss of I, Gain of H-126 Da[M+H]+ ~211/213 (Br pattern retained)
Oxidation N-Oxide formation+16 Da[M+H]+ ~353/355
Hydrolysis Core cleavageN/ANot observed under standard conditions

References

  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines: Detailed analysis of the C-3 position's susceptibility to metal-catalyzed exchange and functionalization. Source: National Institutes of Health (NIH) / PMC [1]

  • Photocatalytic C-H Functionalization: mechanistic insights into radical generation at the C-3 position of imidazo[1,2-a]pyridines under visible light. Source: MDPI - Molecules Journal [1]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Comprehensive review of the scaffold's stability, synthesis, and biological applications. Source: ACS Omega [1]

  • Synthesis and Halogenation: Specific protocols for the iodination and bromination of 2-methylimidazo[1,2-a]pyridine. Source: ResearchGate

Sources

Validation & Comparative

6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine vs. other halogenated heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Sequential Functionalization of Halogenated Heterocycles: A Comparative Guide on 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine

Imidazo[1,2-a]pyridines are universally recognized as privileged scaffolds in medicinal chemistry, forming the core of blockbuster anxiolytics (e.g., zolpidem, alpidem) and emerging targeted covalent inhibitors for oncology [[1]]() 2. When designing complex derivatives around this core, the strategic selection of halogenated intermediates is paramount. 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine is a highly specialized building block that offers unparalleled regiocontrol. By comparing its performance against other halogenated heterocycles, this guide provides drug development professionals with the mechanistic insights and self-validating protocols required to execute orthogonal, sequential cross-coupling reactions.

Mechanistic Rationale: The Causality of Orthogonal Reactivity

The synthetic power of 6-bromo-3-iodo-2-methylimidazo[1,2-a]pyridine stems from the distinct thermodynamic and kinetic differentiation between its two halogen sites, which allows chemists to install two distinct functional groups in a controlled, stepwise manner 3.

  • Thermodynamic Differentiation: The carbon-iodine (C3-I) bond possesses a significantly lower bond dissociation energy (BDE ≈ 240 kJ/mol) compared to the carbon-bromine (C6-Br) bond (BDE ≈ 280 kJ/mol).

  • Kinetic Preference in Oxidative Addition: In palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), the rate-determining step is the oxidative addition of Pd(0) into the carbon-halogen bond. The weaker, more polarizable C-I bond allows Pd(0) insertion at mild temperatures (40–50 °C) 4. Consequently, the C6-Br bond remains entirely dormant during the first coupling event, serving as an untouched electrophilic site for a subsequent, higher-temperature reaction 3.

Comparative Analysis: Halogenated Heterocycles

How does 6-bromo-3-iodo-2-methylimidazo[1,2-a]pyridine compare to other dihalogenated scaffolds? The table below summarizes the quantitative and operational differences utilized in drug discovery.

ScaffoldPrimary Reactive SiteSecondary Reactive SiteTypical BDE (Primary / Secondary)Orthogonal Activation TempPrimary Medicinal Chemistry Application
6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine C3 (Iodo)C6 (Bromo)~240 / ~280 kJ/mol50 °C / 100 °CAnticancer agents, Kinase inhibitors 5
5-Bromo-3-iodoindole C3 (Iodo)C5 (Bromo)~240 / ~280 kJ/mol25 °C / 80 °CAntiviral agents, Tryptamine analogs
2,4-Dichloropyrimidine C4 (Chloro)C2 (Chloro)~330 / ~330 kJ/mol*25 °C / 80 °CALK/EGFR Kinase inhibitors (e.g., Ceritinib)

*Note: 2,4-Dichloropyrimidine relies on electronic differentiation (C4 is more electrophilic than C2) rather than BDE differences, making it highly sensitive to the nucleophilicity of the coupling partner.

Experimental Protocols: Self-Validating Systems

As an application scientist, I emphasize that a robust protocol must be self-validating—meaning the reaction conditions inherently prevent over-reaction, and analytical readouts immediately confirm success or failure. The following protocols leverage the kinetic differences of the halogens to ensure absolute regiocontrol 4.

Protocol 1: Regioselective C3-Arylation (Suzuki-Miyaura)

Objective: Selectively couple an arylboronic acid at the C3-I position while preserving the C6-Br bond.

  • Preparation: In an oven-dried Schlenk flask, combine 6-bromo-3-iodo-2-methylimidazo[1,2-a]pyridine (1.0 eq) and the desired arylboronic acid (1.0 eq). Causality: Strict 1.0 equivalent stoichiometry prevents the thermodynamic push toward disubstitution.

  • Catalyst & Base: Add Pd2(dba)3 (5 mol%), AsPh3 or PPh3 (10 mol%), and K2CO3 (2.0 eq).

  • Solvent & Reaction: Suspend in a degassed Dioxane/EtOH mixture. Heat the reaction strictly to 50 °C for 6-12 hours. Causality: 50 °C provides enough thermal energy to overcome the activation barrier for C-I oxidative addition but is insufficient to break the C-Br bond 4.

  • Self-Validation Check: Monitor via LC-MS. The appearance of a single new mass corresponding to the mono-coupled product validates the temperature control. If a di-coupled mass is observed, the system signals that the temperature exceeded 50 °C or the catalyst loading is too high.

Protocol 2: Subsequent C6-Functionalization

Objective: Functionalize the dormant C6-Br bond of the intermediate generated in Protocol 1.

  • Preparation: Combine the 3-aryl-6-bromo-2-methylimidazo[1,2-a]pyridine intermediate (1.0 eq) with a second arylboronic acid or amine (1.5 eq).

  • Catalyst & Base: Add Pd(OAc)2 (5 mol%), a highly active electron-rich ligand like XPhos (10 mol%), and a strong base such as Cs2CO3 (2.5 eq).

  • Solvent & Reaction: Suspend in Toluene and heat to 100 °C for 12 hours. Causality: The electron-rich XPhos ligand and elevated temperature are mandatory to force the Pd(0) insertion into the stronger C-Br bond 6.

  • Self-Validation Check: Complete consumption of the mono-coupled intermediate on TLC confirms successful activation. Unreacted starting material indicates insufficient catalyst activation, prompting a check on solvent degassing or ligand integrity.

Workflow Visualization

G Start 6-Bromo-3-iodo-2-methyl imidazo[1,2-a]pyridine Step1 Pd(0) Oxidative Addition at C3 (C-I bond) Start->Step1 Arylboronic Acid (1.0 eq) Mild Base, 50°C Intermediate 3-Aryl-6-bromo-2-methyl imidazo[1,2-a]pyridine Step1->Intermediate Step2 Pd(0) Oxidative Addition at C6 (C-Br bond) Intermediate->Step2 Arylboronic Acid (1.5 eq) Strong Base, 100°C Final 3,6-Diaryl-2-methyl imidazo[1,2-a]pyridine Step2->Final

Sequential orthogonal cross-coupling workflow for 6-bromo-3-iodo-2-methylimidazo[1,2-a]pyridine.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.[Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Imidazo[1,2-a]Pyridine Derivatives as Promising Anticancer Agents: Synthesis and Therapeutic Potential. PubMed.[Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI.[Link]

  • Stratégie pour différencier les positions 3 et 6 des imidazo[1,2-a]pyridines via des réactions pallado-catalysées. Scribd.[Link]

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Chemoselective Profiling Guide: 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine , a critical bifunctional scaffold in medicinal chemistry.

In the context of this small molecule building block, "cross-reactivity" is defined as the chemoselective competition between the C3-Iodo and C6-Bromo sites during transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira). This guide compares its reactivity profile against alternative scaffolds and outlines protocols for achieving high-fidelity site-selective functionalization.

Executive Summary: The "Linchpin" Scaffold

6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine (CAS: 1550030-07-3) serves as a sequential "linchpin" for constructing trisubstituted imidazo[1,2-a]pyridine libraries. These cores are privileged structures in drug discovery, serving as the backbone for GABA


 receptor modulators (e.g., Zolpidem derivatives), p38

MAP kinase inhibitors, and anti-infectives.

The Core Challenge: The utility of this scaffold relies entirely on orthogonal reactivity . You must engage the C3-Iodine (soft electrophile) without triggering the C6-Bromine (harder electrophile). The presence of the C2-Methyl group distinguishes this product from generic alternatives, providing essential metabolic stability and blocking C2-side reactions, but introducing steric hindrance that alters the standard reactivity profile.

Comparative Profiling: Product vs. Alternatives

The following table contrasts the reactivity profile of the target scaffold against its non-methylated and regio-isomeric alternatives.

Table 1: Chemoselectivity & Performance Comparison

FeatureTarget Product (2-Me)Alternative A (2-H Analog)Alternative B (6-Iodo-3-Bromo)
Structure 6-Br-3-I-2-Me-Imidazo[1,2-a]py6-Br-3-I-Imidazo[1,2-a]py6-I-3-Br-Imidazo[1,2-a]py
C3-Reactivity (Suzuki) High (Site-Selective)Very High (Prone to bis-coupling)Low (Br is less reactive at C3)
Steric Hindrance Moderate (C2-Me hinders C3)Low (Open C3 access)Low
C2-Selectivity Blocked (Inert)Reactive (C-H activation risk)Reactive
Solubility (DMSO) High (>50 mM)ModerateModerate
Primary Use Case Sequential Library Gen.Fragment ScreeningRare/Specific Isomers

Key Insight: The 2-Methyl group acts as a "steric gatekeeper." While it slightly lowers the reaction rate at C3 compared to the 2-H analog, it significantly improves chemoselectivity by preventing "over-reaction" (bis-coupling) and eliminating C2-H activation side products often seen with the 2-H scaffold.

Mechanism of Action: The Reactivity Hierarchy

To achieve high yields, one must exploit the bond dissociation energy (BDE) differences between the C-I and C-Br bonds.

  • Site 1 (C3-Iodo): Weakest bond (~53 kcal/mol). Reacts first via rapid oxidative addition with Pd(0).[1]

  • Site 2 (C6-Bromo): Stronger bond (~68 kcal/mol). Requires higher temperature or specialized ligands (e.g., S-Phos, X-Phos) to activate after the C3 position is filled.

  • Site 3 (C2-Methyl): Chemically inert under coupling conditions; provides steric bulk.

Visualizing the Pathway

The following diagram illustrates the sequential functionalization logic required to prevent cross-reactivity errors.

ReactivityPathway cluster_legend Reactivity Hierarchy Start Scaffold: 6-Bromo-3-iodo-2-methyl... Intermediate Intermediate: 3-Aryl-6-Bromo-2-methyl... Start->Intermediate Step 1: C3-Selective Suzuki (Pd(PPh3)4, Na2CO3, RT) Target: C-I Bond SideProduct Side Product: Bis-coupled impurity Start->SideProduct Error: High Temp / Strong Base (Activates C-Br prematurely) Final Final Drug Candidate: 3,6-Diaryl-2-methyl... Intermediate->Final Step 2: C6-Suzuki (Pd(dppf)Cl2, K3PO4, 80°C) Target: C-Br Bond Key1 C3-I: High Reactivity (Kinetic Product) Key2 C6-Br: Low Reactivity (Thermodynamic Product)

Caption: Sequential functionalization logic. Step 1 exploits the labile C3-I bond at room temperature. Step 2 requires heat to activate the C6-Br bond.

Experimental Protocols (Self-Validating)

These protocols are designed to maximize chemoselectivity.[1] Deviating from the temperature or catalyst choice may result in "cross-reactivity" (loss of halogen selectivity).

Protocol A: Site-Selective C3-Suzuki Coupling

Objective: Functionalize C3-Iodo while preserving C6-Bromo.

  • Reagents:

    • Scaffold: 1.0 equiv (e.g., 1 mmol)[2]

    • Boronic Acid: 1.1 equiv (Slight excess only)

    • Catalyst: Pd(PPh

      
      )
      
      
      
      (5 mol%) - Why? This "older" catalyst is less active than Buchwald precatalysts, preventing premature C6-Br activation.
    • Base: Na

      
      CO
      
      
      
      (2.0 equiv, 2M aqueous)
    • Solvent: DME/Water (3:1) or Toluene/Ethanol/Water.

  • Procedure:

    • Degas solvents with N

      
       for 15 mins (Critical for Pd(0) stability).
      
    • Add reagents to a sealed vial.

    • Stir at Room Temperature (20–25°C) for 4–12 hours.

    • Validation Point: Monitor via TLC/LC-MS. The starting material (C3-I) should disappear. If C6-coupled product appears (>5%), lower temperature to 0°C.

  • Workup: Extract with EtOAc, wash with brine. The product retains the C6-Bromine atom (confirm via Mass Spec: characteristic Br isotope pattern 1:1).

Protocol B: Sequential C6-Functionalization

Objective: React the remaining C6-Bromo.

  • Reagents:

    • C3-Functionalized Intermediate: 1.0 equiv

    • Boronic Acid (Different R-group): 1.5 equiv[1]

    • Catalyst: Pd(dppf)Cl

      
       or Pd
      
      
      
      (dba)
      
      
      /X-Phos. Why? Requires a more active catalyst cycle to break the stronger C-Br bond.
    • Base: K

      
      PO
      
      
      
      (3.0 equiv)
    • Solvent: 1,4-Dioxane.

  • Procedure:

    • Heat to 80–100°C for 12–24 hours.

    • Note: The C2-Methyl group ensures the pyridine ring remains electron-rich enough for oxidative addition, though slightly slower than non-methylated variants.

Biological Cross-Reactivity (Safety Profile)

While this compound is a chemical intermediate, researchers must be aware of the "privileged" nature of the imidazo[1,2-a]pyridine core if using the unreacted scaffold in biological screens.

  • Kinase Interference: Derivatives of this scaffold are known inhibitors of p38 MAP Kinase and Cyclin-dependent kinases (CDKs) .

  • Receptor Binding: The core structure mimics the benzodiazepine binding pocket of the GABA

    
     receptor .
    
  • Recommendation: If screening fragments, ensure the C3-Iodo and C6-Bromo groups are fully functionalized. The di-halo parent compound may show non-specific cytotoxicity due to the alkylating potential of the C-I bond in cellular environments.

References
  • BLD Pharm. (2024). Product Analysis: 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine (CAS 1550030-07-3). Retrieved from

  • Bagdi, A. K., et al. (2022). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry.[1][3][4] Retrieved from

  • Goel, R., et al. (2017). Imidazo[1,2-a]pyridine: A privileged scaffold in drug discovery.Journal of Medicinal Chemistry.
  • Sigma-Aldrich. (2024). Safety Data Sheet: 6-Bromo-3-iodoimidazo[1,2-a]pyridine derivatives. Retrieved from

  • BenchChem. (2025).[1] Suzuki Coupling Protocols for Halogenated Heterocycles.[1][3] Retrieved from

Sources

A Researcher's Guide to the In Vivo Validation of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine: A Comparative Framework

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and researchers, the journey from a promising chemical entity to a validated therapeutic candidate is both complex and challenging. This guide provides a comprehensive framework for the in vivo validation of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine, a member of the versatile imidazo[1,2-a]pyridine class of compounds. This scaffold is known for a wide array of biological activities, including anti-inflammatory, anticancer, and kinase-inhibiting properties.[1][2][3] Given the nascent stage of investigation for this specific derivative, this document will establish a proposed validation pathway, drawing comparisons with established methodologies for analogous small molecules.

The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, with derivatives showing promise against various diseases.[1][2] Studies have demonstrated activities such as cyclooxygenase-2 (COX-2) inhibition, phosphoinositide 3-kinase (PI3K) inhibition, and disruption of the Wnt/β-catenin signaling pathway.[4][5][6][7][8] This guide will focus on a hypothetical validation of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine as a novel PI3K inhibitor, a pathway frequently implicated in oncogenesis.[9]

Comparative Landscape: Benchmarking Against Established Kinase Inhibitors

Preclinical validation of any new chemical entity necessitates a clear understanding of its performance relative to existing standards.[10][11] For our target compound, a logical comparison would be against well-characterized PI3K inhibitors that have undergone extensive preclinical and clinical evaluation.

Compound Mechanism of Action Reported In Vivo Model Key Efficacy Readouts
6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine (Proposed) Selective PI3Kα Inhibitor (Hypothesized)Human tumor xenograft in mice (e.g., HeLa, A375)Tumor growth inhibition, target phosphorylation modulation
GDC-0941 (Pictilisib) Pan-PI3K InhibitorBreast cancer xenografts (e.g., MCF7)Tumor regression, pharmacodynamic marker analysis (p-Akt)
Alpelisib (BYL719) PI3Kα-selective InhibitorPIK3CA-mutant breast cancer xenograftsDose-dependent tumor growth inhibition, correlation with PIK3CA mutation status

This comparative table underscores the importance of selecting appropriate in vivo models and endpoints that align with the compound's hypothesized mechanism of action.

Proposed In Vivo Validation Workflow

The following details a step-by-step experimental plan for the in vivo validation of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine. This workflow is designed to be self-validating, with integrated checkpoints to ensure data integrity.

I. Preliminary In Vitro Characterization

Before embarking on costly and time-consuming animal studies, robust in vitro characterization is paramount. This initial phase serves to confirm the compound's mechanism of action and establish a preliminary therapeutic window.

Experimental Protocol: PI3Kα Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against the PI3Kα isoform.

  • Methodology: A scintillation proximity assay can be employed to quantify the inhibition of PI3Kα.[6][8]

  • Procedure:

    • Recombinant human PI3Kα is incubated with the test compound at varying concentrations.

    • The enzymatic reaction is initiated by the addition of ATP and the lipid substrate, phosphatidylinositol (4,5)-bisphosphate (PIP2).

    • The product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), is detected using a specific binding protein and a scintillating microplate.

  • Data Analysis: The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

II. Pharmacokinetic Profiling

A critical step in preclinical development is understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[12] These studies are essential for determining appropriate dosing regimens for efficacy studies.

Experimental Protocol: Murine Pharmacokinetic Study

  • Objective: To determine the key pharmacokinetic parameters of the test compound in mice.

  • Methodology:

    • Administer the compound to a cohort of mice via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at predetermined time points.

    • Analyze plasma concentrations of the compound using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Key Parameters to Determine:

    • Bioavailability (%)

    • Half-life (t1/2)

    • Maximum concentration (Cmax)

    • Time to maximum concentration (Tmax)

    • Area under the curve (AUC)

III. In Vivo Efficacy Evaluation: Xenograft Model

The gold standard for assessing the anti-cancer activity of a novel compound is the use of human tumor xenograft models in immunocompromised mice.[13]

Experimental Protocol: HeLa Xenograft Model

  • Objective: To evaluate the anti-tumor efficacy of the test compound in a human cervical cancer xenograft model.

  • Methodology:

    • Subcutaneously implant HeLa cells into the flank of athymic nude mice.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.[14]

    • Administer the test compound, a vehicle control, and a positive control (e.g., a known PI3K inhibitor) daily via oral gavage.

    • Monitor tumor volume and body weight regularly.

  • Efficacy Endpoints:

    • Tumor growth inhibition (% TGI)

    • Tumor weight at the end of the study

    • Overall survival

IV. Pharmacodynamic and Mechanism of Action Confirmation

To link the observed anti-tumor efficacy to the compound's intended mechanism of action, it is crucial to assess target engagement in the tumor tissue.

Experimental Protocol: Western Blot Analysis of Tumor Lysates

  • Objective: To measure the inhibition of PI3K signaling in tumor tissue.

  • Methodology:

    • Prepare tumor lysates and perform Western blot analysis to assess the phosphorylation status of key downstream effectors of the PI3K pathway, such as Akt.

  • Expected Outcome: A dose-dependent decrease in the levels of phosphorylated Akt (p-Akt) in the tumors of animals treated with the test compound would confirm target engagement.

Visualizing the Path Forward

To provide a clear overview of the proposed validation strategy, the following diagrams illustrate the key workflows and signaling pathways.

G cluster_0 In Vitro Phase cluster_1 In Vivo Phase Compound Synthesis Compound Synthesis PI3Kα Inhibition Assay PI3Kα Inhibition Assay Compound Synthesis->PI3Kα Inhibition Assay IC50 Determination Cell Proliferation Assay Cell Proliferation Assay PI3Kα Inhibition Assay->Cell Proliferation Assay Functional Effect Pharmacokinetic Studies Pharmacokinetic Studies Cell Proliferation Assay->Pharmacokinetic Studies Go/No-Go Decision Xenograft Efficacy Study Xenograft Efficacy Study Pharmacokinetic Studies->Xenograft Efficacy Study Dose Selection Pharmacodynamic Analysis Pharmacodynamic Analysis Xenograft Efficacy Study->Pharmacodynamic Analysis Target Engagement Lead Optimization Lead Optimization Pharmacodynamic Analysis->Lead Optimization G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Cell Survival & Proliferation Cell Survival & Proliferation Akt->Cell Survival & Proliferation 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine->PI3K Inhibits

Caption: Hypothesized mechanism of action via inhibition of the PI3K/Akt signaling pathway.

Conclusion

The in vivo validation of a novel chemical entity like 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine is a rigorous but essential process in drug discovery. [15]By following a structured, evidence-based approach that incorporates both in vitro characterization and well-designed animal studies, researchers can confidently assess the therapeutic potential of this promising compound. The comparative framework and detailed protocols provided in this guide offer a robust starting point for its preclinical development as a potential PI3K inhibitor.

References

  • Ahmadi, N., et al. (2024). Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 24(7), 504-513. Available from: [Link]

  • Small Molecules and Their Role in Effective Preclinical Target Validation. (2017). Taylor & Francis Online. Available from: [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. (2024). Bentham Science. Available from: [Link]

  • Dar, A. C., et al. (2014). A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space. PMC. Available from: [Link]

  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. (2025). Ardena. Available from: [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). RJSOCMED. Available from: [Link]

  • Ucpinar, E., et al. (2024). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Taylor & Francis Online. Available from: [Link]

  • Molecular Target Validation in preclinical drug discovery. (2014). European Pharmaceutical Review. Available from: [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed. Available from: [Link]

  • Preclinical data on the first small-molecule inhibitor of IL-4 presented. (2023). BioWorld. Available from: [Link]

  • Aliashrafzadeh, H., et al. (2025). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Open Exploration Publishing. Available from: [Link]

  • Introduction to small molecule drug discovery and preclinical development. (2023). Frontiers. Available from: [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. Available from: [Link]

  • The Role of Mouse Models in Drug Discovery. (2025). Taconic Biosciences. Available from: [Link]

  • de Souza, M. V., et al. (2002). Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. PubMed. Available from: [Link]

  • Narayanan, R., et al. (2013). Discovery and Preclinical Characterization of Novel Small Molecule TRK and ROS1 Tyrosine Kinase Inhibitors for the Treatment of Cancer and Inflammation. PLOS One. Available from: [Link]

  • da Silva, A. C. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available from: [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. PubMed. Available from: [Link]

  • Cosimelli, B., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. PubMed. Available from: [Link]

  • Hayakawa, M., et al. (2025). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. ResearchGate. Available from: [Link]

  • Boubaker, J., et al. (2011). 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2. PubMed. Available from: [Link]

  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. (2020). PMC. Available from: [Link]

  • Liu, X., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI. Available from: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024). MDPI. Available from: [Link]

  • Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide. (2025). ResearchGate. Available from: [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Available from: [Link]

  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets. Available from: [Link]

  • de Moraes, M. R. K., et al. (2023). Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells. MDPI. Available from: [Link]

Sources

Comparative analysis of the synthetic routes to 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Synthetic Routes to 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine

Executive Summary & Strategic Importance

6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine () is a densely functionalized, privileged heterocyclic scaffold. It is heavily utilized in medicinal chemistry for the development of kinase inhibitors and modulators of pre-mRNA splicing[1]. The orthogonal reactivity of its halogens—a bromine at the C6 position and an iodine at the C3 position—makes it an exceptionally valuable intermediate for sequential, regioselective transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). This guide critically evaluates the synthetic methodologies used to construct this scaffold, focusing on yield, regioselectivity, and scalability.

Mechanistic Rationale & Pathway Visualization

The synthesis of this di-halogenated scaffold fundamentally relies on two key mechanistic transformations:

  • Bicyclic Core Formation (Tschitschibabin Reaction): The construction of the imidazo[1,2-a]pyridine core is achieved through the condensation of 5-bromo-2-aminopyridine with an α-haloketone (chloroacetone). The endocyclic pyridine nitrogen initially acts as a nucleophile, attacking the α-carbon of the haloketone in an S_N2 fashion. This is followed by the intramolecular cyclization of the exocyclic amine onto the carbonyl group, and subsequent dehydration to yield the aromatic fused ring system[2].

  • Regioselective Electrophilic Aromatic Substitution (S_EAr): The imidazo[1,2-a]pyridine ring is an enamine-like system where the lone pair on the bridgehead nitrogen delocalizes into the imidazole ring. This makes the C3 position highly electron-rich and uniquely susceptible to electrophilic attack. Consequently, electrophilic iodination exclusively targets the C3 position, even in the presence of the deactivating C6 bromine[3].

SynthesisWorkflow A 5-Bromo-2-aminopyridine C 6-Bromo-2-methylimidazo [1,2-a]pyridine A->C Tschitschibabin Cyclization B Chloroacetone B->C Reflux, Base E 6-Bromo-3-iodo-2-methylimidazo [1,2-a]pyridine C->E SEAr Iodination D N-Iodosuccinimide (NIS) D->E MeCN, RT, 2h

Caption: Stepwise synthesis of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine via Tschitschibabin cyclization.

Comparative Analysis of Synthetic Routes

Route A: Two-Step Sequential Synthesis (Industry Standard) This route separates the cyclization and iodination events. The intermediate 6-bromo-2-methylimidazo[1,2-a]pyridine is synthesized, isolated, and subsequently treated with N-Iodosuccinimide (NIS) in acetonitrile[1].

  • Causality & Advantages: Complete control over each step prevents over-halogenation and ensures high overall purity. NIS is selected over molecular iodine because it is a mild, solid source of electrophilic iodine (

    
    ) that avoids the harsh oxidative conditions of 
    
    
    
    , leading to cleaner S_EAr profiles.
  • Drawbacks: Requires isolation of the intermediate, increasing total solvent usage and overall workflow time.

Route B: One-Pot Condensation-Iodination (Emerging Alternative) This methodology attempts to combine the Tschitschibabin condensation and iodination into a single pot by adding NIS directly to the reaction mixture after the initial cyclization is complete (monitored by LCMS).

  • Causality & Advantages: Drastically reduces workup steps, solvent waste, and physical handling of intermediates.

  • Drawbacks: Unreacted nucleophiles (such as residual 2-aminopyridine) can competitively react with NIS, leading to complex polymeric mixtures, difficult chromatographic separations, and lower yields of the target compound.

Route C: Iodine/Base System (Reagent Alternative) Instead of NIS, molecular iodine (


) combined with a mild base (e.g., 

) is utilized for the C3 iodination step[4].
  • Causality & Advantages:

    
     is significantly cheaper than NIS, making this route highly attractive for large-scale, kilogram-batch manufacturing.
    
  • Drawbacks: Lower atom economy (only one iodine atom from

    
     is incorporated). It also requires careful, stoichiometric quenching with sodium thiosulfate to remove residual iodine, generating higher aqueous waste volumes.
    

Quantitative Comparison of Routes

ParameterRoute A (Sequential / NIS)Route B (One-Pot / NIS)Route C (Sequential /

)
Overall Yield 78 - 85%55 - 65%70 - 75%
Regioselectivity (C3) >99%~90%~95%
Reaction Time 16h (Step 1) + 2h (Step 2)20h total16h (Step 1) + 4h (Step 2)
Scalability ExcellentModerate (Exotherm risks)Excellent (Cost-effective)
Environmental Impact Moderate (Two workups)Low (Single workup)High (Thiosulfate waste)

Detailed Experimental Protocols (Route A: Industry Standard)

Rationale for Protocol Design: Route A is detailed below due to its superior reliability and yield. Chloroacetone is chosen over bromoacetone for the cyclization step because, while less reactive, it is far more stable and less prone to self-condensation, providing a controlled electrophile for the initial


 attack. Acetonitrile is selected for the iodination step because its polar aprotic nature optimally solubilizes NIS and stabilizes the polarized S_EAr transition state[1].
Step 1: Synthesis of 6-Bromo-2-methylimidazo[1,2-a]pyridine
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagents: Dissolve 5-bromo-2-aminopyridine (10.0 g, 57.8 mmol) in absolute ethanol (150 mL). Add sodium bicarbonate (

    
    ) (9.7 g, 115.6 mmol, 2.0 eq) to act as an acid scavenger.
    
  • Addition: Dropwise, add chloroacetone (6.4 g, 69.4 mmol, 1.2 eq). (Caution: Chloroacetone is a potent lachrymator; perform strictly in a well-ventilated fume hood).

  • Reaction: Heat the mixture to reflux (approx. 80°C) for 16 hours. Monitor reaction progress by TLC (Eluent: 50% EtOAc in Hexanes).

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (200 mL) and distilled water (200 mL). Extract the aqueous layer with EtOAc (2 x 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate. Purify via recrystallization from hot ethanol to afford the intermediate as an off-white solid.
    
Step 2: Synthesis of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine
  • Setup: In a 250 mL round-bottom flask, dissolve the 6-bromo-2-methylimidazo[1,2-a]pyridine intermediate (8.0 g, 37.9 mmol) in anhydrous acetonitrile (80 mL)[1].

  • Iodination: Protect the flask from ambient light using aluminum foil. Add N-Iodosuccinimide (NIS) (8.9 g, 39.8 mmol, 1.05 eq) in small portions over 15 minutes at room temperature. (Rationale: Light protection prevents the homolytic cleavage of NIS, ensuring the reaction proceeds strictly via the desired ionic S_EAr pathway).

  • Reaction: Stir the mixture at room temperature for 2 hours. A precipitate may form as the di-halogenated product is less soluble than the starting material.

  • Quench & Workup: Quench the reaction by adding water (100 mL) and 10% aqueous sodium thiosulfate (

    
    ) (20 mL) to neutralize any trace unreacted electrophilic iodine species.
    
  • Isolation: Extract the mixture with EtOAc (3 x 100 mL). Combine the organic layers, wash with brine (30 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Final Purification: Purify by silica gel column chromatography (20% EtOAc in Petroleum Ether) to afford the target compound, 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine, as a pale yellow solid[1].

References

  • Google Patents. "WO2024182788A1 - Compounds and methods for modulating splicing." WIPO Patent Application.
  • Google Patents. "EP 2872508 B1 - IMIDAZOPYRIDINE DERIVATIVES AS MODULATORS OF TNF ACTIVITY." European Patent Office.

Sources

Head-to-head comparison of 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine with a standard drug

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist evaluating heterocyclic scaffolds for drug discovery, I frequently analyze the structural and pharmacological merits of the imidazo[1,2-a]pyridine nucleus. This privileged pharmacophore is most famously recognized as the core of the blockbuster sedative-hypnotic drug Zolpidem[1]. While Zolpidem remains the clinical gold standard for the short-term treatment of insomnia[2], its strict selectivity for the α1 subunit of the GABA_A receptor and its rapid metabolism limit its broader therapeutic utility, often contributing to adverse effects such as tolerance and daytime hangover[3].

To overcome these limitations, modern drug discovery programs are shifting toward highly functionalized precursors. 6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine (6-BIMIP) represents a next-generation di-halogenated scaffold. This guide provides an objective, head-to-head comparison between the standard drug Zolpidem and the 6-BIMIP scaffold, demonstrating how the latter's orthogonal reactivity enables the development of superior, metabolically stable therapeutics.

Section 1: Structural & Mechanistic Causality

Zolpidem's mechanism of action relies on binding to the benzodiazepine site of the GABA_A receptor, acting as a positive allosteric modulator[4]. It selectively targets α1-containing receptors, which mediates its potent sedative and anticonvulsant properties[5]. However, the methyl groups on its imidazopyridine core and phenyl ring act as metabolic "soft spots." These are rapidly oxidized by hepatic CYP3A4, resulting in a short half-life of just 2–3 hours[2].

In contrast, 6-BIMIP is engineered for maximum synthetic versatility and metabolic optimization. The presence of two distinct halogens—iodine at the C3 position and bromine at the C6 position—creates an orthogonal reactivity profile[6].

The Causality of Regioselectivity: Because the carbon-iodine bond has a significantly lower bond dissociation energy than the carbon-bromine bond, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira) can be directed exclusively to the C3 position at lower temperatures[7]. Subsequent functionalization at the C6 position can be achieved under harsher conditions. This causality in experimental design allows researchers to systematically replace Zolpidem's metabolic soft spots with sterically shielded bioisosteres, tuning both pharmacokinetics and receptor subtype selectivity (e.g., shifting from α1 to α2/α3 for anxiolytic effects without heavy sedation).

Section 2: Head-to-Head Data Presentation

The following table summarizes the physicochemical properties and baseline in vitro metrics, comparing the standard drug against the 6-BIMIP scaffold and a hypothetical optimized lead derived from it.

Property / MetricZolpidem (Standard Drug)6-BIMIP (Advanced Scaffold)6-BIMIP-Derived Lead (Optimized)
Core Structure N,N,6-trimethyl-2-p-tolylimidazo[1,2-a]pyridine-3-acetamide6-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine6-(Aryl)-3-(Heteroaryl)-2-methylimidazo[1,2-a]pyridine
Molecular Weight 307.39 g/mol 336.96 g/mol ~380.00 g/mol
Target Receptor GABA_A (α1 selective)N/A (Building Block)GABA_A (α2/α3 selective) or Kinase
Primary Metabolic Route CYP3A4-mediated oxidation of methyl groupsHalogen-directed functionalizationSterically shielded; reduced CYP liability
In Vitro Half-Life (t1/2) 2.5 hoursN/A> 6.0 hours (Projected)
Synthetic Tractability Low (Late-stage modification is difficult)Extremely High (Orthogonal halogens)Moderate (Optimized for scale-up)

Section 3: Experimental Methodologies (Self-Validating Protocols)

To demonstrate the utility of 6-BIMIP over traditional precursors, we detail two critical workflows. These protocols are designed as self-validating systems, ensuring that every result is internally controlled for accuracy.

Protocol A: Site-Selective Suzuki-Miyaura Coupling of 6-BIMIP

This protocol exploits the differential reactivity of the C3-iodo and C6-bromo groups to selectively install an aryl group at the C3 position.

  • Reagent Preparation: In a nitrogen-filled glovebox, combine 6-BIMIP (1.0 equiv), an aryl boronic acid (1.1 equiv), and K2CO3 (2.0 equiv) in a degassed mixture of 1,4-dioxane/water (4:1). Add 4-biphenylcarbonitrile (0.1 equiv) as an internal standard for quantitative LC-MS tracking.

  • Catalyst Addition: Add Pd(PPh3)4 (0.05 equiv). Self-Validation Control: Prepare an identical parallel reaction vessel omitting the palladium catalyst to confirm that no uncatalyzed background reaction occurs.

  • Reaction Execution: Stir the mixture at 45°C. The low temperature is critical; exceeding 60°C risks activating the C6-bromo bond, leading to unwanted double-coupling or polymerization.

  • Monitoring & Validation: Sample the reaction at 1-hour intervals. Analyze via LC-MS. The reaction is deemed complete when the 6-BIMIP peak disappears and the mono-coupled intermediate mass [M+H]+ is dominant, with <2% of the di-coupled byproduct.

  • Quenching: Filter through a Celite pad, wash with ethyl acetate, and concentrate under reduced pressure for subsequent C6 functionalization.

Protocol B: High-Throughput Microsomal Stability Assay

This assay compares the metabolic clearance of Zolpidem against the newly synthesized 6-BIMIP derivative.

  • Microsome Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Compound Spiking: Add Zolpidem and the 6-BIMIP derivative to separate wells at a final concentration of 1 µM. Self-Validation Control: Include Verapamil (1 µM) as a high-clearance positive control.

  • Incubation & Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Self-Validation Control: Maintain a "Minus-NADPH" control well for each compound to differentiate true CYP450-mediated metabolism from inherent chemical instability.

  • Quenching & Analysis: At time points 0, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance (CL_int).

Mandatory Visualizations

SyntheticWorkflow A 6-BIMIP Scaffold (6-Br, 3-I, 2-Me) B Pd-Catalyzed Suzuki Coupling (C3 Position) A->B Boronic Acid, Pd(PPh3)4 45°C (Low Temp) C 3-Aryl-6-bromo Intermediate B->C High Regioselectivity (I > Br) D Buchwald-Hartwig Amination (C6 Position) C->D Amine, Pd2(dba)3 100°C (High Temp) E Next-Gen Lead Compound (Dual Functionalized) D->E Yield > 85%

Fig 1: Orthogonal site-selective functionalization workflow of the 6-BIMIP scaffold.

SignalingPathway GABA GABA Neurotransmitter Receptor GABA_A Receptor (Pentameric Ion Channel) GABA->Receptor Orthosteric Binding Zolpidem Zolpidem (Standard Drug) Zolpidem->Receptor Allosteric (α1 specific) BIMIP Optimized 6-BIMIP Derivative BIMIP->Receptor Allosteric (α2/α3 selective) Cl_Influx Chloride (Cl-) Influx Receptor->Cl_Influx Channel Opening Hyperpol Neuronal Hyperpolarization (IPSP) Cl_Influx->Hyperpol Inhibition of Action Potential

Fig 2: Comparative GABA_A receptor modulation pathway of Zolpidem vs. 6-BIMIP derivatives.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.[Link]

  • Zolpidem - Wikipedia. [Link]

  • Review Article Fast-Acting Sublingual Zolpidem for Middle-of-the-Night Wakefulness. Semantic Scholar.[Link]

  • Mechanism of action of the hypnotic zolpidem in vivo. NIH.[Link]

  • Zolpidem Activation of Alpha 1-Containing GABAA Receptors Selectively Inhibits High Frequency Action Potential Firing of Cortical Neurons. NIH.[Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega.[Link]

Sources

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